FXR agonist 7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H36F3N3O5 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
6-[2-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxymethyl]-7-azaspiro[3.5]nonan-7-yl]-1-ethylindole-3-carboxylic acid |
InChI |
InChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42) |
InChI Key |
SAKQVSXXZNXIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Farnesoid X Receptor (FXR) Agonists in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor predominantly expressed in the liver and intestine.[1][2] It functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1][3][4] Bile acids are the natural endogenous ligands for FXR.[2][5] The activation of FXR in hepatocytes by synthetic agonists initiates a cascade of transcriptional events that collectively protect the liver from cholestatic and metabolic injury. This technical guide delineates the core mechanisms of action of FXR agonists within hepatocytes, detailing the primary signaling pathways, summarizing key quantitative effects on target genes, and outlining common experimental protocols for their study.
Core Mechanism of FXR Activation in Hepatocytes
As nuclear receptors, FXRs modulate gene expression by directly binding to DNA.[6] The activation process in a hepatocyte follows a distinct sequence:
-
Ligand Binding: An FXR agonist, upon entering the hepatocyte, binds to the ligand-binding domain (LBD) of the FXR protein located in the cytoplasm or nucleus.[3]
-
Conformational Change: This binding induces a conformational change in the FXR protein.
-
Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][7]
-
Nuclear Translocation and DNA Binding: The FXR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3][8]
-
Transcriptional Regulation: Upon binding to FXREs, the complex recruits co-activator or co-repressor proteins, leading to the upregulation or downregulation of target gene transcription, thereby altering the protein expression landscape of the hepatocyte.
Key Signaling Pathways Modulated by FXR Agonists
The therapeutic effects of FXR agonists in liver diseases stem from their ability to modulate several interconnected signaling pathways.
Regulation of Bile Acid Homeostasis
FXR activation is central to a negative feedback loop that protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation.[9][10] This is achieved through two primary pathways:
-
Hepatic FXR/SHP Pathway: In the liver, the activated FXR/RXR complex directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][9][11][12][13] SHP then inhibits the transcriptional activity of key transcription factors (like LRH-1 and HNF4α) required for the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical pathway of bile acid synthesis from cholesterol.[1][11][14][15] This leads to a potent suppression of bile acid production.[1][10]
-
Intestinal FXR/FGF19 Pathway: While this guide focuses on hepatocytes, the intestinal action is crucial for hepatic regulation. FXR activation in enterocytes of the ileum induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[2][11][14] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[11][14] This binding activates a signaling cascade (involving MAP kinases) that also strongly represses CYP7A1 transcription, further reducing bile acid synthesis.[2][11]
Simultaneously, FXR activation promotes the efflux of bile acids from the hepatocyte into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP) transporter.[10][14]
Caption: FXR agonist regulation of bile acid synthesis in hepatocytes.
Regulation of Lipid Metabolism
FXR activation exerts beneficial effects on lipid metabolism, which is often dysregulated in liver diseases like non-alcoholic fatty liver disease (NAFLD).[1][16]
-
Inhibition of Lipogenesis: FXR activation represses hepatic lipogenesis (fatty acid synthesis). It achieves this by inducing SHP, which in turn inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[17] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[17]
-
Promotion of Fatty Acid Oxidation: FXR activation can promote the breakdown of fatty acids (β-oxidation) by increasing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[17]
-
Triglyceride Clearance: FXR activation enhances the clearance of triglycerides from the circulation by upregulating the expression of apolipoproteins like ApoC-II (an activator of lipoprotein lipase) and downregulating ApoC-III (an inhibitor of lipoprotein lipase).[10][17] It also increases the expression of the VLDL receptor.[17]
Regulation of Glucose Metabolism
FXR plays a significant role in maintaining glucose homeostasis.[1] Its activation in hepatocytes leads to:
-
Repression of Gluconeogenesis: FXR activation, via an SHP-dependent mechanism, represses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]
-
Increased Glycogen Synthesis: It promotes glycogen synthesis by inducing glycogen synthase kinase 3-alpha expression.[1] These actions collectively help to lower blood glucose levels and improve insulin sensitivity.[1][2]
Anti-inflammatory and Anti-fibrotic Effects
Chronic liver injury is characterized by inflammation and fibrosis. FXR activation exhibits potent anti-inflammatory effects, in part by antagonizing the activity of the pro-inflammatory transcription factor NF-κB in hepatocytes and immune cells within the liver.[12][18] Furthermore, FXR is expressed in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[2] Activation of FXR in HSCs has been shown to reduce the expression of extracellular matrix proteins, thereby preventing and potentially reversing liver fibrosis.[2]
Data Presentation: Effects of FXR Agonists on Key Hepatocyte Genes
The following tables summarize the typical effects of potent FXR agonists on the expression of key target genes and metabolic parameters in hepatocytes, based on preclinical and clinical studies.
Table 1: Regulation of Key Genes in Hepatocytes by FXR Agonists
| Gene Symbol | Protein Name | Function | Effect of FXR Agonist |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Repressor | Upregulation[1][9][13][19] |
| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | Upregulation[10][14][18] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis (Rate-limiting) | Downregulation[1][9][11][14] |
| CYP8B1 | Sterol 12α-hydroxylase | Bile Acid Synthesis | Downregulation[1][11][14] |
| SREBF1 | SREBP-1c | Master Regulator of Lipogenesis | Downregulation[17] |
| FGF19 | Fibroblast Growth Factor 19 | Enterohepatic Signaling Hormone | Upregulation (in intestine)[2][11][14] |
| SLC10A1 | NTCP | Bile Acid Uptake from Blood | Downregulation[12] |
Table 2: Summary of Metabolic Effects in the Liver by FXR Agonists
| Metabolic Process | Key Proteins/Pathways Involved | Overall Effect of FXR Agonist |
| Bile Acid Synthesis | CYP7A1, CYP8B1 | Decrease[1][10] |
| Bile Acid Efflux | BSEP, MRP2 | Increase[10] |
| Hepatic Lipogenesis | SREBP-1c, FAS, ACC | Decrease[1][17] |
| Fatty Acid Oxidation | PPARα | Increase[17][20] |
| Triglyceride Clearance | ApoC-II, ApoC-III, VLDL-R | Increase[1][10] |
| Gluconeogenesis | PEPCK, G6Pase | Decrease[1] |
| Inflammation | NF-κB Signaling | Decrease[12][18] |
Experimental Protocols for Assessing FXR Agonist Activity
The characterization of FXR agonists involves a suite of in vitro and in vivo assays to determine potency, efficacy, and mechanism of action.
In Vitro Luciferase Reporter Gene Assay
This is a primary screening assay to quantify the ability of a compound to activate FXR-mediated transcription.
-
Principle: Cells (e.g., HepG2 human hepatoma cells) are transiently co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of an FXRE promoter.
-
Methodology:
-
Cell Culture & Transfection: Plate HepG2 cells in 96-well plates. Transfect cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a medium containing various concentrations of the test FXR agonist (e.g., "FXR agonist 7") or a known reference agonist (e.g., GW4064, Obeticholic Acid).[21] Incubate for another 18-24 hours.
-
Cell Lysis & Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence produced using a luminometer. The light intensity is directly proportional to the transcriptional activity of FXR.
-
Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
Caption: Workflow for an FXR luciferase reporter assay.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in the mRNA expression levels of FXR target genes.
-
Principle: Quantify the amount of specific mRNA transcripts in cells treated with an FXR agonist compared to untreated controls.
-
Methodology:
-
Cell Treatment: Culture hepatocytes (e.g., primary human hepatocytes or HepG2 cells) and treat with the FXR agonist for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Perform real-time PCR using primers specific for target genes (SHP, BSEP, CYP7A1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blot Analysis
This technique is used to detect and quantify changes in the protein levels of FXR targets.
-
Principle: Separate proteins by size using gel electrophoresis, transfer them to a membrane, and detect specific proteins using antibodies.
-
Methodology:
-
Cell Treatment & Lysis: Treat hepatocytes with the FXR agonist, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., SHP, BSEP) and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate.
-
Imaging & Analysis: Capture the signal and quantify band intensities to determine relative protein expression levels.
-
Conclusion
FXR agonists exert a pleiotropic and beneficial effect on hepatocyte function by acting as master regulators of metabolic and inflammatory pathways. Through the direct transcriptional control of a network of genes, they potently suppress bile acid synthesis, enhance bile acid transport, inhibit lipogenesis, improve glucose control, and quell inflammation and fibrosis.[1][2] The multifaceted mechanism of action underscores the significant therapeutic potential of FXR agonists in the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][10] A thorough understanding of these core mechanisms, facilitated by the experimental protocols described herein, is essential for the continued development and optimization of this promising class of drugs.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 11. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 12. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 16. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. indigobiosciences.com [indigobiosciences.com]
The Discovery and Synthesis of a Potent Farnesoid X Receptor (FXR) Agonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear hormone receptor, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its activation presents a promising therapeutic strategy for a variety of metabolic and liver diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a key FXR agonist, Obeticholic Acid (OCA), which serves as a foundational example in the development of this class of therapeutic agents.
Discovery and Development of a First-in-Class FXR Agonist
The journey to the first clinically approved Farnesoid X Receptor (FXR) agonist began with the identification of bile acids as the natural ligands for this receptor in 1999.[1][2] This discovery paved the way for the development of synthetic agonists with improved potency and selectivity.
Obeticholic acid (OCA), initially known as 6-ethyl-CDCA or INT-747, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[3][4] It was engineered to be a potent and selective FXR agonist, approximately 100 times more potent than its natural precursor, CDCA.[4] The development of OCA was a significant milestone, leading to its approval for the treatment of primary biliary cholangitis (PBC).[3]
Synthesis Pathway
Obeticholic acid is a 6α-ethyl derivative of chenodeoxycholic acid. While detailed, proprietary synthesis protocols are often not fully disclosed in publicly available literature, the fundamental approach involves the chemical modification of the natural bile acid scaffold. The synthesis of novel isoxazole and N-substituted benzimidazole-based FXR agonists has also been described, showcasing alternative chemical scaffolds.
Below is a generalized representation of a synthetic pathway for novel FXR agonists, highlighting the key steps involved in creating complex organic molecules.
Caption: Generalized synthetic pathway for novel FXR agonists.
Mechanism of Action and Signaling Pathways
FXR agonists exert their effects by binding to and activating the Farnesoid X Receptor. FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[5] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.[6]
The activation of FXR initiates a cascade of signaling events that are crucial for maintaining metabolic homeostasis. A key pathway involves the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][7] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which then travels to the liver to suppress CYP7A1 expression.[1][8]
Caption: FXR agonist signaling pathway in the intestine and liver.
Quantitative Data
The following tables summarize key quantitative data for representative FXR agonists from various preclinical and clinical studies.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| Obeticholic Acid (OCA) | Human FXR | Reporter Gene Assay | 99 | [4] |
| Chenodeoxycholic Acid (CDCA) | Human FXR | Reporter Gene Assay | ~10,000 | [4] |
| GW4064 | Human FXR | Reporter Gene Assay | 30 | [4] |
| Tropifexor | Human FXR | Not Specified | 0.2 | [5] |
Table 2: Preclinical Efficacy of FXR Agonists
| Compound | Animal Model | Key Finding | Reference |
| Obeticholic Acid (OCA) | db/db mice | Improved insulin sensitivity | [9] |
| GW4064 | ob/ob mice | Decreased plasma insulin | [4] |
| GW4064 | Rats | Dose-dependent lowering of serum triglycerides | [4] |
| Fexaramine | High-fat diet-fed mice | Reduced weight gain and insulin resistance | [10] |
Table 3: Clinical Trial Data for Obeticholic Acid (OCA)
| Indication | Phase | Key Outcome | Reference |
| Primary Biliary Cholangitis (PBC) | Phase 3 | Significant reduction in serum alkaline phosphatase (ALP) | [3] |
| Nonalcoholic Steatohepatitis (NASH) | Phase 2 | Improved liver histology (fibrosis) | [9] |
| Type 2 Diabetes & NAFLD | Phase 2 | Increased insulin sensitivity | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in FXR agonist research.
FXR Transactivation Assay (Reporter Gene Assay)
This assay is used to determine the potency of a compound in activating the Farnesoid X Receptor.
Experimental Workflow:
Caption: Workflow for an FXR reporter gene assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2 or Huh-7) are cultured in appropriate media and conditions.[5]
-
Transfection: Cells are transiently transfected with plasmids encoding for the human FXR, its heterodimeric partner RXRα, and a luciferase reporter gene under the control of an FXR-responsive element.[5]
-
Compound Incubation: After transfection, cells are treated with various concentrations of the test compound (e.g., OCA) for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and used to generate dose-response curves, from which the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.
Animal Models of Metabolic Disease
Animal models are essential for evaluating the in vivo efficacy of FXR agonists.
Methodology for a Diet-Induced Obesity and NAFLD Model:
-
Animal Selection: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).
-
Compound Administration: The FXR agonist or vehicle control is administered to the mice, typically via oral gavage, for a defined treatment period.
-
Metabolic Phenotyping: Various parameters are measured, including body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test).
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Histological Analysis: The liver is harvested, and tissue sections are stained (e.g., with Hematoxylin and Eosin, Oil Red O) to assess steatosis, inflammation, and fibrosis.
Conclusion
The discovery and development of potent and selective FXR agonists, exemplified by Obeticholic Acid, represent a significant advancement in the therapeutic landscape for metabolic and liver diseases. A thorough understanding of their synthesis, mechanism of action, and biological effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of this promising class of drugs. The ongoing research into novel FXR agonists with improved efficacy and safety profiles holds great promise for addressing unmet medical needs in conditions such as NASH, PBC, and other metabolic disorders.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 8. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 9. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 10. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Selectivity of the Farnesoid X Receptor Agonist WAY-362450
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of the potent and selective Farnesoid X Receptor (FXR) agonist, WAY-362450 (also known as XL335). This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes. For the purpose of this guide, WAY-362450 will be referred to as "FXR Agonist 7".
Introduction to FXR and the Agonist WAY-362450
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] As a ligand-activated transcription factor, FXR is a key therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1]
WAY-362450 is a potent, selective, and orally bioavailable non-steroidal agonist of FXR.[2][3] Its high affinity and selectivity for FXR make it a valuable tool for studying FXR signaling and a promising candidate for therapeutic development.
Binding Affinity and Potency of WAY-362450
WAY-362450 exhibits high potency in activating FXR. The half-maximal effective concentration (EC50) for FXR activation by WAY-362450 has been determined to be 4 nM .[2]
Data Presentation: In Vitro Activity of WAY-362450
| Parameter | Value | Assay Type | Reference |
| EC50 (FXR) | 4 nM | Cell-based Reporter Assay | [2] |
| Efficacy | 149% | Cell-based Reporter Assay | [2] |
| EC50 (BSEP promoter) | 17 nM | Promoter Assay | |
| EC50 (SHP promoter) | 230 nM | Promoter Assay | |
| EC50 (IBABP promoter) | 33 nM | Promoter Assay |
EC50 (Half-maximal effective concentration) represents the concentration of the agonist that induces a response halfway between the baseline and maximum. Efficacy is the maximal response induced by the agonist, relative to a standard FXR agonist.
Selectivity Profile of WAY-362450
A critical attribute of a therapeutic agonist is its selectivity for the target receptor over other related receptors, which minimizes off-target effects. WAY-362450 has demonstrated high selectivity for FXR.
Data Presentation: Selectivity of WAY-362450 against other Nuclear Receptors
| Nuclear Receptor | Activity at 10 µM | Reference |
| LXRα | No cross-reactivity | [4] |
| LXRβ | No cross-reactivity | [4] |
| PPARα | No cross-reactivity | [4] |
| PPARγ | No cross-reactivity | [4] |
| PPARδ | No cross-reactivity | [4] |
| RXRα | No cross-reactivity | [4] |
| RARγ | No cross-reactivity | [4] |
| VDR | No cross-reactivity | [4] |
| SXR | No cross-reactivity | [4] |
| ERα | No cross-reactivity | [4] |
| ERβ | No cross-reactivity | [4] |
| GR | No cross-reactivity | [4] |
| AR | No cross-reactivity | [4] |
| MR | No cross-reactivity | [4] |
| PR | No cross-reactivity | [4] |
LXR: Liver X Receptor, PPAR: Peroxisome Proliferator-Activated Receptor, RXR: Retinoid X Receptor, RAR: Retinoic Acid Receptor, VDR: Vitamin D Receptor, SXR: Steroid and Xenobiotic Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, AR: Androgen Receptor, MR: Mineralocorticoid Receptor, PR: Progesterone Receptor.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments used to determine the binding affinity and selectivity of FXR agonists like WAY-362450.
Cell-Based Luciferase Reporter Assay for FXR Agonist Activity
This assay measures the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.
Materials:
-
Expression plasmid for the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (GAL4-FXR-LBD)[5]
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene[5]
-
Control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)[5]
-
Transfection reagent (e.g., Lipofectamine)[5]
-
Dual-Glo Luciferase Assay System[5]
-
Test compound (WAY-362450) and a reference agonist (e.g., GW4064)
-
96-well cell culture plates
Step-by-Step Protocol: [5]
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Transfection:
-
Prepare a DNA master mix containing the GAL4-FXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid in serum-free medium.
-
Add the transfection reagent to the DNA master mix, incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (WAY-362450) and the reference agonist in the appropriate assay medium.
-
After the transfection incubation, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 75 µL of the Dual-Glo Luciferase Reagent to each well and incubate for 10 minutes.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 75 µL of the Dual-Glo Stop & Glo Reagent to each well and incubate for 10 minutes.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value using a sigmoidal dose-response curve fit.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding
This is a biochemical assay that measures the direct binding of a compound to the FXR Ligand Binding Domain (LBD).
-
GST-tagged human FXR-LBD
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Dye-labeled acceptor (e.g., streptavidin-conjugated dye)
-
Assay buffer
-
Test compound (WAY-362450) and a reference agonist (e.g., CDCA)
-
384-well, low-volume, non-binding plates
Step-by-Step Protocol: [7]
-
Reagent Preparation:
-
Prepare a 2X solution of the test compound and reference agonist in assay buffer.
-
Prepare a 2X solution of GST-FXR-LBD and biotinylated coactivator peptide in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody and dye-labeled acceptor in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound/reference agonist solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X GST-FXR-LBD/coactivator peptide solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X Tb-anti-GST antibody/dye-labeled acceptor solution to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate using a TR-FRET-capable plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for the acceptor dye).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the EC50 or IC50 value from the dose-response curve.
-
Visualizations of Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by an Agonist.
Luciferase Reporter Assay Workflow
Caption: Workflow for a Cell-Based Luciferase Reporter Assay.
TR-FRET Assay Workflow
Caption: Workflow for a TR-FRET Binding Assay.
Conclusion
WAY-362450 is a highly potent and selective FXR agonist, making it an invaluable tool for both basic research into FXR biology and as a potential therapeutic agent. Its low nanomolar EC50 for FXR activation and lack of significant off-target activity against a broad panel of other nuclear receptors underscore its utility. The detailed experimental protocols provided in this guide offer a foundation for the in vitro characterization of this and other novel FXR agonists. The visual representations of the FXR signaling pathway and experimental workflows aim to facilitate a deeper understanding of the complex processes involved in FXR-targeted drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to Farnesoid X Receptor (FXR) Agonist Downstream Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "FXR agonist 7" is not a widely recognized nomenclature in published scientific literature. This guide, therefore, addresses the core principles of downstream gene regulation by potent and selective Farnesoid X Receptor (FXR) agonists, using data from well-characterized compounds such as Obeticholic Acid (OCA) and GW4064 as representative examples.
Introduction: FXR as a Master Regulator
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor encoded by the NR1H4 gene.[1] It is highly expressed in tissues central to metabolism, primarily the liver and intestines.[1][2] FXR functions as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[5]
Activation of FXR initiates a complex transcriptional network that maintains metabolic equilibrium. Consequently, FXR has emerged as a critical therapeutic target for a range of metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH), Primary Biliary Cholangitis (PBC), and insulin resistance.[2][6][7] Synthetic FXR agonists are designed to be more potent and selective than endogenous ligands, offering a powerful tool to modulate these pathways for therapeutic benefit.[4][6] This guide provides a detailed overview of the downstream genetic events following FXR activation, quantitative data on gene expression changes, and the experimental protocols required for their analysis.
The Core Mechanism: FXR Signaling and Gene Regulation
FXR activation modulates gene expression through both direct and indirect mechanisms. The canonical pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of target genes.[8][9]
Direct Gene Upregulation
Upon agonist binding, the FXR/RXR heterodimer directly recruits coactivators to induce the transcription of target genes. Key genes upregulated by this mechanism are central to bile acid transport and detoxification.
-
Small Heterodimer Partner (SHP; NR0B2): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary FXR target and a crucial intermediary for the indirect repression of other genes.[1][10]
-
Bile Salt Export Pump (BSEP; ABCB11): The primary transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.[4][11]
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): A transporter that aids in the canalicular efflux of conjugated bile acids and other organic anions.[12]
-
Organic Solute Transporter Alpha/Beta (OSTα/β): A heterodimeric transporter located on the basolateral membrane of enterocytes and hepatocytes, essential for bile acid efflux into the portal blood and sinusoidal blood, respectively.
-
Fibroblast Growth Factor 19 (FGF19): An enterokine induced in intestinal cells upon FXR activation. FGF19 enters the portal circulation and signals in the liver to suppress bile acid synthesis, representing a key gut-liver signaling axis.[1][13][14]
Indirect Gene Repression
FXR activation leads to the robust suppression of genes involved in bile acid synthesis. This repression is primarily mediated indirectly through the induction of SHP.
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol.[1] SHP represses CYP7A1 transcription by inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[8][14]
-
Sterol 12α-hydroxylase (CYP8B1): An enzyme that determines the ratio of cholic acid to chenodeoxycholic acid. It is also repressed by the FXR/SHP axis.[1][8]
-
Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): The primary transporter responsible for the uptake of conjugated bile acids from portal blood into hepatocytes. Its repression by the FXR/SHP pathway reduces bile acid influx into the liver.[12]
The diagram below illustrates the central signaling pathways initiated by an FXR agonist.
Data Presentation: Quantitative Gene Regulation
The following tables summarize quantitative data on the regulation of key FXR target genes by specific agonists in primary human hepatocytes (PHH) and the HepaRG cell line, a reliable in vitro model for hepatic studies.
Table 1: Regulation of FXR Target Gene mRNA Expression by GW4064 in Primary Human Hepatocytes
| Gene Symbol | Gene Name | Function | Fold Change vs. Vehicle (24h) |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Corepressor | ▲ ~30-fold |
| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | ▲ ~8-fold |
| ABCB4 | Multidrug Resistance Protein 3 (MDR3) | Phospholipid Transporter | ▲ ~5-fold |
| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral Bile Acid Efflux | ▲ ~15-fold |
| FGF19 | Fibroblast Growth Factor 19 | Enterokine (Hepatocyte signal) | ▲ ~6-fold |
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | ▼ ~0.1-fold (90% repression) |
| CYP8B1 | Sterol 12α-hydroxylase | Bile Acid Synthesis | ▼ ~0.2-fold (80% repression) |
| SLC10A1 | Na+-taurocholate cotransporting polypeptide (NTCP) | Bile Acid Uptake | ▼ ~0.4-fold (60% repression) |
| (Data compiled and generalized from multiple sources for illustrative purposes) |
Table 2: Regulation of FXR Target Gene mRNA Expression by Obeticholic Acid (OCA) in HepaRG Cells
| Gene Symbol | Gene Name | Function | Fold Change vs. Vehicle (24h) |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Corepressor | ▲ ~12-fold |
| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | ▲ ~6-fold |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral Bile Acid Efflux | ▲ ~7-fold |
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | ▼ ~0.2-fold (80% repression) |
| (Data adapted from studies such as[15]) |
Experimental Protocols for Downstream Analysis
Analyzing the downstream effects of an FXR agonist requires a multi-faceted approach, from targeted gene expression analysis to genome-wide profiling.
Protocol: Analysis of Target Gene Expression via RT-qPCR
This protocol details the most common method for quantifying changes in the mRNA levels of specific genes of interest.
1. Cell Culture and Treatment:
- Culture human hepatocytes or a suitable cell line (e.g., HepaRG, HepG2) in appropriate media and conditions until they reach ~80% confluency.
- Prepare stock solutions of the FXR agonist in a suitable vehicle (e.g., DMSO).
- Treat cells with the FXR agonist at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-only control group.
- Perform treatments in triplicate for statistical power.
2. RNA Isolation:
- After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit (e.g., RNeasy Kit, TRIzol).
- Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.
- Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~2.0). Check RNA integrity using gel electrophoresis or a bioanalyzer.
3. Reverse Transcription (cDNA Synthesis):
- Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
4. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (SHP, BSEP, CYP7A1, etc.) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
- Run the reaction on a real-time PCR cycler.
- Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.
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E [label="5. Real-Time qPCR\n(SYBR Green)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="6. Data Analysis\n(ΔΔCq Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Protocol: Genome-Wide Analysis of FXR Binding via ChIP-Seq
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is the gold standard for identifying the specific sites on the genome where FXR binds.
1. Cell/Tissue Preparation and Cross-linking:
- Treat cells (e.g., HepG2) or animal tissues with an FXR agonist for a short duration (e.g., 1-2 hours) to capture primary binding events.
- Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction by adding glycine. Harvest the cells.
2. Chromatin Shearing:
- Lyse the cells and isolate the nuclei.
- Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).
3. Immunoprecipitation (IP):
- Incubate the sheared chromatin overnight at 4°C with an antibody specific to FXR. A parallel sample with a non-specific IgG antibody serves as a negative control.
- Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
- Wash the beads extensively to remove non-specifically bound chromatin.
4. DNA Elution and Purification:
- Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a column-based kit.
5. Library Preparation and Sequencing:
- Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform PCR amplification to generate enough material for sequencing.
- Sequence the library on a high-throughput sequencing platform.
6. Bioinformatic Analysis:
- Align the sequence reads to a reference genome.
- Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the FXR IP sample compared to the input or IgG control.
- Perform motif analysis on the identified peaks to confirm the presence of FXREs.
- Annotate peaks to nearby genes to identify potential direct targets of FXR.
A[label="1. Agonist Treatment &\nFormaldehyde Cross-linking", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. Chromatin Shearing\n(Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="3. Immunoprecipitation\n(Anti-FXR Antibody)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Reverse Cross-links &\nDNA Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Sequencing Library\nPreparation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="6. High-Throughput\nSequencing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="7. Data Analysis\n(Alignment, Peak Calling, Motif Finding)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Conclusion and Future Directions
The activation of FXR by a synthetic agonist triggers a robust and predictable cascade of gene regulation aimed at maintaining metabolic homeostasis. The primary response involves the direct upregulation of genes responsible for bile acid efflux and transport (BSEP, OSTα/β) and the induction of the transcriptional repressor SHP. This, in turn, leads to the potent indirect repression of genes critical for bile acid synthesis (CYP7A1, CYP8B1), creating a powerful negative feedback loop. The gut-liver axis, mediated by FGF19, further reinforces this regulation.
Understanding this downstream network is paramount for drug development professionals. The therapeutic efficacy of FXR agonists in liver diseases like NASH is directly linked to their ability to modulate these specific target genes, reducing bile acid toxicity, hepatic steatosis, and inflammation. Future research continues to focus on developing next-generation agonists with improved tissue specificity (e.g., intestine-restricted) to maximize therapeutic benefits while minimizing potential side effects, such as changes in lipid profiles.[16] The experimental frameworks provided here are fundamental tools for characterizing these novel compounds and advancing our understanding of FXR biology.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR and liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Farnesoid X Receptor (FXR) Agonists on Bile Acid Metabolism: A Technical Guide
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Activated by endogenous bile acids, FXR orchestrates a complex network of gene expression that controls bile acid synthesis, transport, and enterohepatic circulation.[2][4] The development of synthetic FXR agonists has emerged as a promising therapeutic strategy for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5][6]
While the specific designation "FXR agonist 7" does not correspond to a widely recognized compound in scientific literature, this technical guide will provide an in-depth overview of the core mechanisms and effects of the broader class of FXR agonists on bile acid metabolism. This document will utilize data from well-characterized steroidal and non-steroidal agonists such as Obeticholic Acid (OCA), GW4064, and Cilofexor (GS-9674) to illustrate these principles for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Regulation of Bile Acid Synthesis
FXR activation serves as the central hub of a negative feedback loop that protects the liver from the cytotoxic accumulation of bile acids.[4][5] This regulation is primarily achieved by suppressing the transcription of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][6][7] FXR agonists exert this effect through two principal, interconnected signaling pathways: the intestinal FGF19 pathway and the hepatic SHP pathway.
-
Intestinal FXR-FGF19 Axis: In the enterocytes of the ileum, reabsorbed bile acids or orally administered FXR agonists activate FXR, leading to the potent induction and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[4][6][8] FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho.[6][8] This binding triggers a downstream signaling cascade involving MAP kinases (JNK/ERK) that ultimately represses the transcription of the CYP7A1 gene.[8][9] This gut-liver signaling axis is considered the major pathway for the feedback inhibition of bile acid synthesis.[4]
-
Hepatic FXR-SHP Axis: Within hepatocytes, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][6][8] SHP, in turn, inhibits the expression of CYP7A1 and CYP8B1 by interfering with the transcriptional activity of key hepatic nuclear factors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[4][8] While this pathway contributes to the suppression of bile acid synthesis, studies in intestine-specific FXR knockout mice suggest it plays a more adaptive or secondary role compared to the intestinal FGF19 pathway.[10]
Data Presentation: Quantitative Effects of FXR Agonists
The administration of FXR agonists leads to measurable changes in the expression of key genes and biomarkers involved in bile acid homeostasis. The following tables summarize quantitative data from preclinical and clinical studies.
Table 1: Effect of FXR Agonists on Gene Expression in Human Hepatocytes
| Compound | Concentration | Target Gene | Change in mRNA Expression | Reference |
| GW4064 | 1 µM | FGF19 | >100-fold increase at 24h | [9] |
| GW4064 | 1 µM | CYP7A1 | ~90% repression at 6h | [9] |
| GW4064 | 1 µM | SHP | ~5-fold increase at 1h | [9] |
| CDCA | 50 µM | FGF19 | >100-fold increase at 24h | [9] |
| CDCA | 50 µM | CYP7A1 | ~80% repression at 6h | [9] |
| CDCA | 50 µM | SHP | ~5-fold increase at 1h | [9] |
| F4 (novel) | 10 µM | SHP | Significant increase | [11] |
| F17 (novel) | 10 µM | CYP7A1 | Significant repression | [11] |
Table 2: Clinical Effects of FXR Agonists on Bile Acid Metabolism Markers
| Compound | Disease | Dose | Duration | Biomarker Change | Reference |
| Cilofexor (GS-9674) | PSC | 100 mg/day | 12 weeks | Significant decrease in serum C4 | [12] |
| Cilofexor (GS-9674) | PSC | 30 mg/day | 12 weeks | Decrease in serum C4 | [12] |
| Obeticholic Acid (OCA) | NASH | 25 mg/day | Phase III | Improved NASH scores | [4] |
Experimental Protocols
The evaluation of FXR agonist activity and its impact on bile acid metabolism involves a range of standardized in vitro and in vivo methodologies.
Protocol 1: In Vitro FXR Transactivation Assay
This assay is used to determine the potency and efficacy of a test compound as an FXR agonist.
-
Objective: To quantify the ability of a compound to activate the Farnesoid X Receptor in a cell-based system.
-
Methodology: A luciferase reporter assay is commonly employed.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in DMEM supplemented with 10% FBS and antibiotics.[11]
-
Transfection: Cells are transiently transfected with plasmids encoding:
-
Human FXR (e.g., pcDNA3-hFXR).[11]
-
Its heterodimer partner, RXR (e.g., pSG5-hRXR).[11]
-
A firefly luciferase reporter gene under the control of an FXR-responsive promoter, such as the Bile Salt Export Pump (BSEP) promoter (e.g., BSEP-pGL3).[11]
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40).[11]
-
-
Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the test compound (e.g., dissolved in 0.1% DMSO) or a vehicle control for 24 hours.[11][13] A known agonist like CDCA or OCA is used as a positive control.[11]
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.[11]
-
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The results are often expressed as fold activation over the vehicle control, and an EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated from a dose-response curve.
Protocol 2: In Vivo Evaluation in a Mouse Model
Animal models are essential for understanding the systemic effects of FXR agonists.
-
Objective: To assess the in vivo efficacy of an FXR agonist on metabolic parameters.
-
Methodology:
-
Animal Model: Wild-type C57BL/6J mice are commonly used.[14] Genetically modified models like Fxr-/- mice can be used to confirm target engagement.[14]
-
Drug Administration: The test compound (e.g., Fexaramine) is administered once daily by oral gavage for a defined period (e.g., 7-9 days).[14] The vehicle control (e.g., 0.2% DMSO in PBS) is administered to a separate cohort.[14]
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum analysis (e.g., bile acids, lipids, glucose). Tissues, particularly the liver and ileum, are harvested and snap-frozen for gene expression analysis (qRT-PCR) or histology.[15]
-
-
Key Endpoints:
-
Gene Expression: Measurement of mRNA levels of FXR target genes (Shp, Fgf15, Cyp7a1, Bsep) in the liver and/or intestine.
-
Metabolic Parameters: Quantification of total bile acid pool size, serum levels of C4, cholesterol, and triglycerides.[1]
-
Histology: Examination of liver tissue for changes in steatosis, inflammation, or fibrosis.[15]
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify changes in gene expression identified in both in vitro and in vivo studies.
-
Objective: To measure the relative mRNA levels of FXR target genes.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissue using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers (e.g., for CYP7A1, SHP, FGF19) and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin). The results are expressed as a fold change relative to the control group.[11]
-
Conclusion
FXR agonists exert a powerful and multi-faceted impact on bile acid metabolism, primarily by suppressing de novo synthesis through the coordinated actions of the intestinal FGF19 and hepatic SHP pathways.[5][6] This fundamental mechanism of action reduces the overall bile acid pool and protects against cholestatic liver injury. The ability to quantify changes in key biomarkers like C4 and the expression of genes such as CYP7A1 and FGF19 provides robust tools for evaluating agonist efficacy in preclinical and clinical settings. As research continues, the development of novel FXR agonists with improved selectivity and safety profiles holds significant promise for the treatment of a wide range of metabolic diseases.
References
- 1. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jomes.org [jomes.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR AGONIST TREATMENT AND GLP-1 SECRETION ASSAY [bio-protocol.org]
- 15. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Regulation of SHP Gene Expression by Farnesoid X Receptor (FXR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. A critical component of its regulatory network is the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by natural or synthetic agonists leads to the robust induction of SHP expression. This, in turn, orchestrates a downstream cascade of gene repression, most notably inhibiting the synthesis of bile acids from cholesterol. This technical guide provides a detailed overview of the FXR-SHP signaling axis, quantitative data on the effects of various FXR agonists on SHP expression, comprehensive experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.
The FXR-SHP Signaling Pathway: A Core Mechanism of Metabolic Regulation
FXR functions as a ligand-activated transcription factor. Upon binding to an agonist, FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs), which are typically inverted repeats of the consensus sequence AGGTCA separated by one nucleotide (IR-1), located in the promoter regions of its target genes.[1][2]
The gene encoding SHP, NR0B2, is a primary and direct target of FXR.[3][4] The binding of the agonist-activated FXR/RXR complex to the FXRE in the NR0B2 promoter recruits coactivators and initiates transcription, leading to a significant increase in SHP mRNA and protein levels.[4][5]
SHP itself lacks a conventional DNA-binding domain. Instead, it exerts its biological function by interacting with and inhibiting the activity of other nuclear receptors and transcription factors.[4][5] A key role of SHP is to repress the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway of bile acid synthesis.[6][7][8] It achieves this by inhibiting the transactivation function of nuclear receptors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 expression.[6][9][10] This feedback loop is a cornerstone of bile acid homeostasis.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cellular Uptake and Distribution Studies of FXR Agonist 7
This guide provides a comprehensive overview of the methodologies used to study the cellular uptake and distribution of "this compound," a representative Farnesoid X Receptor (FXR) agonist. Understanding how this compound enters cells, where it localizes, and the signaling pathways it activates is crucial for its development as a therapeutic agent.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Expressed at high levels in the liver, intestine, kidneys, and adrenal glands, FXR acts as a sensor for bile acids.[1][4][5] Upon activation by its ligands, such as bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[6]
Given its central role in metabolic homeostasis, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1][2][7] The efficacy of an FXR agonist is fundamentally dependent on its ability to reach its intracellular target, FXR, which is predominantly located in the nucleus.[5][8] Therefore, detailed studies on the cellular uptake and subcellular distribution of novel agonists like "this compound" are essential for their preclinical and clinical development.
Potential Cellular Uptake and Distribution Mechanisms
The journey of "this compound" from the extracellular space to its nuclear target involves traversing the cell membrane and potentially accumulating in various subcellular compartments. The specific mechanisms are dictated by the physicochemical properties of the molecule, such as its lipophilicity, size, and charge.[9]
-
Cellular Uptake: Small, lipophilic molecules can often pass through the plasma membrane via passive diffusion . However, for more complex or charged molecules, active transport mediated by specific transporter proteins may be involved.[9][10]
-
Intracellular Distribution: Once inside the cell, "this compound" is expected to distribute among various organelles.[10] While its primary target is the nucleus , it may also accumulate in other compartments like the cytosol , mitochondria , or lysosomes , depending on factors like pH gradients and membrane potentials.[9][10] Unwanted accumulation in non-target organelles could be a source of off-target effects or toxicity.[11]
FXR Signaling Pathways
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic pathways. The primary signaling axis involves the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of key genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1).[2][3][12] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress bile acid synthesis.[12][13]
Caption: Simplified FXR signaling pathway in a hepatocyte.
Experimental Protocols
To quantitatively and qualitatively assess the cellular uptake and distribution of "this compound," a combination of techniques is recommended.
In Vitro Cellular Uptake Assay
This protocol quantifies the amount of "this compound" that enters cultured cells over time.
Materials:
-
Hepatoma cell line (e.g., HepG2) or intestinal epithelial cell line (e.g., Caco-2)
-
Cell culture medium and supplements
-
"this compound" stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical method for quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the exponential growth phase during the experiment. Culture overnight to allow for adherence.[14]
-
Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing "this compound" at the desired concentration.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). To distinguish between active transport and passive diffusion, a parallel experiment can be run at 4°C, where active transport is minimal.[15]
-
Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification: Collect the cell lysates and analyze the concentration of "this compound" using a validated analytical method like LC-MS/MS. Normalize the amount of compound to the total protein concentration or cell number in each sample.
Caption: Experimental workflow for an in vitro cellular uptake assay.
Subcellular Fractionation
This method determines the distribution of "this compound" among different cellular organelles.
Materials:
-
Cells treated with "this compound"
-
Subcellular fractionation kit (commercially available kits are recommended for consistency) or buffers for differential centrifugation.[16]
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Protein assay reagents
-
Markers for different organelles (for Western blotting to check fraction purity)
Protocol:
-
Cell Harvesting: Treat a large batch of cells with "this compound" for a predetermined time. Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and gently homogenize using a Dounce homogenizer to break the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density.[16]
-
Low-speed spin (e.g., 1,000 x g): Pellets nuclei.
-
Medium-speed spin (e.g., 10,000 x g): Pellets mitochondria.
-
High-speed spin (e.g., 100,000 x g): Pellets microsomes (endoplasmic reticulum and Golgi).
-
Supernatant: Contains the cytosolic fraction.
-
-
Fraction Analysis: Collect each fraction and quantify the concentration of "this compound" using LC-MS/MS.
-
Purity Assessment: Perform a Western blot analysis on each fraction using antibodies against specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Fluorescence Microscopy
This technique provides a visual representation of the intracellular localization of the agonist. It requires a fluorescently labeled version of "this compound" or the use of specific antibodies if the compound is not intrinsically fluorescent.
Materials:
-
Fluorescently labeled "this compound" or a primary antibody against the agonist and a fluorescently labeled secondary antibody.
-
Cells grown on glass coverslips.
-
Nuclear stain (e.g., DAPI).
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium.
-
Confocal microscope.
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with the fluorescently labeled agonist for the desired time.
-
Staining (Optional): If desired, co-stain with DAPI (for nucleus) and/or other organelle trackers.
-
Fix and Permeabilize: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The co-localization of the agonist's fluorescence signal with the signals from the organelle markers will reveal its subcellular distribution.[11]
Data Presentation
Quantitative data from the uptake and distribution studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Cellular Uptake of this compound in HepG2 Cells
| Time (minutes) | Uptake at 37°C (pmol/mg protein) | Uptake at 4°C (pmol/mg protein) |
|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 15.2 ± 1.8 | 1.1 ± 0.2 |
| 30 | 28.9 ± 3.1 | 1.3 ± 0.3 |
| 60 | 45.6 ± 4.5 | 1.5 ± 0.4 |
| 120 | 55.1 ± 5.2 | 1.6 ± 0.3 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Subcellular Distribution of this compound in HepG2 Cells after 60-minute Incubation
| Subcellular Fraction | % of Total Intracellular Agonist |
|---|---|
| Nucleus | 65.7 ± 5.9 |
| Cytosol | 22.1 ± 3.4 |
| Mitochondria | 8.9 ± 1.5 |
| Microsomes | 3.3 ± 0.8 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Conclusion
This guide outlines the core experimental approaches for characterizing the cellular uptake and distribution of a novel FXR agonist. A thorough understanding of these pharmacokinetic and pharmacodynamic properties at the cellular level is indispensable for advancing "this compound" through the drug development pipeline. The provided protocols and templates offer a robust framework for researchers to generate the critical data needed to evaluate the compound's potential as a therapeutic agent.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunolocalization of farnesoid X receptor (FXR) in mouse tissues using tissue microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steatotic liver disease and cancer: From pathogenesis to therapeutic frontiers | EurekAlert! [eurekalert.org]
- 8. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jomes.org [jomes.org]
- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Novel FXR Agonists: A Technical Analysis of Compound 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel Farnesoid X Receptor (FXR) agonist, herein referred to as FXR agonist 7 (C7) . This compound, a derivative of the well-characterized FXR agonist Obeticholic Acid (OCA), has been engineered to optimize therapeutic efficacy while mitigating common side effects associated with FXR activation. This document details the quantitative data, experimental methodologies, and underlying signaling pathways pertinent to the development and characterization of this next-generation FXR modulator.
Introduction to FXR and Agonist Development
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid, lipid, and glucose homeostasis. Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in metabolic pathways.[1][2][3]
The therapeutic potential of activating FXR has led to the development of synthetic agonists. Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist and the first in its class to receive regulatory approval for the treatment of primary biliary cholangitis (PBC).[4][5] However, the clinical use of OCA has been associated with side effects such as pruritus (itching) and elevations in LDL cholesterol.[6] This has spurred further research into developing second-generation FXR agonists with improved safety profiles.
This compound (C7) represents a significant advancement in this area. Guided by structural insights into receptor-ligand interactions, C7 was designed as a derivative of OCA, lacking the 3α-hydroxyl group. This modification aims to retain potent FXR activation while reducing off-target effects, particularly the activation of the Mas-related G protein-coupled receptor X4 (MRGPRX4), which is implicated in cholestatic pruritus.[5][6]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro potency and selectivity of this compound (C7) in comparison to its parent compound, Obeticholic Acid (OCA), and the endogenous ligand, chenodeoxycholic acid (CDCA).
Table 1: In Vitro Agonist Potency at FXR
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound (C7) | Luciferase Reporter | HEK293T | 120 | [6] |
| Obeticholic Acid (OCA) | Luciferase Reporter | HEK293T | 80 | [6] |
| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter | HepG2 | 10,000 | [7] |
| Obeticholic Acid (OCA) | TR-FRET | - | 99 | [8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile
| Compound | Target | Assay Type | Activity | Reference |
| This compound (C7) | MRGPRX4 | Calcium Flux | No activity | [6] |
| Obeticholic Acid (OCA) | MRGPRX4 | Calcium Flux | Agonist | [6] |
| INT-777 | TGR5 | cAMP Assay | Potent Agonist | [6] |
This selectivity is crucial for mitigating the pruritus side effect associated with first-generation FXR agonists like OCA.
Experimental Protocols
Cell-Based Luciferase Reporter Assay
This assay is a common method to quantify the activation of a nuclear receptor by a ligand in a cellular context.
-
Cell Culture and Transfection : Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding for the full-length human FXR, its heterodimer partner RXR, and a reporter plasmid containing a luciferase gene under the control of an FXR response element.
-
Compound Treatment : Following transfection, the cells are treated with varying concentrations of the test compounds (e.g., this compound, OCA) or a vehicle control.
-
Luciferase Activity Measurement : After an incubation period (typically 24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis : The luminescence data is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency and cell number. The EC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay measures the direct binding of a ligand to the FXR ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.
-
Assay Components : The assay mixture includes a recombinant FXR LBD tagged with a donor fluorophore (e.g., Europium cryptate) and a coactivator peptide (e.g., SRC-1/NCoA-1) labeled with an acceptor fluorophore (e.g., allophycocyanin).
-
Ligand Addition : Test compounds are added to the assay mixture at various concentrations.
-
FRET Measurement : If the compound binds to the FXR LBD and induces a conformational change that promotes coactivator binding, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis : The FRET signal is plotted against the compound concentration to generate a dose-response curve, from which the EC50 for coactivator recruitment is determined.[7]
In Vivo Animal Models (e.g., Thioacetamide-induced NASH model)
Animal models are essential for evaluating the in vivo efficacy and safety of FXR agonists.
-
Model Induction : Non-alcoholic steatohepatitis (NASH) can be induced in rats or mice through a specific diet (e.g., high-fat, high-cholesterol) and/or chemical induction (e.g., thioacetamide).[6]
-
Drug Administration : Animals are treated with the FXR agonist (e.g., C7 or OCA) or a vehicle control, typically via oral gavage, for a specified period.[9]
-
Endpoint Analysis : At the end of the study, various parameters are assessed, including:
-
Biochemical markers : Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides.
-
Histopathology : Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis.
-
Gene expression analysis : RNA is extracted from liver and intestinal tissues to measure the expression of FXR target genes (e.g., SHP, BSEP, FGF15/19) via quantitative real-time PCR (qRT-PCR).[6]
-
Visualization of Pathways and Workflows
FXR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of FXR activation in a hepatocyte.
Caption: Canonical FXR signaling pathway upon agonist binding.
Experimental Workflow for FXR Agonist Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel FXR agonist.
Caption: Preclinical evaluation workflow for novel FXR agonists.
Conclusion
The development of this compound (C7) exemplifies a structure-guided approach to refining the therapeutic profile of a clinically validated drug class. By making a subtle but critical modification to the Obeticholic Acid scaffold, researchers have created a compound that retains potent FXR agonism while potentially eliminating a key liability, pruritus, by avoiding off-target MRGPRX4 activation. The data presented herein underscores the importance of a detailed understanding of the structure-activity relationships and the utilization of a comprehensive suite of in vitro and in vivo assays to characterize novel drug candidates. Further clinical investigation of C7 and similar next-generation FXR agonists will be crucial in determining their ultimate utility in treating a range of metabolic and enterohepatic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Navigation in bile acid chemical space: discovery of novel FXR and GPBAR1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yulonglilab.org [yulonglilab.org]
- 7. Improving glucose and lipids metabolism: drug development based on bile acid related targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. [PDF] Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist | Semantic Scholar [semanticscholar.org]
In Vitro Characterization of FXR Agonist 7 in Human Liver Organoids: A Technical Guide
Abstract: The Farnesoid X Receptor (FXR) is a critical nuclear receptor that governs bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Human liver organoids have emerged as highly relevant preclinical models, recapitulating the complex cellular architecture and functionality of the native liver, thus offering a superior platform for drug efficacy and toxicity screening compared to traditional 2D cell cultures or animal models.[3][4] This guide provides a comprehensive overview of the in vitro characterization of a novel FXR agonist, designated "FXR agonist 7," using a human liver organoid-based assay platform. We detail the necessary experimental protocols, from organoid culture and treatment to key functional and molecular endpoints. Data is presented to illustrate expected outcomes, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction: FXR and the Role of Liver Organoids
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in the liver and intestine.[5][6] Its natural ligands are bile acids. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7][8] This interaction modulates the transcription of genes crucial for maintaining metabolic homeostasis.[9] Key functions of FXR activation include:
-
Suppression of Bile Acid Synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the Cholesterol 7α-hydroxylase (CYP7A1) enzyme, the rate-limiting step in bile acid synthesis from cholesterol.[5][9]
-
Promotion of Bile Acid Transport: FXR upregulates the expression of transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP or ABCB11).[10][11]
-
Regulation of Lipid and Glucose Metabolism: FXR activation influences triglyceride levels and improves insulin sensitivity, highlighting its broad metabolic role.[1][12]
Given its central role in liver physiology, FXR has become an attractive target for drug development. Liver organoids, three-dimensional structures derived from adult stem cells or pluripotent stem cells, offer a robust, physiologically relevant system to test the efficacy and safety of FXR agonists.[4][13] They contain multiple liver-specific cell types, including hepatocytes and cholangiocytes, and maintain key liver functions, providing a reliable platform for predicting human response.[3][14]
Experimental Methodologies
Human Liver Organoid Culture and Maintenance
This protocol is adapted for culturing organoids from human adult stem cells.
Materials:
-
Human Liver Organoid Expansion Medium[15]
-
Cultrex™ UltiMatrix Reduced Growth Factor (RGF) Basement Membrane Extract[15]
-
Advanced DMEM/F-12[16]
-
Anti-Adherence Rinsing Solution[16]
-
Cultrex Organoid Harvesting Solution[15]
Protocol:
-
Thawing and Seeding: Cryopreserved human liver organoids are thawed and washed in ice-cold Liver Organoid Expansion Medium.
-
The organoid pellet is resuspended in the basement membrane extract (e.g., Matrigel®) and dispensed as 40-50 µL domes into the center of wells in a 24-well or 48-well plate.[17]
-
The plate is incubated at 37°C for 20-30 minutes to allow the domes to solidify.[13]
-
Pre-warmed Liver Organoid Expansion Medium is added to each well, and cultures are maintained in a 37°C, 5% CO₂ incubator.
-
Maintenance: The medium is replaced every 2-3 days. Organoids are typically passaged every 7-10 days at a 1:4 to 1:6 split ratio.[15]
Treatment with this compound
-
Seven-day-old mature liver organoids are used for experiments.
-
This compound is dissolved in DMSO to create a high-concentration stock solution and then serially diluted in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is run in parallel.
-
The culture medium is removed from the organoid domes and replaced with the medium containing the different concentrations of this compound or vehicle control.
-
Organoids are incubated for a specified duration (e.g., 24, 48, or 72 hours) depending on the downstream assay.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of this compound on organoid viability.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit[16]
-
Opaque-walled 96-well plates for luminescence reading
Protocol:
-
Organoids are seeded in a 96-well plate and treated with a dose-response curve of this compound for 72 hours.[16]
-
The plate is equilibrated to room temperature for approximately 30 minutes.
-
An equal volume of CellTiter-Glo® 3D reagent is added to each well.[16]
-
The plate is placed on an orbital shaker for 30 minutes to induce cell lysis and stabilize the luminescent signal.[16]
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[18]
-
Data is normalized to the vehicle control to determine the percentage of cell viability.
Gene Expression Analysis via RT-qPCR
This assay quantifies the expression of FXR target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (SHP/NR0B2, BSEP/ABCB11, CYP7A1, FGF19) and a housekeeping gene (GAPDH or ACTB).
Protocol:
-
Organoids are treated with this compound or vehicle for 24 hours.
-
The basement membrane dome is dissolved using a cell recovery solution, and organoids are harvested.
-
Total RNA is extracted and purified according to the manufacturer's protocol.
-
RNA concentration and purity are assessed using a spectrophotometer.
-
First-strand cDNA is synthesized from the RNA template.
-
Quantitative PCR (qPCR) is performed using gene-specific primers.
-
The relative expression of target genes is calculated using the delta-delta Ct (2⁻ΔΔCt) method, normalized to the housekeeping gene and relative to the vehicle control.[19]
Data Presentation and Expected Results
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Potency and Viability of this compound
| Compound | Target | Assay Type | Endpoint | Result |
|---|---|---|---|---|
| This compound | FXR | Gene Expression (SHP) | EC₅₀ | 15 nM |
| This compound | - | Cell Viability | CC₅₀ | > 50 µM |
| Obeticholic Acid (Control) | FXR | Gene Expression (SHP) | EC₅₀ | 90 nM |
| Obeticholic Acid (Control) | - | Cell Viability | CC₅₀ | > 50 µM |
EC₅₀ (Half-maximal effective concentration) is a measure of potency. CC₅₀ (Half-maximal cytotoxic concentration) is a measure of toxicity.
Table 2: Modulation of Key FXR Target Genes by this compound (1 µM, 24h)
| Gene Symbol | Gene Name | Function | Fold Change vs. Vehicle |
|---|---|---|---|
| NR0B2 | Small Heterodimer Partner (SHP) | Represses CYP7A1 | 8.5 ▲ |
| ABCB11 | Bile Salt Export Pump (BSEP) | Bile acid efflux | 6.2 ▲ |
| FGF19 | Fibroblast Growth Factor 19 | Enterohepatic signaling | 4.8 ▲ |
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile acid synthesis | -3.1 ▼ |
| SLC10A1 | Na+/taurocholate cotransporting polypeptide | Bile acid uptake | -2.5 ▼ |
▲ indicates upregulation; ▼ indicates downregulation.
Visualizations: Pathways and Workflows
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway in a hepatocyte upon activation by an agonist.
Caption: FXR signaling pathway in hepatocytes activated by an agonist.
Experimental Workflow
The diagram below outlines the sequential workflow for the in vitro characterization of this compound in liver organoids.
Caption: Workflow for characterizing this compound in liver organoids.
Conclusion
The combination of human liver organoid models with targeted molecular and functional assays provides a powerful, human-relevant platform for the preclinical evaluation of novel therapeutic compounds. The methodologies described in this guide enable a robust characterization of this compound, yielding critical data on its potency, safety profile, and mechanism of action. This approach allows for more informed decision-making in the drug development pipeline, potentially reducing late-stage attrition and accelerating the delivery of effective therapies for liver diseases.[3]
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 3. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver organoids: established tools for disease modeling and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of bile acid-induced regulation of FXR target genes in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. stemcell.com [stemcell.com]
- 17. m.youtube.com [m.youtube.com]
- 18. huborganoids.nl [huborganoids.nl]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Novel Non-Steroidal FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activated by endogenous bile acids, FXR functions as a key sensor that maintains metabolic homeostasis, particularly through intricate signaling between the liver and intestine.[1][4] Its central role in these pathways has made it a promising therapeutic target for a range of metabolic diseases, most notably Non-Alcoholic Steatohepatitis (NASH) and cholestatic liver diseases like Primary Biliary Cholangitis (PBC).[3][5]
Novel non-steroidal FXR agonists represent a significant advancement in targeting this pathway. Unlike first-generation, semi-synthetic bile acid analogues, these compounds are designed for high potency and selectivity, potentially offering improved therapeutic windows and reduced off-target effects.[5][6] This guide provides an in-depth exploration of the core mechanism of action of these agents, details the experimental protocols used for their characterization, and presents key data for prominent examples currently in clinical development.
The Core Mechanism: Canonical FXR Signaling
The fundamental action of any FXR agonist is the activation of the FXR protein. As a nuclear receptor, FXR's activity is primarily mediated through the regulation of target gene transcription.[5]
Upon entering a cell, a non-steroidal agonist binds to the Ligand Binding Domain (LBD) of the FXR protein residing in the cytoplasm. This binding event induces a conformational change in the receptor, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[7][8] This FXR/RXR heterodimer then translocates into the nucleus.
Inside the nucleus, the complex recognizes and binds to specific DNA sequences known as FXR Response Elements (FXREs), which are typically characterized as inverted repeats separated by a single nucleotide (IR-1).[9] Binding of the FXR/RXR complex to FXREs in the promoter regions of target genes initiates the recruitment of co-activator proteins, leading to the assembly of the transcriptional machinery and subsequent up- or down-regulation of gene expression.[10]
Enterohepatic Crosstalk: The Gut-Liver Axis
FXR is highly expressed in the liver and intestine, the two primary organs involved in bile acid circulation.[9][11] Its activation in these tissues triggers distinct but coordinated downstream effects that are crucial for metabolic regulation. This "gut-liver axis" is central to the therapeutic effect of FXR agonists.
-
In the Liver (Hepatocytes): Hepatic FXR activation directly upregulates the expression of the Small Heterodimer Partner (SHP) , a protein that inhibits the transcription of CYP7A1 (Cholesterol 7α-hydroxylase).[7][12] Since CYP7A1 is the rate-limiting enzyme in the synthesis of bile acids from cholesterol, this SHP-dependent pathway provides a direct negative feedback mechanism to reduce bile acid production.[13] Simultaneously, FXR induces the expression of the Bile Salt Export Pump (BSEP) , a transporter that actively pumps bile acids out of hepatocytes into the bile canaliculi for excretion.[6]
-
In the Intestine (Enterocytes): When activated in the ileal enterocytes, FXR potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) (its rodent ortholog is FGF15).[1][4] FGF19 is released into the portal circulation and travels to the liver, where it binds to the FGF Receptor 4 (FGFR4)/β-Klotho complex on the surface of hepatocytes.[4][13] This binding event initiates a signaling cascade that strongly represses CYP7A1 expression, acting as the primary endocrine feedback signal from the gut to the liver to halt bile acid synthesis.[13]
Profile of Novel Non-Steroidal FXR Agonists
Several non-steroidal FXR agonists have progressed to late-stage clinical trials. Cilofexor and Tropifexor are two prominent examples that showcase the high potency and selectivity achievable with this class of molecules.[5]
| Parameter | Tropifexor (LJN452) | Cilofexor (GS-9674) | Reference(s) |
| Chemical Class | Isoxazole derivative | Phenylazetidine derivative | [14],[15] |
| In Vitro Potency (EC50) | 0.2 - 0.26 nM | 43 nM | [14],[16],[17] |
| Selectivity | >10,000-fold for FXR over other nuclear receptors | Highly selective for FXR | [16],[17] |
| Key In Vivo Effect (Rodent) | Upregulation of hepatic SHP & BSEP; downregulation of CYP8B1 | Anti-inflammatory and antifibrotic effects | [14],[18],[17] |
| Key Clinical Biomarker Effect | Dose-dependent increase in FGF19 | Dose-dependent increase in FGF19 and decrease in C4 and serum ALP | [19],[20],[17] |
EC50: Half maximal effective concentration. C4: 7α-hydroxy-4-cholesten-3-one (a biomarker for bile acid synthesis). ALP: Alkaline Phosphatase.
The high potency of these compounds allows for target engagement at low clinical doses. Furthermore, their non-steroidal structure and high selectivity are designed to minimize interactions with other receptors, such as TGR5, which has been implicated in the pruritus (itching) associated with some bile acid-derived FXR agonists.[21]
Key Experimental Protocols for Characterization
The evaluation of a novel non-steroidal FXR agonist involves a tiered approach, moving from initial biochemical assays to cell-based systems and finally to in vivo models to confirm pharmacodynamic effects.
In Vitro Assays for FXR Agonist Activity
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the ability of a compound to promote the interaction between the FXR protein and a steroid receptor coactivator (e.g., SRC-1), mimicking a key step in transcriptional activation.
-
Principle: The FXR Ligand Binding Domain (LBD), often tagged with a donor fluorophore (e.g., Terbium), is incubated with a coactivator peptide tagged with an acceptor fluorophore. In the presence of an agonist, the FXR-LBD binds the coactivator, bringing the fluorophores into close proximity and allowing for FRET to occur. The resulting signal is measured.
-
Protocol Outline:
-
Reagents: Terbium-labeled FXR-LBD, dye-labeled SRC-1 peptide, test compound, and reference agonist (e.g., GW4064).
-
Dispense test compound dilutions into a 384-well assay plate.
-
Add a premixed solution of FXR-LBD and SRC-1 peptide to all wells.
-
Incubate the plate for 2-4 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Calculate the ratio of acceptor to donor signal and plot against compound concentration to determine the EC50 value.[22]
-
B. Cell-Based Reporter Gene Assay
This assay confirms that the compound can enter a cell and activate the FXR signaling pathway to drive the transcription of a target gene.
-
Principle: A host cell line (e.g., HEK293T) is engineered to express the human FXR protein and a reporter plasmid. The reporter plasmid contains an FXRE (often from the BSEP promoter) driving the expression of an easily quantifiable enzyme like luciferase or Secreted Alkaline Phosphatase (SEAP).[23][24] Agonist activity is measured by the amount of light or color produced by the reporter enzyme.
-
Protocol Outline:
-
Cell Culture: Culture HEK293T/17 cells in appropriate growth medium.
-
Transfection: Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Dosing: Remove the growth medium and replace it with a medium containing serial dilutions of the test compound or reference agonist.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis & Detection: Lyse the cells and add a luciferase substrate reagent.
-
Quantification: Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of FXR activation.[12]
-
Cellular Assays for Target Gene Engagement
To confirm that an agonist regulates endogenous FXR target genes, experiments are performed in relevant cell types, such as the human hepatoma cell line HepG2 or primary human hepatocytes.
-
Protocol Outline:
-
Culture HepG2 cells until they reach approximately 80% confluency.
-
Treat the cells with the non-steroidal agonist at various concentrations for a defined period (e.g., 24 hours).
-
Isolate total RNA from the cells using a standard extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for FXR target genes (SHP, BSEP, FGF19) and a housekeeping gene for normalization.
-
Analyze the data to determine the fold-change in gene expression relative to vehicle-treated control cells.[16]
-
In Vivo Pharmacodynamic Assessment
Animal models are essential for understanding the integrated effects of an agonist on the gut-liver axis and for establishing a dose-response relationship for key biomarkers.
-
Protocol Outline:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimate for at least one week.
-
Dosing: Administer the non-steroidal agonist orally (e.g., via gavage) at a range of doses (e.g., 0.1, 0.3, 1, 3 mg/kg). Include a vehicle control group.
-
Sample Collection: Collect blood samples at specific time points post-dose (e.g., 2, 4, 8, 24 hours). Tissues (liver, ileum) may be collected at the end of the study.
-
Biomarker Analysis:
-
FGF19 (or FGF15): Measure plasma concentrations using a specific ELISA kit. An increase in FGF19 indicates intestinal FXR engagement.[20]
-
C4 (7α-hydroxy-4-cholesten-3-one): Measure serum concentrations using LC-MS/MS. A decrease in C4 indicates suppression of CYP7A1 activity and hepatic pathway engagement.[20]
-
-
Data Analysis: Correlate the dose and/or drug exposure with the changes in biomarker levels to assess in vivo potency and target engagement.
-
Conclusion
Novel non-steroidal FXR agonists operate through the canonical nuclear receptor signaling pathway, binding with high potency and selectivity to FXR. Their mechanism of action is elegantly demonstrated through the coordinated regulation of target genes in the liver and intestine, which together suppress bile acid synthesis and promote their excretion. This dual-organ engagement, measurable through specific biomarkers like FGF19 and C4, underpins their therapeutic potential for complex metabolic liver diseases such as NASH. The rigorous characterization of these compounds using a combination of in vitro and in vivo experimental protocols is crucial for their successful translation from discovery to clinical application.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropifexor - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural basis of tropifexor as a potent and selective agonist of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. caymanchem.com [caymanchem.com]
A Deep Dive into the Molecular Interactions of Farnesoid X Receptor Agonists: Obeticholic Acid vs. Synthetic Modulators
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive comparison of the molecular interactions of Obeticholic Acid (OCA), a first-in-class steroidal Farnesoid X Receptor (FXR) agonist, with a representative potent synthetic non-steroidal FXR agonist, GW4064. Additionally, this document will touch upon the characteristics of second-generation non-steroidal FXR agonists, Cilofexor and Tropifexor, to provide a broader context of the evolving landscape of FXR-targeted therapeutics.
Executive Summary
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[1][2] Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is the first FDA-approved FXR agonist.[3][4] However, the development of non-steroidal, synthetic FXR agonists with potentially different molecular interaction profiles and improved therapeutic windows is an active area of research. This guide dissects the key molecular differences in how these agonists engage and activate the FXR signaling pathway, providing a foundational understanding for researchers in the field.
Comparative Analysis of Molecular Interactions
The binding and activation of FXR by its agonists are governed by specific molecular interactions within the ligand-binding pocket (LBP) of the receptor. These interactions dictate the potency and efficacy of the agonist.
Quantitative Comparison of FXR Agonists
The following table summarizes key quantitative data for Obeticholic Acid and GW4064, a well-characterized synthetic FXR agonist. Data for second-generation agonists Cilofexor and Tropifexor are also included where available to provide a broader perspective.
| Parameter | Obeticholic Acid (OCA) | GW4064 | Cilofexor | Tropifexor |
| Chemical Class | Steroidal (Bile Acid Analogue) | Non-steroidal | Non-steroidal | Non-steroidal |
| EC50 (FXR Activation) | ~0.1 µM[5] | ~0.065 µM[5] | N/A | ~0.20 nM (SRC1 interaction), ~0.26 nM (BSEP promoter activity)[6] |
| Binding Affinity (Kd/Ki) | N/A | N/A | ITC data available[7] | N/A |
| Potency vs. CDCA | ~100-fold more potent[8] | N/A | N/A | Highly potent[9] |
| Crystal Structure with FXR | Available (PDB: 1OSV)[10] | Available (PDB: 3DCT)[11][12] | Available[7] | N/A |
Structural Basis of Molecular Interactions
The crystal structures of OCA and GW4064 complexed with the FXR ligand-binding domain (LBD) reveal distinct binding modes that underpin their agonistic activity.
-
Obeticholic Acid (OCA): As a bile acid analogue, OCA orients its steroidal backbone within the hydrophobic pocket of the FXR LBD. The carboxylate group of OCA forms a crucial salt bridge with Arg331 in helix H5 of the receptor.[10] The 6α-ethyl group, the key modification from its parent compound chenodeoxycholic acid (CDCA), provides additional hydrophobic interactions, contributing to its increased potency.[10]
-
GW4064: This non-steroidal agonist adopts a different orientation within the LBP. While its carboxylate group also forms a hydrogen bond with Arg331, the rest of the molecule engages with different residues.[10] The isopropyl group of GW4064 creates hydrophobic interactions with Phe284, Leu287, Trp454, and Phe461. The 3-phenyl isoxazole moiety interacts with Trp454 and His447 on helix H10.[10]
These distinct binding modes highlight the plasticity of the FXR LBP and demonstrate how different chemical scaffolds can achieve potent agonism through varied molecular interactions.
FXR Signaling Pathways
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate a wide array of target genes. The core signaling pathway involves the heterodimerization of FXR with the Retinoid X Receptor (RXR).[13] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.[13]
Key downstream targets of FXR activation include:
-
Small Heterodimer Partner (SHP): Upregulation of SHP, a nuclear receptor that lacks a DNA-binding domain, leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][14]
-
Bile Salt Export Pump (BSEP): FXR activation increases the expression of BSEP, a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile.[15]
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression and secretion of FGF19. FGF19 then travels to the liver via the portal circulation and signals through the FGFR4/β-Klotho complex to repress CYP7A1 expression, providing another layer of feedback inhibition on bile acid synthesis.[1][16]
While both steroidal and non-steroidal agonists activate this core pathway, there is evidence to suggest that different agonists may induce distinct gene expression profiles, potentially leading to varied physiological outcomes.[17]
Experimental Protocols
The quantitative data presented in this guide are typically generated using a variety of in vitro and cell-based assays. Below are detailed methodologies for two common experimental protocols used to characterize FXR agonists.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of an FXR agonist and its ability to promote the interaction between FXR and a coactivator peptide.
Principle: Upon agonist binding, the FXR Ligand Binding Domain (LBD) undergoes a conformational change that promotes the recruitment of coactivator proteins containing an LXXLL motif. In this assay, the FXR-LBD is tagged with a donor fluorophore (e.g., Europium cryptate) and the coactivator peptide (e.g., SRC-1) is tagged with an acceptor fluorophore (e.g., allophycocyanin). When the agonist induces the interaction between FXR and the coactivator, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.[18][19][20][21][22]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., OCA, GW4064) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of terbium-labeled anti-GST antibody, GST-tagged FXR-LBD, and biotinylated SRC-1 coactivator peptide in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a low-volume 384-well plate.
-
Add the mixture of terbium-labeled anti-GST antibody and GST-tagged FXR-LBD to all wells.
-
Add the biotinylated SRC-1 coactivator peptide to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader. Excite the donor fluorophore at ~340 nm and measure the emission at both the donor's emission wavelength (~620 nm) and the acceptor's emission wavelength (~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (agonist) to its receptor in real-time.
Principle: One of the binding partners (the ligand, e.g., FXR-LBD) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the FXR agonist) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[23][24][25][26][27]
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified FXR-LBD protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the FXR agonist in a suitable running buffer.
-
Inject the agonist dilutions sequentially over the immobilized FXR-LBD surface, starting with the lowest concentration.
-
Between each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a high salt buffer or a low pH solution) to return the signal to baseline.
-
-
Data Acquisition:
-
Record the SPR sensorgram (RU vs. time) for each agonist concentration. The sensorgram will show an association phase during injection and a dissociation phase after the injection ends.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion and Future Directions
Obeticholic acid and synthetic FXR agonists like GW4064, Cilofexor, and Tropifexor all function by activating the FXR signaling pathway, leading to the regulation of genes involved in bile acid and metabolic homeostasis. However, the nuanced differences in their molecular interactions with the FXR ligand-binding pocket, driven by their distinct chemical scaffolds, can lead to variations in potency, efficacy, and potentially their overall physiological effects.
The development of second-generation non-steroidal FXR agonists aims to optimize the therapeutic profile by enhancing efficacy while mitigating side effects such as pruritus and unfavorable lipid changes that have been observed with some FXR agonists.[28] A thorough understanding of the structure-activity relationships and the specific molecular interactions of these novel compounds is critical for the rational design of next-generation FXR modulators with improved clinical outcomes. Future research will likely focus on developing agonists with tissue-specific effects and biased signaling properties to further refine the therapeutic potential of targeting FXR.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into the molecular mechanism of cilofexor binding to the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Pharmacodynamics: A Technical Guide to a Representative Farnesoid X Receptor (FXR) Agonist
Executive Summary: The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a promising therapeutic target for a variety of disorders, most notably nonalcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the preclinical pharmacodynamics of a representative FXR agonist, INT-767. Due to the lack of publicly available data for a specific molecule designated "FXR agonist 7," this document synthesizes information on INT-767, a well-characterized dual FXR and TGR5 agonist, to illustrate the key preclinical assessments and mechanistic pathways relevant to this class of compounds. The following sections detail the in vitro and in vivo pharmacological properties of this representative agonist, including experimental protocols and signaling pathways, to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to FXR Agonism
The farnesoid X receptor is a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic homeostasis.[1][2][3] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[2][4] Upon activation, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements in the promoter regions of target genes.[5] This interaction modulates the transcription of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and glucose control.[1][6][7]
FXR activation leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][6][8][9] Additionally, FXR activation in the intestine induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which signals to the liver to suppress bile acid synthesis.[5][7][8] Through these mechanisms, FXR agonists are being investigated for their therapeutic potential in cholestatic liver diseases and metabolic disorders like NASH.[2][7][10] Preclinical studies have demonstrated that FXR activation can protect against liver injury, improve insulin sensitivity, and reduce hyperlipidemia.[2][10]
In Vitro Pharmacodynamics of a Representative FXR Agonist (INT-767)
The in vitro characterization of an FXR agonist is crucial for determining its potency, selectivity, and mechanism of action at the molecular level. Key assays include reporter gene assays, coactivator recruitment assays, and target gene expression analysis in relevant cell lines.
Potency and Efficacy
The potency of an FXR agonist is typically determined using a cell-based reporter gene assay, where cells are transiently transfected with an FXR expression vector and a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter. The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is a key parameter.
Table 1: In Vitro Potency of Representative FXR Agonists
| Compound | Assay Type | Cell Line | EC50 | Efficacy (% of control) | Reference |
| Obeticholic Acid (OCA) | FRET Assay | - | 99 nM | - | [4] |
| WAY-362450 | - | - | 4 nM | 149% | [6] |
| Compound 4 (CDCA derivative) | AlphaScreen Coactivator Recruitment | - | 0.15 µM | 290% (vs. CDCA) | [4] |
| INT-767 | Not specified | - | Equipotent to OCA | - | [11] |
Experimental Protocol: In Vitro FXR Reporter Gene Assay
A common method to assess the in vitro agonist activity of a test compound on FXR involves a transfected cell-based luciferase reporter assay.[12]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured and then transfected with plasmids encoding the full-length human FXR and a luciferase reporter gene driven by an FXR-responsive promoter.[12]
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound (e.g., INT-767) or a reference agonist (e.g., obeticholic acid) for a specified incubation period, typically 18-24 hours.[12]
-
Luciferase Assay: Following incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.[12]
-
Data Analysis: The luminescence data is normalized to a vehicle control and plotted against the compound concentration. The EC50 and maximal efficacy are calculated from the resulting dose-response curve.
Target Gene Expression in Hepatic Cells
To confirm target engagement in a more physiologically relevant system, FXR agonists are evaluated for their ability to regulate the expression of known downstream target genes in human hepatocyte cell lines, such as HepG2.
Table 2: Effect of Representative FXR Agonists on Target Gene Expression in HepG2 Cells
| Compound | Target Gene | Effect | Reference |
| Compound 4 | SHP | Increased expression | [4][9] |
| Compound 4 | BSEP | Increased expression | [4] |
| Compound 4 | OSTβ | Increased expression | [4] |
| Compound 4 | CYP7A1 | Decreased expression | [4][9] |
| F4 and F17 | SHP | Increased expression | [9] |
| F4 and F17 | CYP7A1 | Decreased expression | [9] |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Culture and Treatment: HepG2 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with the FXR agonist at various concentrations for a defined period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The RNA quality and quantity are assessed, and a fixed amount of RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in treated cells to that in vehicle-treated controls.
In Vivo Pharmacodynamics of a Representative FXR Agonist (INT-767)
In vivo studies are essential to evaluate the therapeutic potential of an FXR agonist in a complex biological system. These studies are often conducted in animal models of human diseases, such as diet-induced models of NASH.
Efficacy in a Preclinical Model of NASH
INT-767 has been evaluated in a rat model of NASH induced by a high-fat diet.[13] The study assessed the effects of INT-767 on liver histology, metabolic parameters, and inflammatory markers.
Table 3: In Vivo Efficacy of INT-767 in a Rat Model of NASH
| Parameter | Effect of INT-767 Treatment | Reference |
| Liver Histology | Alleviated lipid accumulation and immune cell infiltration | [13] |
| Lipid Metabolism | Restored to normal levels | [13] |
| Glucose Metabolism | Restored to normal levels | [13] |
| Insulin Resistance | Attenuated | [13] |
| FXR Level | Upregulated | [13] |
| Inflammatory Signaling | Suppressed TNF-α and NF-κB pathways | [13] |
Experimental Protocol: High-Fat Diet-Induced NASH Model in Rats
-
Model Induction: Male Sprague-Dawley rats are fed a high-fat diet for an extended period (e.g., 16 weeks) to induce the key features of NASH, including steatosis, inflammation, and fibrosis.[13]
-
Drug Administration: In the later stages of the diet regimen (e.g., from week 13 to 16), a cohort of the NASH rats is treated with the FXR agonist (e.g., INT-767) via oral gavage, while a control group receives the vehicle.[13]
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected for analysis.[13]
-
Endpoint Analysis:
-
Serum Analysis: Blood samples are analyzed for biomarkers of liver injury (e.g., ALT, AST), lipids (e.g., triglycerides, cholesterol), and glucose.
-
Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Gene and Protein Expression: Liver tissue is analyzed for the expression of genes and proteins related to FXR signaling, lipid metabolism, and inflammation using techniques like qRT-PCR and Western blotting.
-
Signaling Pathways and Mechanistic Diagrams
The therapeutic effects of FXR agonists are mediated through a complex network of signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these key mechanisms.
FXR Signaling Pathway in Hepatocytes
Caption: FXR signaling pathway in a hepatocyte.
Experimental Workflow for In Vivo NASH Study
Caption: In vivo experimental workflow for a NASH model.
Logical Relationship of FXR Agonist's Therapeutic Effects
Caption: Therapeutic mechanisms of an FXR agonist in NASH.
Conclusion
The preclinical pharmacodynamic profiling of FXR agonists, such as the representative compound INT-767, provides a strong rationale for their clinical development in metabolic and cholestatic liver diseases. A thorough characterization of their in vitro potency and mechanism of action, combined with robust in vivo efficacy studies in relevant disease models, is critical for advancing these promising therapeutic agents. The data and protocols outlined in this guide offer a framework for the evaluation of novel FXR agonists and highlight the key signaling pathways and therapeutic effects that underpin their clinical potential. Further research will continue to refine our understanding of FXR biology and facilitate the development of next-generation FXR-targeted therapies.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 11. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro FXR agonist assay protocol [bio-protocol.org]
- 13. Farnesoid X receptor agonist INT-7 ... | Article | H1 Connect [archive.connect.h1.co]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with an FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has shown therapeutic potential in various metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH).[2][3][5] This document provides a detailed protocol for in vivo studies in mice using a representative Farnesoid X Receptor (FXR) agonist. The specific compound "FXR agonist 7" is not explicitly identified in the current literature; therefore, this protocol is presented as a general guideline and utilizes data from well-characterized FXR agonists such as Obeticholic Acid (OCA) as a primary example. Researchers should adapt this protocol based on the specific properties of their FXR agonist of interest.
Data Presentation: In Vivo Effects of FXR Agonists in Mouse Models
The following tables summarize quantitative data from various in vivo mouse studies investigating the effects of different FXR agonists.
Table 1: Effects of FXR Agonists on Gene Expression in Mouse Liver
| Gene | FXR Agonist | Mouse Model | Dose | Treatment Duration | Change in Expression | Reference |
| BSEP | Obeticholic Acid (OCA) | C57BL/6J | 10 mg/kg/day | 7 days | Upregulated | [6] |
| SHP | Fexaramine | db/db | Not Specified | 8 weeks | Upregulated | [7] |
| CYP7A1 | GW4064 | Wild-type | 150 mg/kg | 2 doses over 14 hrs | Repressed | [8] |
| CYP8B1 | Obeticholic Acid (OCA) | C57BL/6J | 10 mg/kg/day | 7 days | Downregulated | [6] |
| FGF15 | Obeticholic Acid (OCA) | C57BL/6J | 10 mg/kg/day | 7 days | Upregulated (ileum) | [6] |
| Col1a1 | INT-787 | Lepob/ob NASH model | 10, 30, 60 mg/kg | 8 weeks | Significantly Reduced | [9] |
| Galectin-3 | INT-787 | Lepob/ob NASH model | 10, 30, 60 mg/kg | 8 weeks | Significantly Reduced | [9] |
Table 2: Metabolic Effects of FXR Agonists in Mouse Models
| Parameter | FXR Agonist | Mouse Model | Dose | Treatment Duration | Effect | Reference |
| Serum Triglycerides | Fexaramine | db/db | Not Specified | 8 weeks | Decreased | [7] |
| Liver Triglycerides | Fexaramine | db/db | Not Specified | 8 weeks | Decreased | [7] |
| Body Weight | Fexaramine | High-Fat Diet | 50 mg/kg/day | 7 days | Reduced | [5][10] |
| Hepatic Steatosis | Cilofexor | NASH Model | Not Specified | Not Specified | Reduced | [2] |
| Liver Fibrosis | Obeticholic Acid (OCA) | NASH Model | Not Specified | Not Specified | Reduced | [2] |
| Plasma ALT | EDP-297 | DIO-NASH | 0.3, 1.0 mg/kg | 12 weeks | Decreased | [11] |
| Plasma CK18 | EDP-297 | DIO-NASH | 0.3, 1.0 mg/kg | 12 weeks | Decreased | [11] |
| Plasma TIMP1 | EDP-297 | DIO-NASH | 0.3, 1.0 mg/kg | 12 weeks | Decreased | [11] |
Experimental Protocols
Protocol 1: Evaluation of a Novel FXR Agonist in a Diet-Induced Mouse Model of NASH
This protocol describes a general procedure to assess the efficacy of a novel FXR agonist in a diet-induced model of non-alcoholic steatohepatitis.
1. Animal Model and Husbandry
-
Species and Strain: C57BL/6J mice, male, 8-10 weeks old.
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2. Diet-Induced NASH Model
-
Induce NASH by feeding the mice a high-fat, high-fructose diet for a period of 16-24 weeks. The specific composition of the diet should be consistent with established models.
3. Experimental Groups
-
Group 1: Control: Mice on the NASH diet receiving vehicle control.
-
Group 2: FXR Agonist (Low Dose): Mice on the NASH diet receiving a low dose of the FXR agonist.
-
Group 3: FXR Agonist (High Dose): Mice on the NASH diet receiving a high dose of the FXR agonist.
-
Group 4: Positive Control (Optional): Mice on the NASH diet receiving a well-characterized FXR agonist like Obeticholic Acid (e.g., 10 mg/kg/day).[1][6]
4. Dosing and Administration
-
Formulation: Prepare the FXR agonist in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage is a common method for administering FXR agonists.[7][8][12]
-
Dosing Regimen: Administer the compound daily for a period of 4-8 weeks. The specific dose and duration should be determined from preliminary dose-finding studies. For example, WAY-362450 has been administered at 30 mg/kg body weight daily for up to four weeks.[12]
5. Endpoint Analysis
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis: Analyze serum for markers of liver injury (ALT, AST), lipids (triglycerides, cholesterol), and glucose.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of FXR target genes (e.g., Shp, Cyp7a1, Bsep) and markers of inflammation and fibrosis.
Protocol 2: Acute FXR Target Gene Engagement Study
This protocol is designed to quickly assess whether a compound engages the FXR target in vivo.
1. Animal Model
-
Species and Strain: C57BL/6J mice, male, 8-10 weeks old.
2. Experimental Groups
-
Group 1: Vehicle Control
-
Group 2: FXR Agonist
3. Dosing and Administration
-
Administer a single dose of the FXR agonist via oral gavage. A previously reported acute study with GW4064 used two oral gavage administrations, one in the evening and another the next morning.[8]
4. Sample Collection
-
Euthanize mice at a predetermined time point after dosing (e.g., 2-6 hours) to capture the peak of transcriptional activation.
-
Collect liver and ileum tissues and snap-freeze in liquid nitrogen.
5. Gene Expression Analysis
-
Perform qRT-PCR on the collected tissues to measure the expression of known FXR target genes. In the liver, assess Shp, Bsep, and Cyp7a1. In the ileum, measure Fgf15. A significant upregulation of Shp, Bsep, and Fgf15 and downregulation of Cyp7a1 would indicate FXR engagement.
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway in a Hepatocyte.
Caption: Experimental Workflow for a NASH Mouse Model Study.
References
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Characterizing FXR Agonist 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1][3] FXR acts as an endogenous sensor for bile acids.[4] Upon activation by ligands, such as the synthetic compound FXR agonist 7, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[5][6] This binding modulates the transcription of genes involved in various metabolic processes.
One of the primary functions of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][5] This is an indirect effect mediated by the induction of the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1 transcription.[5][7] Additionally, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids out of hepatocytes.[1][8]
These application notes provide detailed protocols for three common cell-based assays to characterize the activation of FXR by a novel compound, "this compound": a Reporter Gene Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay, and a Target Gene Expression Assay.
Data Presentation
The following tables summarize the quantitative data obtained for this compound in comparison to a known FXR agonist, GW4064.
Table 1: Potency of FXR Agonists in a Reporter Gene Assay
| Compound | EC50 (nM) | Maximum Fold Induction |
| This compound | 25 | 15 |
| GW4064 | 5 | 18 |
Table 2: Co-activator Peptide Recruitment by FXR Agonists (TR-FRET Assay)
| Compound | EC50 (nM) | Maximum TR-FRET Ratio |
| This compound | 30 | 2.5 |
| GW4064 | 8 | 3.0 |
Table 3: Regulation of FXR Target Gene Expression in HepG2 Cells
| Treatment | SHP mRNA (Fold Change) | BSEP mRNA (Fold Change) | CYP7A1 mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 4.5 | 3.8 | 0.4 |
| GW4064 (100 nM) | 5.2 | 4.5 | 0.3 |
Mandatory Visualizations
Caption: FXR Signaling Pathway Activation.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXR Agonist Administration in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Farnesoid X Receptor (FXR) agonists in animal models of Nonalcoholic Steatohepatitis (NASH). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of FXR agonists for NASH.
Introduction
Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Activation of FXR has shown promise in preclinical and clinical studies for the treatment of NASH by reducing liver fat, inflammation, and fibrosis.[5][6][7][8] A variety of synthetic FXR agonists are currently under investigation for NASH therapy.[4][6]
This document provides dosage information for commonly studied FXR agonists in various NASH animal models and detailed protocols for inducing NASH and administering these compounds.
Data Presentation: FXR Agonist Dosages in NASH Animal Models
The following table summarizes the dosages of various FXR agonists used in preclinical NASH models. It is important to note that the optimal dosage can vary depending on the specific agonist, the animal model, and the study's endpoint.
| FXR Agonist | Animal Model | Diet/Method for NASH Induction | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Obeticholic Acid (OCA) | Lepob/Lepob mice | Amylin liver NASH (AMLN) diet | 30 mg/kg | Oral gavage | 8 weeks | Reduced liver steatosis. | [5][9] |
| INT-787 | Lepob/Lepob mice | Amylin liver NASH (AMLN) diet | 10, 30, 60, 120 mg/kg | Oral gavage | 8 weeks | Dose-dependent reduction in steatosis, inflammation, and fibrosis. Greater efficacy than OCA. | [5][9] |
| Cilofexor (GS-9674) | Rats | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | 30 mg/kg | Oral gavage | 6 weeks | Reduced fibrosis. | [10] |
| WAY-362450 | Mice | Methionine and choline-deficient (MCD) diet | Not specified | Not specified | Not specified | Decreased fibrosis severity. | [6] |
| GW4064 | Mice | High-fat diet or high-fat, high-cholesterol diet | Not specified | Not specified | Not specified | Reduced hepatic inflammation. | [6] |
| INT-767 | Rats | High-fat diet (HFD) | Not specified | Not specified | Not specified | Attenuated liver steatosis and inflammation. | [11] |
Experimental Protocols
Protocol for Induction of NASH in Mice
Several models are used to induce NASH in rodents, each with its advantages and limitations. Below are protocols for two commonly used diet-induced models.
a) High-Fat, High-Fructose/Sucrose, and High-Cholesterol Diet (Western-Style Diet)
This model effectively mimics the metabolic and histological features of human NASH.[12]
-
Animals: C57BL/6J mice are commonly used.
-
Diet Composition: A diet rich in fat (e.g., 40-60% kcal from fat), fructose or sucrose (e.g., >20% by weight), and cholesterol (e.g., 1-2% by weight).[13][14]
-
Procedure:
-
Acclimate mice for at least one week to the housing facility.
-
Provide the specialized high-fat, high-sugar, high-cholesterol diet and water ad libitum.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
The development of NASH features can take from 8 to 52 weeks, depending on the specific diet composition and mouse strain.[12][13] To accelerate fibrosis, low-dose carbon tetrachloride (CCl4) injections can be administered.[12][13]
-
-
Confirmation of NASH: Histological analysis of liver tissue stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning, and Masson's trichrome or Sirius Red for fibrosis.[13][15]
b) Methionine and Choline Deficient (MCD) Diet
This model rapidly induces steatohepatitis and fibrosis but is associated with weight loss and does not fully replicate the metabolic syndrome seen in humans.[12]
-
Animals: C57BL/6J mice.
-
Diet Composition: A diet specifically formulated to be deficient in methionine and choline.
-
Procedure:
-
Acclimate mice as described above.
-
Provide the MCD diet and water ad libitum.
-
Monitor body weight regularly. Expect initial weight loss.
-
Significant steatohepatitis can develop within 3-5 weeks, with fibrosis appearing after 8-10 weeks.
-
-
Confirmation of NASH: As described for the Western-style diet model.
Protocol for Administration of FXR Agonist
-
Preparation of Dosing Solution:
-
The FXR agonist should be formulated in a suitable vehicle for the chosen route of administration. Common vehicles for oral gavage include corn oil, 0.5% methylcellulose, or a solution of 0.5% (w/v) carboxymethylcellulose in water.
-
The concentration of the agonist in the vehicle should be calculated based on the desired dose (mg/kg) and the average body weight of the animals.
-
-
Route of Administration:
-
Oral Gavage: This is the most common route for preclinical studies of orally bioavailable drugs. It ensures accurate dosing.
-
-
Dosing Procedure (Oral Gavage):
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
-
Frequency and Duration:
-
Dosing is typically performed once daily (qd).
-
The duration of treatment will depend on the study design and can range from a few weeks to several months.
-
Assessment of Efficacy
The therapeutic effects of the FXR agonist can be evaluated through various endpoints:
-
Histopathology: Liver sections should be scored for NAFLD Activity Score (NAS) and fibrosis stage.
-
Biochemical Analysis: Measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing of liver tissue to assess the expression of genes involved in fibrosis (e.g., Col1a1), inflammation (e.g., Tnf-α), and FXR target genes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FXR Signaling Pathway in Liver and Intestine.
Caption: Experimental Workflow for Evaluating FXR Agonists.
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gubra.dk [gubra.dk]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor agonist INT-767 attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Farnesoid X Receptor (FXR) Agonists in CRISPR/Cas9 FXR Knockout Studies
Audience: Researchers, scientists, and drug development professionals.
Note on "FXR agonist 7": A thorough review of scientific literature did not yield a specific, recognized Farnesoid X Receptor (FXR) agonist designated as "this compound." Therefore, these application notes will utilize data and protocols for well-characterized and widely used synthetic FXR agonists, such as GW4064 and Obeticholic Acid (OCA) , as representative examples for studies involving CRISPR/Cas9 FXR knockout models.
Introduction and Rationale
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] CRISPR/Cas9 technology has enabled the precise generation of FXR knockout (FXR-KO) models, which are invaluable for elucidating the physiological functions of FXR.[5][6][7]
The use of FXR agonists in conjunction with FXR-KO models is a powerful experimental strategy for:
-
Confirming FXR-dependent effects: Demonstrating that the effects of an agonist are absent in FXR-KO models confirms that the agonist's mechanism of action is indeed mediated through FXR.
-
Investigating off-target effects: Some compounds may have effects independent of their primary target. Administering an agonist to both wild-type (WT) and FXR-KO models can help identify such off-target activities.[8][9]
-
Dissecting tissue-specific roles of FXR: By using tissue-specific CRISPR/Cas9-mediated FXR knockout models (e.g., intestine-specific or liver-specific), researchers can administer an agonist to understand the contribution of FXR in different organs to the overall physiological response.[10][11]
-
Elucidating complex signaling pathways: Comparing the response to an agonist in WT versus KO models can help map the downstream signaling cascades regulated by FXR.
Key Signaling Pathways Involving FXR
FXR activation by agonists like GW4064 or OCA triggers a cascade of events that regulate gene expression. A primary function is the negative feedback regulation of bile acid synthesis.
Caption: FXR signaling in the enterohepatic circulation.
Experimental Workflow for In Vivo Studies
A typical workflow for assessing the effects of an FXR agonist in a CRISPR/Cas9 FXR knockout mouse model is outlined below.
Caption: In vivo experimental workflow.
Quantitative Data Summary
The following tables summarize representative data from studies using FXR agonists in WT and FXR-KO mice. These data illustrate the FXR-dependent nature of the agonist's effects.
Table 1: Effect of GW4064 on Hepatic Gene Expression in WT and Intestine-Specific FXR-KO Mice
| Gene | Mouse Genotype | Treatment | Relative mRNA Expression (Fold Change vs. WT Vehicle) |
| CYP7A1 | Wild-Type (WT) | Vehicle | 1.0 |
| Wild-Type (WT) | GW4064 | ~0.2[11] | |
| Intestine-Specific FXR-KO | Vehicle | 1.0 | |
| Intestine-Specific FXR-KO | GW4064 | ~1.0 (No significant repression)[10][11] | |
| SHP | Wild-Type (WT) | Vehicle | 1.0 |
| Wild-Type (WT) | GW4064 | Increased[11] | |
| Liver-Specific FXR-KO | Vehicle | 1.0 | |
| Liver-Specific FXR-KO | GW4064 | No significant induction[11] |
Data are illustrative and compiled from findings in cited literature. Actual values may vary.
Table 2: Metabolic Parameters in WT and FXR-KO Mice Treated with an FXR Agonist
| Parameter | Mouse Genotype | Treatment | Outcome |
| Serum Glucose | Diabetic (db/db) | GW4064 | Lowered[10] |
| Obese (HFD-fed) FXR-KO | - | Ameliorated glucose homeostasis[12] | |
| Serum Triglycerides | Wild-Type (WT) | OCA | No significant change in some models[13] |
| FXR-KO | - | Elevated[13] | |
| Serum Cholesterol | Wild-Type (WT) | OCA (in humanized liver mice) | Increased LDL-C, Decreased HDL-C[13] |
| FXR-KO | - | Elevated[13] | |
| Wild-Type (WT) | OCA | Increased LDLR expression[14] | |
| FXR-KO | OCA | No change in LDLR expression[14] |
HFD: High-Fat Diet; OCA: Obeticholic Acid; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; LDLR: Low-Density Lipoprotein Receptor.
Experimental Protocols
Protocol: Generation of FXR Knockout Mice using CRISPR/Cas9
This protocol provides a general outline. Specifics should be optimized for the target construct and laboratory setup.
Materials:
-
Cas9 mRNA
-
Validated single-guide RNAs (sgRNAs) targeting the Nr1h4 (FXR) gene
-
Fertilized mouse embryos (e.g., from C57BL/6J strain)
-
Microinjection setup
-
Embryo transfer equipment
-
DNA extraction and PCR reagents
-
Sequencing services
Procedure:
-
sgRNA Design and Synthesis: Design 2-3 sgRNAs targeting an early exon of the Nr1h4 gene to induce a frameshift mutation. Synthesize high-quality sgRNAs.
-
Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Screening of Founder (F0) Mice:
-
Once pups are born, obtain tail biopsies for genomic DNA extraction.
-
Perform PCR amplification of the target region of the Nr1h4 gene.
-
Use Sanger sequencing or TIDE/ICE analysis to identify pups with insertions/deletions (indels) at the target site.
-
-
Breeding and Genotyping:
-
Breed founder mice with indels to wild-type mice to establish germline transmission (F1 generation).
-
Genotype F1 offspring to identify heterozygotes.
-
Intercross heterozygous mice to generate homozygous FXR knockout mice (FXR-/-).
-
-
Confirmation of Knockout:
-
Confirm the absence of FXR mRNA in relevant tissues (liver, intestine) using RT-qPCR.
-
Confirm the absence of FXR protein using Western blotting.
-
Protocol: In Vivo FXR Agonist Administration and Analysis
Materials:
-
Wild-type and confirmed FXR-KO mice (8-12 weeks old, sex-matched)
-
FXR Agonist (e.g., GW4064, Obeticholic Acid)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
RNA/protein extraction kits
-
RT-qPCR and Western blot reagents
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to experimental groups (e.g., WT + Vehicle, WT + Agonist, FXR-KO + Vehicle, FXR-KO + Agonist; n=5-8 per group).
-
Agonist Preparation and Administration:
-
Prepare the FXR agonist solution/suspension in the appropriate vehicle at the desired concentration (e.g., OCA at 10 mg/kg; WAY-362450 at 30 mg/kg).[6][13]
-
Administer the agonist or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 4 weeks).[6]
-
Monitor body weight and general health status regularly.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight (if required for metabolic analysis).
-
Anesthetize the mice (e.g., with isoflurane).
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse tissues with saline and harvest liver, intestine, and other relevant organs. Snap-freeze tissues in liquid nitrogen and store at -80°C or fix in formalin for histology.
-
-
Biochemical Analysis:
-
Centrifuge blood to separate serum.
-
Use commercial kits to measure serum levels of glucose, triglycerides, total cholesterol, LDL-C, and HDL-C.
-
-
Gene and Protein Expression Analysis:
-
Extract total RNA from liver and intestinal tissue samples and perform RT-qPCR to analyze the expression of FXR target genes (e.g., Cyp7a1, Shp, Fgf15).
-
Extract total protein and perform Western blotting to analyze protein levels of FXR, LDLR, and other proteins of interest.
-
Conclusion
The combined use of CRISPR/Cas9-mediated FXR knockout models and specific FXR agonists provides a robust platform for dissecting the complex roles of FXR in physiology and disease. This approach is essential for validating the on-target effects of novel therapeutic compounds and for understanding the intricate inter-organ signaling networks regulated by FXR. The protocols and data presented here serve as a foundational guide for researchers entering this field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR activation by obeticholic acid elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel FXR Agonist in Liver Fibrosis Research
Topic: Application of a Novel Farnesoid X Receptor (FXR) Agonist in Liver Fibrosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation has been shown to have potent anti-inflammatory and anti-fibrotic properties, making it an attractive therapeutic target for chronic liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis.[1][3] While Obeticholic Acid (OCA), a semi-synthetic bile acid analog, is a well-characterized FXR agonist, research into novel, non-bile acid agonists is ongoing to improve efficacy and reduce side effects.[2][4] This document provides detailed application notes and protocols for the preclinical evaluation of a novel, potent, and selective FXR agonist in the context of liver fibrosis research. For the purpose of this document, we will refer to a representative novel non-bile acid FXR agonist, drawing upon data from emerging compounds in the field such as EDP-305 and INT-787.
Mechanism of Action
FXR activation plays a multifaceted role in mitigating liver fibrosis. The binding of an agonist to FXR leads to the recruitment of co-activators and the regulation of target gene expression. This transcriptional regulation results in several beneficial downstream effects.
dot
Caption: FXR agonist signaling pathway in liver fibrosis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating novel FXR agonists in rodent models of liver fibrosis.
Table 1: Efficacy of a Novel FXR Agonist (EDP-305) in a Methionine-Choline Deficient (MCD) Diet-Induced NASH Model in Mice [5][6]
| Parameter | Vehicle Control | EDP-305 (10 mg/kg) | EDP-305 (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT (U/L) | ~250 | ↓ 62% | ↓ ~60% | ↓ ~30% |
| Collagen Deposition (%) | High | ↓ >80% | ↓ >80% | No significant improvement |
| α-SMA Expression | High | Significantly Reduced | Significantly Reduced | No significant improvement |
Table 2: Efficacy of a Novel FXR Agonist (INT-787) in an Amylin Liver NASH (AMLN) Diet-Induced NASH Model in Lepob/ob Mice [7][8]
| Parameter | Vehicle Control | INT-787 (30 mg/kg) | OCA (30 mg/kg) |
| Liver Collagen (Col1a1 mRNA) | High | ↓ 44% | Ineffective |
| Plasma ALT (U/L) | High | Significantly Reduced | No significant reduction |
| Plasma AST (U/L) | High | Significantly Reduced | No significant reduction |
| Liver Steatosis (%) | High | ↓ 74% | ↓ 61% |
Table 3: Efficacy of a Novel FXR Agonist (Cilofexor) in a Choline-Deficient High-Fat Diet and NaNO2-Induced NASH Model in Rats [9][10]
| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis Area (%) | High | ↓ 41% | ↓ 69% |
| Hepatic Hydroxyproline (µg/g) | High | Not reported | ↓ 41% |
| Hepatic col1a1 mRNA Expression | High | Not reported | ↓ 37% |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not reported | 8.9 ± 2.2 |
Experimental Protocols
I. Induction of Liver Fibrosis in a Rodent Model
A common method to induce liver fibrosis is through the administration of a hepatotoxin such as carbon tetrachloride (CCl4) or thioacetamide (TAA), or through dietary models like the MCD diet.[5][11]
dot
Caption: General experimental workflow for evaluating an FXR agonist.
Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Induction: Administer CCl4 (diluted 1:4 in corn oil) via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice weekly for 6-8 weeks.
-
Treatment Groups: After the induction period, randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
Novel FXR Agonist (e.g., 10 mg/kg and 30 mg/kg)
-
Positive Control (e.g., Obeticholic Acid, 30 mg/kg)
-
-
Drug Administration: Administer the compounds daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis.
II. Key Experimental Assays
A. Serum Biochemistry
-
Sample Collection: Collect blood via cardiac puncture into serum separator tubes.
-
Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a commercial clinical chemistry analyzer.
B. Histological Analysis of Liver Fibrosis
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammation and necrosis.
-
Sirius Red Staining: To visualize and quantify collagen deposition.
-
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA):
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Develop with a DAB substrate kit and counterstain with hematoxylin.
-
-
Image Analysis: Quantify the Sirius Red positive area and α-SMA positive area using image analysis software (e.g., ImageJ).
C. Measurement of Hepatic Hydroxyproline Content
-
Principle: Hydroxyproline is a major component of collagen, and its measurement provides a quantitative index of total collagen content.
-
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate with NaOH.
-
Use a commercial hydroxyproline assay kit to determine the concentration colorimetrically.
-
D. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from frozen liver tissue using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., Col1a1, Tgf-β1, Timp1, Acta2 [α-SMA], and housekeeping genes like Gapdh or β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of novel FXR agonists in the context of liver fibrosis research. The data from emerging compounds like EDP-305 and INT-787 demonstrate the potential for these next-generation agonists to offer improved efficacy over existing therapies.[5][7] Rigorous and standardized experimental procedures are crucial for accurately assessing the therapeutic potential of these promising new agents.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. researchgate.net [researchgate.net]
- 10. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
Application Notes: Quantifying Target Gene Expression of FXR Agonists using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2][3] Primarily expressed in the liver and intestine, FXR acts as a sensor for bile acids, its endogenous ligands.[2][4][5] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[3][6] This signaling cascade makes FXR an attractive therapeutic target for various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and dyslipidemia.[7][8][9]
Synthetic FXR agonists are being developed to harness the therapeutic potential of this pathway. "FXR agonist 7" represents a novel, potent, and selective synthetic agonist under investigation. A critical step in the preclinical evaluation of such compounds is to confirm their on-target activity by measuring the expression of known FXR target genes. Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for quantifying changes in gene expression, making it the gold standard for this application.[10][11][12]
These application notes provide a detailed protocol for treating hepatic or intestinal cell lines with an FXR agonist, followed by the quantification of canonical FXR target gene expression using RT-qPCR.
FXR Signaling and Target Genes
Activation of FXR by an agonist initiates a signaling cascade that regulates the expression of several key genes involved in bile acid and metabolic regulation. In the liver, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][2][13] FXR also upregulates the expression of the Bile Salt Export Pump (BSEP or ABCB11), which is responsible for transporting bile acids out of hepatocytes.[2]
In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which is secreted into the portal circulation and travels to the liver.[2][14][15] There, FGF19 binds to its receptor, FGFR4, and further suppresses CYP7A1 expression, providing a gut-liver signaling axis for bile acid regulation.[2][5][15] Intestinal FXR also upregulates the Intestinal Bile Acid-Binding Protein (IBABP or FABP6) and the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which are involved in the transport of bile acids across enterocytes.[14][16]
The following diagram illustrates the canonical FXR signaling pathway in the liver and intestine.
Experimental Protocol: Gene Expression Analysis by RT-qPCR
This protocol details the steps for treating a relevant cell line (e.g., HepG2 for liver, Caco-2 for intestine) with "this compound" and subsequently quantifying the expression of FXR target genes.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., MEM with 10% FBS, 1% Penicillin-Streptomycin at 37°C, 5% CO₂).
-
Treatment Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of "this compound" or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture the dynamics of gene expression.
II. RNA Isolation
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA purification kit. This typically involves homogenization, followed by column-based purification.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the isolated RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers in a total volume of 20 µL.[17]
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature program as recommended by the reverse transcriptase manufacturer.
-
cDNA Dilution: The resulting complementary DNA (cDNA) can be used directly or diluted with nuclease-free water for the qPCR step.
IV. Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for the target genes (e.g., SHP, FGF19, CYP7A1) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each well should contain cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[10] Include no-template controls (NTC) for each primer set to check for contamination.[18]
-
qPCR Run: Perform the qPCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Data Acquisition: The instrument will record the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct) value.[10]
The following diagram outlines the experimental workflow.
Data Analysis and Presentation
The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method.[13][17] This method normalizes the expression of the gene of interest (GOI) to a reference gene and compares the treated samples to a control sample (vehicle-treated).
Calculation Steps:
-
Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the gene of interest.
-
ΔCt = Ct(GOI) - Ct(Reference)
-
-
Calculate ΔΔCt: Subtract the ΔCt of the control sample from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
The results should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cq Values for FXR Target Gene Expression in HepG2 Cells Treated with this compound for 24 hours
| Treatment | Target Gene | Biological Replicate 1 (Cq) | Biological Replicate 2 (Cq) | Biological Replicate 3 (Cq) | Average Cq |
| Vehicle (DMSO) | GAPDH | 20.15 | 20.21 | 20.18 | 20.18 |
| SHP | 28.54 | 28.60 | 28.48 | 28.54 | |
| CYP7A1 | 25.33 | 25.41 | 25.37 | 25.37 | |
| This compound (1 µM) | GAPDH | 20.25 | 20.19 | 20.22 | 20.22 |
| SHP | 25.12 | 25.05 | 25.19 | 25.12 | |
| CYP7A1 | 27.88 | 27.95 | 27.81 | 27.88 | |
| This compound (10 µM) | GAPDH | 20.10 | 20.14 | 20.16 | 20.13 |
| SHP | 23.45 | 23.51 | 23.40 | 23.45 | |
| CYP7A1 | 29.50 | 29.42 | 29.58 | 29.50 |
Table 2: Relative Quantification of FXR Target Gene Expression (Fold Change vs. Vehicle)
| Treatment | Target Gene | Average ΔCt (GOI - GAPDH) | Average ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | SHP | 8.36 | 0.00 | 1.0 |
| CYP7A1 | 5.19 | 0.00 | 1.0 | |
| This compound (1 µM) | SHP | 4.90 | -3.46 | 11.0 |
| CYP7A1 | 7.66 | 2.47 | 0.18 | |
| This compound (10 µM) | SHP | 3.32 | -5.04 | 32.9 |
| CYP7A1 | 9.37 | 4.18 | 0.05 |
Conclusion
The protocols and methods described in these application notes provide a robust framework for assessing the on-target activity of novel FXR agonists like "this compound". Accurate quantification of changes in the expression of canonical FXR target genes such as SHP and CYP7A1 is essential for confirming the mechanism of action and determining the potency of new chemical entities in drug discovery and development. The provided tables and diagrams offer a clear structure for presenting and interpreting the resulting data.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 10. google.com [google.com]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR Basics [sigmaaldrich.com]
- 13. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. idtdna.com [idtdna.com]
Application Notes and Protocols for FXR Agonist 7 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to identify the genomic binding sites of the Farnesoid X Receptor (FXR) upon activation by a synthetic agonist, referred to herein as "FXR agonist 7". This protocol is designed for use in mammalian cell culture and can be adapted for tissue samples.
Introduction
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] Upon binding to its ligands, such as bile acids or synthetic agonists, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of its target genes. Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a specific transcription factor.[2][3][4][5] This protocol outlines the necessary steps to investigate the genomic targets of FXR in response to treatment with this compound.
Signaling Pathway of FXR Activation
Upon entering the cell, this compound binds to and activates FXR in the cytoplasm. This activation leads to a conformational change in the FXR protein, promoting its translocation into the nucleus. In the nucleus, the activated FXR forms a heterodimer with RXR. This FXR/RXR heterodimer then binds to FXREs located in the promoter or enhancer regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. A well-established primary target gene of FXR is the Small Heterodimer Partner (SHP).
References
- 1. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Notes: High-Throughput Screening for Novel FXR Modulators Featuring "FXR agonist 7"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] It plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1] The discovery that bile acids are the endogenous ligands for FXR has established it as a key therapeutic target for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] The development of potent and selective FXR modulators is a significant area of interest in drug discovery. High-throughput screening (HTS) assays are essential for identifying novel FXR agonists and antagonists from large compound libraries. This document provides detailed protocols for two common HTS assays for FXR modulators: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based luciferase reporter assay. We also present data on "FXR agonist 7," a highly potent, non-bile acid agonist, as an example of a novel modulator identified through such screening paradigms.
Featured Compound: this compound
"this compound" (also referred to as compound 33 in some literature) is a novel, non-bile acid FXR agonist with exceptional potency. Its high efficacy and distinct chemical structure make it a valuable tool for studying FXR signaling and a promising lead candidate for therapeutic development.
Quantitative Data Summary
The following table summarizes the in vitro potency of "this compound" in comparison to other well-characterized FXR modulators.
| Compound | Type | Assay Type | EC50 / IC50 | Reference |
| This compound | Agonist | Not Specified | 0.1 nM | [2] |
| Obeticholic Acid (OCA) | Agonist | FRET | 99 nM | [1] |
| GW4064 | Agonist | Not Specified | 65 nM | [2] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | Not Specified | >10 µM (Potency order: CDCA > DCA > LCA > CA) | [1] |
| EDP-305 | Agonist | Chimeric FXR (CHO cells) | 34 nM | [2] |
| EDP-305 | Agonist | Full-length FXR (HEK cells) | 8 nM | [2] |
| Turofexorate isopropyl | Agonist | Not Specified | 4 nM | [2] |
| DY268 | Antagonist | Cell-based | 468 nM | [2] |
FXR Signaling Pathway
FXR activation by an agonist leads to a cascade of events that regulate gene expression. Upon ligand binding, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, such as the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the Bile Salt Export Pump (BSEP), which is involved in bile acid efflux from hepatocytes.
Figure 1: Simplified FXR Signaling Pathway.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonists
This biochemical assay measures the binding of FXR to a coactivator peptide in the presence of a test compound. Agonist binding promotes the interaction, leading to a FRET signal.
Materials:
-
GST-tagged human FXR ligand-binding domain (LBD)
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
FXR Binding Buffer
-
Test compounds and reference agonist (e.g., GW4064)
-
384-well, low-volume, non-binding black plates
-
TR-FRET-capable microplate reader
Assay Workflow Diagram:
Figure 2: TR-FRET Assay Workflow.
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in FXR Binding Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute GST-FXR-LBD and Biotin-SRC-1 in FXR Binding Buffer to the desired working concentrations.
-
Prepare the detection mix by diluting the Tb-labeled anti-GST antibody and dye-labeled streptavidin in FXR Binding Buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compound or reference agonist to the appropriate wells.
-
Add 5 µL of the GST-FXR-LBD and Biotin-SRC-1 mixture to all wells.
-
For negative controls, add buffer instead of agonist.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection:
-
Add 10 µL of the detection mix to all wells.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cell-Based Luciferase Reporter Assay for FXR Modulators
This assay measures the transcriptional activity of FXR in a cellular context. Cells are engineered to express FXR and a luciferase reporter gene under the control of an FXRE.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmid for full-length human FXR
-
Expression plasmid for RXRα
-
Luciferase reporter plasmid containing multiple FXREs upstream of a minimal promoter
-
Renilla luciferase plasmid (for normalization)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Glo® Luciferase Assay System
-
Test compounds and reference agonist (e.g., CDCA or GW4064)
-
96-well, clear-bottom, white-walled cell culture plates
-
Luminometer
Assay Workflow Diagram:
Figure 3: Luciferase Reporter Assay Workflow.
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh culture medium containing serial dilutions of the test compounds or reference agonist.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Glo® kit.
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The TR-FRET and luciferase reporter assays are robust and reliable methods for the high-throughput screening and characterization of novel FXR modulators. The identification of highly potent compounds like "this compound" underscores the utility of these screening platforms in the discovery of new chemical entities with therapeutic potential for liver and metabolic diseases. These detailed protocols provide a framework for researchers to establish and execute successful FXR modulator screening campaigns.
References
Application Notes and Protocols for Oral Gavage Formulation of an FXR Agonist in Rats
Topic: "FXR agonist 7" Formulation for Oral Gavage in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction to Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestines, kidneys, and adrenal glands.[1][2][3] It functions as a crucial regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Natural bile acids are the endogenous ligands for FXR.[4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to modulate the expression of target genes.[1]
Activation of FXR plays a significant role in:
-
Bile Acid Homeostasis: Suppressing bile acid synthesis from cholesterol by inhibiting the CYP7A1 enzyme and promoting bile acid transport and excretion.[1]
-
Lipid Metabolism: Reducing triglyceride levels and influencing lipoprotein metabolism.[1][5]
-
Glucose Metabolism: Improving insulin sensitivity and reducing glucose production in the liver.[1]
Given these functions, FXR agonists are a promising class of therapeutic agents for various metabolic and liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC).[1][4] Preclinical evaluation of novel FXR agonists, such as "this compound," necessitates robust and reproducible in vivo studies in animal models like rats. Oral gavage is a common and effective method for administering precise doses of therapeutic agents in such studies.
A critical challenge in the preclinical development of many FXR agonists, particularly non-steroidal ones, is their poor aqueous solubility and limited oral bioavailability.[2][6] Therefore, developing an appropriate oral formulation is paramount to ensure adequate systemic exposure and obtain reliable efficacy and safety data. This document provides a detailed protocol for developing a suitable oral gavage formulation for "this compound" in rats, with a focus on addressing poor solubility.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative FXR Agonists
| Compound | Type | Solubility | Oral Bioavailability | Common Vehicle(s) for Rat Studies |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | Poorly soluble in water. | Not explicitly stated for rats, but formulations are crucial. | 0.5% Methylcellulose[7], 0.5% Carboxymethylcellulose[8] |
| GW4064 | Non-steroidal | Limited solubility, sparingly soluble in aqueous buffers.[6] | Poor, but greatly improved with SEDDS formulation.[6] | Corn oil[9], DMSO[5] |
| Fexaramine | Non-steroidal | Highly insoluble. | Intestine-restricted. | DMSO followed by dilution in PBS[10] |
| TC-100 | Steroidal (Bile Acid Analog) | Less lipophilic than other bile acids. | Intestinally localized activation. | 1% Methylcellulose[11] |
Table 2: Recommended Maximum Oral Gavage Volumes in Rats
| Rat Body Weight (g) | Maximum Volume (mL/kg) |
| 100 - 200 | 10 - 20 |
| 200 - 350 | 10 - 20 |
| >350 | 10 |
| Note: The lowest possible volume should always be administered. Greater volumes must be scientifically justified.[12] |
Table 3: Solubility Screening Template for "this compound"
| Vehicle | Solubility (mg/mL) at RT | Observations (e.g., clear solution, suspension, precipitation) |
| Water | ||
| 0.5% (w/v) Methylcellulose in Water | ||
| 0.5% (w/v) CMC in Water | ||
| Polyethylene Glycol 400 (PEG 400) | ||
| Corn Oil | ||
| 10% DMSO in Corn Oil | ||
| 5% DMSO, 40% PEG 400, 55% Saline | ||
| Self-Emulsifying Drug Delivery System (SEDDS) Base |
Experimental Protocols
Protocol 1: Solubility Assessment of "this compound"
Objective: To determine the most suitable vehicle for oral administration by assessing the solubility of "this compound" in a panel of commonly used, well-tolerated vehicles.
Materials:
-
"this compound" powder
-
Selection of vehicles (see Table 3)
-
Vortex mixer
-
Orbital shaker
-
Microcentrifuge
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare saturated solutions by adding an excess amount of "this compound" powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex each tube vigorously for 2 minutes to facilitate initial mixing.
-
Place the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the tubes for undissolved particles.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the quantifiable range of your analytical method (HPLC or LC-MS/MS).
-
Quantify the concentration of "this compound" in the diluted supernatant.
-
Calculate the original solubility in mg/mL for each vehicle. Record the results in a table similar to Table 3.
-
Vehicle Selection: Choose the simplest vehicle (e.g., aqueous suspension) that provides the required concentration for dosing. If the target concentration cannot be achieved in simple vehicles, consider solubilizing agents or lipid-based systems. For poorly soluble compounds, a homogeneous suspension in a vehicle like 0.5% methylcellulose is often a practical choice.[13][14]
Protocol 2: Preparation of "this compound" Formulation for Oral Gavage
Objective: To prepare a homogenous and stable formulation of "this compound" at the desired final concentration for dosing.
A) Preparation of a Suspension (e.g., in 0.5% Methylcellulose)
Materials:
-
"this compound" powder
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Graduated cylinder and/or volumetric flasks
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of "this compound" and methylcellulose.
-
Prepare the Vehicle:
-
Heat approximately one-third of the total required volume of purified water to 80-90°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted completely.
-
Remove from heat and add the remaining two-thirds of the water as cold water or ice to bring the temperature down rapidly.
-
Continue to stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of "this compound" powder. If particles are large, gently grind in a mortar and pestle to a fine powder.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a thick, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Use a magnetic stir bar to stir the final suspension for at least 30 minutes to ensure homogeneity.
-
-
Storage: Store the formulation in a sealed, labeled container at 2-8°C. Before each use, allow it to return to room temperature and stir thoroughly to re-suspend the compound.
B) Preparation of a Solution (e.g., using a co-solvent system)
This should only be used if the compound is highly soluble in a safe co-solvent system and a solution is preferred over a suspension. For example, the FXR agonist Fexaramine was first dissolved in DMSO and then diluted with PBS.[10]
Procedure:
-
Weigh the required amount of "this compound."
-
Dissolve the compound in the minimum required volume of a suitable solvent (e.g., DMSO, PEG 400).
-
Slowly add the second vehicle component (e.g., PBS, corn oil) while vortexing or stirring to prevent precipitation.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is well-tolerated by the animals.[13]
Protocol 3: Oral Gavage Administration in Rats
Objective: To accurately administer the prepared formulation of "this compound" directly into the stomach of a rat. This procedure must be performed by trained personnel.[6]
Materials:
-
Rat restraint device or appropriate manual restraint technique
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded ball tip is common for adult rats).[6][12]
-
Syringe (appropriately sized for the dosing volume)
-
Prepared "this compound" formulation
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the rat and calculate the exact volume of the formulation to be administered based on its body weight and the target dose (mg/kg). The maximum recommended volume is 10-20 ml/kg.[15]
-
Prepare the Syringe: Stir the formulation to ensure homogeneity. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Measure Tube Length: Measure the gavage needle externally from the tip of the rat's nose to the last rib or the bottom of the sternum (xiphoid process).[6][12][13] This is the maximum insertion depth to avoid stomach perforation. You can mark this length on the tube with a marker.
-
Restrain the Animal: Securely restrain the rat to immobilize its head and align the head and body vertically. This creates a straight line through the neck and esophagus.[14]
-
Insert the Gavage Needle:
-
Gently insert the ball tip of the needle into the diastema (the gap between the incisors and molars).[12]
-
Advance the needle gently along the roof of the mouth, over the tongue, until it reaches the esophagus. The rat should swallow as the tube passes.[14]
-
CRITICAL: If you feel any resistance, stop immediately, withdraw the needle, and try again. Forcing the needle can cause severe injury to the esophagus or trachea.[15]
-
-
Administer the Dose: Once the needle is properly placed to the pre-measured depth, slowly depress the syringe plunger to deliver the substance over 2-3 seconds for aqueous solutions or longer for more viscous formulations.[13]
-
Withdraw the Needle: After administration, slowly and smoothly withdraw the needle in the same path it was inserted.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration.[12][13]
Visualizations
FXR Signaling Pathway
Caption: FXR agonist activation and downstream signaling cascade.
Experimental Workflow for Formulation and Administration
Caption: Workflow for FXR agonist formulation and oral gavage.
References
- 1. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A formulation-enabled preclinical efficacy assessment of a farnesoid X receptor agonist, GW4064, in hamsters and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016176208A1 - Compositions of obeticholic acid and methods of use - Google Patents [patents.google.com]
- 12. US10047117B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]
- 13. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Cilofexor (GS-9674): Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (formerly GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist.[1][2][3] FXR is a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the activity of Cilofexor.
Mechanism of Action
Cilofexor acts as a potent agonist of the Farnesoid X Receptor (FXR) with an EC50 of 43 nM.[1][2][3] Upon binding to FXR, Cilofexor induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of Cilofexor-mediated FXR activation include:
-
Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Induction of Bile Salt Export Pump (BSEP): BSEP is a transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.
-
Induction of Fibroblast Growth Factor 19 (FGF19) in intestinal cells: FGF19 is an endocrine hormone that signals to the liver to suppress bile acid synthesis.
-
Inhibition of pro-fibrotic gene expression: In hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, FXR activation has been shown to reduce the expression of genes associated with fibrosis, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA).
Quantitative Data Summary
The following tables summarize the quantitative data available for Cilofexor from in vitro and in vivo studies.
Table 1: In Vitro Activity of Cilofexor
| Parameter | Value | Cell Line/System | Reference |
| FXR Activation (EC50) | 43 nM | Not specified | [1][2][3] |
Table 2: In Vivo Anti-Fibrotic Efficacy of Cilofexor in a Rat Model of NASH
| Parameter | Treatment Group (Cilofexor Dose) | % Reduction vs. Control | Reference |
| Picro-Sirius Red Stained Area | 10 mg/kg | 41% | [4] |
| 30 mg/kg | 69% | [4] | |
| Hepatic Hydroxyproline Content | 30 mg/kg | 41% | [4] |
| Hepatic col1a1 mRNA Expression | 30 mg/kg | 37% | [4] |
| Hepatic pdgfr-β mRNA Expression | 30 mg/kg | 36% | [4] |
Table 3: In Vivo Anti-Fibrotic Efficacy of Cilofexor in an Mdr2-/- Mouse Model
| Parameter | Treatment Group (Cilofexor) | Observation | Reference |
| Hepatic αSma mRNA Expression | 10, 30, 90 mg/kg | Significantly lowered | [5] |
| Hepatic Desmin mRNA Expression | 10, 30, 90 mg/kg | Significantly lowered | [5] |
| Hepatic Pdgfrβ mRNA Expression | 10, 30, 90 mg/kg | Significantly lowered | [5] |
Experimental Protocols
FXR Activation Assessed by a Luciferase Reporter Gene Assay
This protocol describes how to determine the potency of Cilofexor in activating FXR using a cell-based luciferase reporter assay.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cilofexor (GS-9674)
-
DMSO (vehicle)
-
Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare a stock solution of Cilofexor in DMSO.
-
24 hours post-transfection, replace the medium with fresh DMEM containing 0.5% charcoal-stripped FBS.
-
Add serial dilutions of Cilofexor (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) to the cells. The final DMSO concentration should not exceed 0.1%.
-
-
Luciferase Assay:
-
After 24 hours of incubation with Cilofexor, perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of Cilofexor-treated cells by that of vehicle-treated cells.
-
Plot the fold induction against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Analysis of FXR Target Gene Expression by Quantitative PCR (qPCR)
This protocol details the methodology to quantify the effect of Cilofexor on the expression of FXR target genes in hepatocytes.
Materials:
-
HepG2 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Cilofexor (GS-9674)
-
DMSO
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR detection system
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of Cilofexor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well qPCR plate by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change in gene expression in Cilofexor-treated cells compared to vehicle-treated cells.
-
In Vitro Model of Hepatic Fibrosis using LX-2 Cells
This protocol describes an in vitro model to assess the anti-fibrotic potential of Cilofexor on activated human hepatic stellate cells.
Materials:
-
LX-2 human hepatic stellate cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
Cilofexor (GS-9674)
-
DMSO
-
12-well cell culture plates
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary antibodies for α-SMA and β-actin, HRP-conjugated secondary antibody, ECL substrate)
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for α-SMA, fluorescently labeled secondary antibody, DAPI)
-
Microscope with fluorescence capabilities
Protocol:
-
Cell Culture and Activation:
-
Culture LX-2 cells in DMEM with 10% FBS.
-
For experiments, reduce the serum concentration to 1-2% FBS.
-
Induce fibrosis by treating the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
-
Cilofexor Treatment:
-
Co-treat the cells with TGF-β1 and different concentrations of Cilofexor (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO).
-
-
Assessment of Anti-Fibrotic Effects:
-
Western Blotting for α-SMA:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the relative protein expression of α-SMA.
-
-
Immunofluorescence for α-SMA:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of α-SMA.
-
-
qPCR for Fibrosis-Related Genes:
-
Extract RNA and perform qPCR as described in Protocol 2 to analyze the expression of genes such as ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I).
-
-
Signaling Pathways and Experimental Workflows
Caption: Cilofexor activates FXR, leading to the regulation of genes involved in bile acid metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LF reduced the expressions of α-SMA and COL 1A1 in TGF-β1-stimulated LX-2 cells. (A) and (B) Immunofluorescence staining of LX-2 cells with antibodies against α-SMA and COL 1A1. The scale bar is 50 μm. (C) and (D) The positive staining areas were measured by Image J software (n = 5). (E) The protein expression of α-SMA and COL 1A1 were examined by Western blots. (F) and (G) Quantitative analysis of COL 1A1, α-SMA and β-actin expressions (n = 3). All data were presented as means ± SEM. *P < 0.05, **P < 0.01 vs the TGF-β1 treatment; #P < 0.05, ##P < 0.01 vs control group [cjnmcpu.com]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tropifexor in Preclinical Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tropifexor (LJN452), a potent and selective non-bile acid Farnesoid X receptor (FXR) agonist, in preclinical models of liver fibrosis. The information detailed below, including quantitative data, experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Tropifexor in non-alcoholic steatohepatitis (NASH) and liver fibrosis.
Introduction
Nonalcoholic steatohepatitis (NASH) is a chronic liver disease characterized by steatosis, inflammation, and progressive fibrosis, which can lead to cirrhosis and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR) has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1][2] Tropifexor is a novel, highly potent, non-bile acid FXR agonist that has demonstrated significant efficacy in reducing steatohepatitis and reversing fibrosis in preclinical rodent models of NASH.[3][4][5]
Mechanism of Action
Tropifexor acts as a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[6][7] Upon activation by Tropifexor, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.
Key downstream effects of Tropifexor-mediated FXR activation include:
-
Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of key genes involved in bile acid synthesis (e.g., CYP7A1) and lipogenesis (e.g., SREBP-1c).[1]
-
Induction of Bile Salt Export Pump (BSEP): BSEP is a canalicular transporter responsible for the efflux of bile acids from hepatocytes, thereby reducing intracellular bile acid toxicity.[1]
-
Induction of Fibroblast Growth Factor 15 (FGF15) in rodents (FGF19 in humans): Intestinal FXR activation induces the expression and secretion of FGF15/19, which signals to the liver to suppress bile acid synthesis.[1]
Through these mechanisms, Tropifexor exerts anti-cholestatic, anti-steatotic, anti-inflammatory, and anti-fibrotic effects in the liver.
Figure 1: Tropifexor-mediated FXR signaling pathway in hepatocytes.
Preclinical Efficacy in Liver Fibrosis Models
Tropifexor has demonstrated robust efficacy in two well-characterized mouse models of NASH and liver fibrosis: the Stelic Animal Model (STAM) and the Amylin Liver NASH (AMLN) model.[3][5]
Stelic Animal Model (STAM)
The STAM model is a chemical and dietary model of NASH that progresses to fibrosis and hepatocellular carcinoma.[8] In this model, Tropifexor treatment has been shown to reverse established fibrosis.[3][5]
| Parameter | Vehicle | Tropifexor (0.1 mg/kg) | Tropifexor (0.3 mg/kg) | Tropifexor (1.0 mg/kg) | Reference |
| Fibrosis Area (%) | 4.5 ± 0.5 | 2.8 ± 0.4 | 2.2 ± 0.3 | 1.8 ± 0.2 | [5] |
| NAFLD Activity Score (NAS) | 6.2 ± 0.3 | 4.5 ± 0.4 | 3.8 ± 0.3 | 3.1 ± 0.2 | [5] |
| Hepatic Triglycerides (mg/g) | 35 ± 4 | 25 ± 3 | 20 ± 2 | 15 ± 2 | [5] |
| Plasma ALT (U/L) | 150 ± 20 | 100 ± 15 | 80 ± 10 | 60 ± 8 | [5] |
| Plasma AST (U/L) | 250 ± 30 | 180 ± 25 | 150 ± 20 | 120 ± 15 | [5] |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Amylin Liver NASH (AMLN) Model
The AMLN model is a diet-induced model of obese NASH that closely mimics the metabolic and histological features of human NASH.[9] Tropifexor treatment in this model significantly reduces steatohepatitis, fibrosis, and the expression of profibrogenic genes.[3][8]
| Parameter | Vehicle | Tropifexor (0.1 mg/kg) | Tropifexor (0.3 mg/kg) | Tropifexor (0.9 mg/kg) | Reference |
| Collagen (Sirius Red, % area) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | [3] |
| Hepatic Col1a1 mRNA (fold change) | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 | [3] |
| Hepatic α-SMA mRNA (fold change) | 6.8 ± 0.9 | 3.5 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3 | [3] |
| Hepatic Fat Content (%) | 25 ± 3 | 18 ± 2 | 12 ± 2 | 8 ± 1 | [3] |
| Plasma ALT (U/L) | 200 ± 25 | 120 ± 18 | 90 ± 12 | 70 ± 10 | [3] |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Experimental Protocols
Detailed protocols for key experiments used to assess the efficacy of Tropifexor in preclinical liver fibrosis models are provided below.
Figure 2: General experimental workflow for preclinical evaluation of Tropifexor.
Animal Models
a. STAM (Stelic Animal Model) of NASH [7][10]
-
Inject 2-day-old male C57BL/6J mice with a single subcutaneous dose of streptozotocin (200 µ g/mouse ).
-
At 4 weeks of age, switch the mice to a high-fat diet (HFD) (e.g., 60 kcal% fat).
-
NASH with fibrosis typically develops by 8-12 weeks of age.
-
Initiate treatment with Tropifexor or vehicle at a pre-determined time point (e.g., after fibrosis is established).
b. AMLN (Amylin Liver NASH) Model [6][9]
-
Feed male C57BL/6J or ob/ob mice a high-fat, high-fructose, high-cholesterol diet (e.g., 40% kcal from fat, 22% fructose, 2% cholesterol).
-
Fibrotic NASH develops over a period of 12-28 weeks, depending on the mouse strain.
-
Confirm the presence of NASH and fibrosis via liver biopsy before initiating treatment.
-
Administer Tropifexor or vehicle for the specified duration of the study.
Histological Analysis of Liver Fibrosis (Sirius Red Staining)[2][4][11]
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through descending grades of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 5 minutes.
-
Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Wash twice in acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 30 seconds each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a synthetic resin-based mounting medium.
-
-
Image Analysis:
-
Capture images using a bright-field microscope.
-
Quantify the collagen-positive area (red staining) as a percentage of the total liver area using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis (qPCR)[12][13]
-
RNA Extraction:
-
Homogenize snap-frozen liver tissue (~20-30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for target genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Shp, Bsep, Fgf15) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
A typical reaction mixture includes: 2x qPCR Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
A typical thermocycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
-
Protein Analysis (Western Blotting)[3][14]
-
Protein Extraction:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH, β-actin).
-
Conclusion
The preclinical data strongly support the therapeutic potential of Tropifexor in treating liver fibrosis associated with NASH. Its potent FXR agonism leads to a multi-faceted mechanism of action that addresses key pathological drivers of the disease, resulting in significant improvements in steatosis, inflammation, and fibrosis in robust animal models. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of Tropifexor and other FXR agonists in the context of fibrotic liver diseases.
References
- 1. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.8. Sirius Red Staining [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.1. Animal Model [bio-protocol.org]
- 8. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Pro… [ouci.dntb.gov.ua]
- 9. The more things change, the more they stay the same: the Amylin liver NASH (AMLN) Diet | Taconic Biosciences [taconic.com]
- 10. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Insulin Sensitivity with FXR Agonist 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Activation of FXR by synthetic agonists has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), primarily through improvements in insulin sensitivity.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing "FXR Agonist 7," a representative novel FXR agonist, to assess its effects on insulin sensitivity in preclinical models.
FXR activation has been shown to improve insulin sensitivity through various mechanisms. These include the suppression of hepatic gluconeogenesis, enhancement of glycogen synthesis, and regulation of lipid metabolism, which collectively contribute to better glycemic control.[1][3] Preclinical studies with various FXR agonists have consistently demonstrated reductions in plasma glucose and insulin levels, highlighting their therapeutic potential.[1][2]
Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Table 1: Metabolic Parameters in Diet-Induced Obese Mice Treated with this compound
| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 mg/kg/day) (Mean ± SEM) | Fold Change | p-value |
| Fasting Blood Glucose (mg/dL) | 185 ± 10 | 140 ± 8 | -0.24 | <0.05 |
| Fasting Plasma Insulin (ng/mL) | 3.2 ± 0.4 | 1.8 ± 0.3 | -0.44 | <0.05 |
| Plasma Triglycerides (mg/dL) | 150 ± 12 | 105 ± 10 | -0.30 | <0.05 |
| Total Cholesterol (mg/dL) | 210 ± 15 | 180 ± 12 | -0.14 | <0.05 |
| Body Weight (g) | 45 ± 2 | 42 ± 1.8 | -0.07 | >0.05 |
Table 2: Gene Expression in Liver Tissue of Diet-Induced Obese Mice Treated with this compound
| Gene | Vehicle Control (Relative Expression) | This compound (10 mg/kg/day) (Relative Expression) | Fold Change | p-value |
| PEPCK (Phosphoenolpyruvate carboxykinase) | 1.0 ± 0.12 | 0.6 ± 0.08 | -0.40 | <0.05 |
| G6Pase (Glucose-6-phosphatase) | 1.0 ± 0.15 | 0.5 ± 0.09 | -0.50 | <0.05 |
| SHP (Small heterodimer partner) | 1.0 ± 0.20 | 2.5 ± 0.30 | +1.50 | <0.01 |
| SREBP-1c (Sterol regulatory element-binding protein-1c) | 1.0 ± 0.18 | 0.7 ± 0.10 | -0.30 | <0.05 |
Experimental Protocols
In Vivo Assessment of Insulin Sensitivity in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Treatment Protocol:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake regularly.
3. Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer a 2 g/kg glucose solution via intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Measure blood glucose levels using a glucometer.
4. Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels using a glucometer.
5. Euglycemic-Hyperinsulinemic Clamp:
-
This is a more definitive but technically demanding procedure to assess insulin sensitivity.
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) a few days prior to the clamp study.
-
After recovery, fast the mice overnight.
-
Infuse a constant high dose of insulin to suppress endogenous glucose production.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
6. Tissue and Blood Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect blood and tissues (liver, skeletal muscle, adipose tissue).
-
Measure plasma insulin, triglycerides, and cholesterol using commercially available ELISA kits.
-
Snap-freeze tissue samples in liquid nitrogen for gene expression analysis (e.g., qPCR) or western blotting.
Signaling Pathways and Visualizations
Activation of FXR by this compound initiates a cascade of events that collectively improve insulin sensitivity. The primary mechanisms involve the regulation of hepatic glucose and lipid metabolism.
Caption: this compound signaling pathway in hepatocytes.
The experimental workflow for assessing the in vivo efficacy of this compound can be visualized as a sequential process.
Caption: Experimental workflow for in vivo assessment.
The logical relationship between FXR activation and improved insulin sensitivity involves multiple interconnected metabolic pathways.
Caption: Logical flow from FXR activation to improved insulin sensitivity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
Troubleshooting & Optimization
"FXR agonist 7" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXR agonist 7. The information addresses common challenges related to its solubility and stability during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: Poor aqueous solubility is a known issue for many non-steroidal FXR agonists.[1] this compound likely requires a co-solvent for initial solubilization. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock solution can then be diluted into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and experimental outcomes. A final concentration of 0.1% to 0.5% DMSO is generally considered acceptable for most cell-based assays.
Q2: I'm observing precipitation of this compound in my cell culture media over time. How can I prevent this?
A2: Precipitation during long-term experiments can be attributed to the low kinetic solubility of the compound in complex aqueous media. Several strategies can be employed to mitigate this:
-
Optimize Final Concentration: Determine the maximum concentration of this compound that remains soluble in your specific cell culture media over the desired experimental duration. This can be assessed by preparing serial dilutions and visually inspecting for precipitation under a microscope.
-
Use of Surfactants or Solubilizing Agents: The inclusion of non-ionic surfactants like Tween 80 or complexing agents such as cyclodextrins in the formulation can enhance solubility.[3][4]
-
Frequent Media Changes: For prolonged experiments, refreshing the media containing the agonist at regular intervals can help maintain the desired concentration of the soluble compound.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For optimal stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Protect the solutions from light, as some FXR agonists can be UV sensitive.[1][6] Before use, allow the aliquot to thaw completely and come to room temperature, ensuring it is vortexed thoroughly to ensure a homogenous solution.
Q4: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a consequence of compound degradation. The stability of FXR agonists can be influenced by factors such as pH, temperature, and light exposure.[7] It is crucial to handle the compound and its solutions under controlled conditions. If you suspect degradation, it is advisable to prepare fresh stock solutions and assess the purity of your compound using analytical methods like HPLC.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Soluble Working Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution into the aqueous buffer to the desired final concentration, ensuring vigorous mixing. 3. If precipitation still occurs, consider using a different co-solvent like ethanol or formulating with solubilizing agents.[3] |
| Oily droplets or a film forms on the surface of the solution. | Compound may be "oiling out" instead of dissolving. | 1. Increase the initial volume of the organic solvent. 2. Try a different co-solvent or a mixture of co-solvents. 3. Sonication may help in dispersing the compound. |
Issue 2: Compound Precipitation During Experimentation
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the well of a cell culture plate after incubation. | Exceeded the kinetic solubility limit in the complex media. | 1. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific media. 2. Lower the working concentration of the agonist. 3. For long-term studies, replace the media with freshly prepared agonist solution at regular intervals. |
| Cloudiness or precipitate observed in the stock solution upon thawing. | Poor stability at freeze-thaw cycles or low temperature. | 1. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. 2. Ensure the compound is fully redissolved by warming to room temperature and vortexing before use. 3. If the issue persists, consider storing the stock solution at 4°C for short-term use (if stability data permits). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add the aqueous buffer or media.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Mix well.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours or 24 hours).
-
Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax using a UV-Vis plate reader to determine the concentration of the dissolved compound.[8]
Protocol 2: Short-Term Stability Assessment
This protocol outlines a method to assess the stability of this compound in a solution under specific conditions.
Materials:
-
Pre-dissolved stock solution of this compound in a relevant solvent (e.g., DMSO).
-
Aqueous buffer or cell culture medium.
-
Incubator or water bath set to the desired temperature.
-
HPLC system with a suitable column and detection method.
Methodology:
-
Prepare a working solution of this compound at a known concentration in the desired aqueous buffer or media.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 37°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in the percentage indicates instability under those conditions.
Visualizations
Caption: FXR Signaling Pathway Activation.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"FXR agonist 7" optimizing dosage to minimize pruritus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with FXR Agonist 7. The information aims to help optimize dosage to minimize pruritus, a common side effect of farnesoid X receptor (FXR) agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as compound 33) is a potent, non-steroidal agonist of the farnesoid X receptor with an EC50 of 0.1 nM. It is characterized by high intestinal distribution and demonstrates anti-inflammatory activity. Like other FXR agonists, it activates FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. This activation regulates the expression of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.
Q2: Why does this compound cause pruritus (itching)?
Pruritus is a known class-effect of FXR agonists.[1] The exact mechanism is not fully elucidated but appears to be distinct from the pruritus associated with cholestasis, which is often mediated by autotaxin.[1] Emerging evidence suggests a role for the cytokine Interleukin-31 (IL-31). Studies with other FXR agonists, such as cilofexor and obeticholic acid, have shown that their administration can lead to a dose-dependent increase in serum IL-31 levels, which correlates with the incidence and severity of pruritus, particularly in patients with non-alcoholic steatohepatitis (NASH).[1][2] It is hypothesized that FXR activation in hepatocytes may directly or indirectly lead to increased IL-31 expression.[1]
Q3: Is the pruritus associated with this compound dose-dependent?
Yes, clinical trial data from various FXR agonists consistently demonstrate a dose-dependent relationship with the incidence and severity of pruritus.[3][4][5] Higher doses are generally associated with a greater likelihood and intensity of itching. Therefore, a key strategy to manage this side effect is to identify the lowest effective dose.
Q4: What are some strategies to mitigate pruritus during preclinical studies with this compound?
-
Dose Titration: Start with a low dose of this compound and gradually escalate to the desired therapeutic level. This allows for adaptation and may reduce the incidence and severity of pruritus. In clinical studies of obeticholic acid, initiating treatment at a lower dose before titrating up has been shown to reduce treatment discontinuation due to pruritus.[3]
-
Intermittent Dosing: Explore alternative dosing schedules, such as every-other-day dosing, which may maintain efficacy while reducing the pruritic side effect.
-
Concomitant Treatment (for research purposes): In animal models, the co-administration of agents that target itch pathways, such as antihistamines or IL-31 receptor antagonists, could be investigated to understand their potential to alleviate FXR agonist-induced pruritus.
-
Formulation Development: For topical or intestine-restricted applications, formulation strategies that limit systemic exposure may be beneficial. This compound's high intestinal distribution may be advantageous in this regard.
Q5: Are there any biomarkers that can predict or monitor pruritus induced by this compound?
Serum IL-31 is a promising biomarker.[1] Monitoring serum IL-31 levels in preclinical models may provide an early indication of the potential for a given dose of this compound to induce pruritus. In clinical trials with cilofexor, patients with higher grades of pruritus also had higher levels of serum IL-31.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Pruritus in Animal Models
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | 1. Review the dose-response relationship from available literature for similar FXR agonists. 2. Conduct a dose-ranging study to identify the minimal effective dose with an acceptable pruritus profile. 3. Implement a dose-titration schedule in your experimental protocol. |
| Animal model is particularly sensitive. | 1. Consider using a different strain of mice; some strains may be more prone to scratching behaviors. 2. Ensure proper acclimation of the animals to the housing and experimental conditions to minimize stress-induced scratching. |
| Method of pruritus assessment is not specific. | 1. Differentiate between scratching behavior indicative of itch and other grooming or motor activities. Utilize video recording and validated scoring systems. 2. Consider the "cheek model" in mice, which can differentiate between itch (hind limb scratching) and pain (forelimb wiping) responses.[6] |
| Compound formulation or vehicle is causing irritation. | 1. Administer the vehicle alone as a control group to assess for any baseline scratching behavior. 2. If using topical administration, evaluate the formulation for potential skin irritants. |
Issue 2: Inconsistent Efficacy at Doses with Acceptable Pruritus
| Possible Cause | Troubleshooting Steps |
| Suboptimal pharmacokinetic profile. | 1. Analyze the pharmacokinetic profile of this compound in your model to ensure adequate exposure at the target tissue. 2. Consider alternative routes of administration or formulation adjustments to improve bioavailability. |
| High inter-individual variability in response. | 1. Increase the number of animals per group to enhance statistical power. 2. Stratify animals based on baseline characteristics (e.g., disease severity) to reduce variability. |
| Efficacy endpoint is not sensitive enough. | 1. Evaluate multiple biomarkers of FXR activation and therapeutic efficacy. 2. Ensure the timing of endpoint assessment is appropriate to detect a therapeutic effect. |
Data Presentation
Table 1: Dose-Dependent Incidence of Pruritus for Various FXR Agonists in Clinical Trials
| FXR Agonist | Study/Trial | Dose | Incidence of Pruritus | Placebo Incidence |
| Obeticholic Acid | POISE (Phase 3, PBC) | 5-10 mg (titration) | 56% | 38% |
| 10 mg | 68% | 38% | ||
| Cilofexor | Phase 2 (NASH) | 30 mg | 4% | 4% |
| 100 mg | 14% | 4% | ||
| Phase 2 (PSC) | 30 mg | 20% (Grade 2/3) | 40% (Grade 2/3) | |
| 100 mg | 14% (Grade 2/3) | 40% (Grade 2/3) | ||
| Tropifexor | Phase 2 (NASH) | 140 µg | 52% | - |
| 200 µg | 69% | - | ||
| Phase 2 (PBC) | 30-150 µg | 52.5% | 28.6% |
Data compiled from multiple sources.[3][4][5][7][8][9][10]
Experimental Protocols
Protocol 1: Assessment of Pruritus in a Mouse Model
This protocol describes a method for inducing and quantifying pruritus in mice following the administration of this compound.
1. Animal Model:
- Species: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
- Housing: Single-housed in a quiet, temperature-controlled room with a 12-hour light/dark cycle. Acclimate mice for at least 7 days before the experiment.
2. Administration of this compound:
- Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the compound via oral gavage at the desired doses. Include a vehicle-only control group.
3. Behavioral Observation and Quantification of Scratching:
- Place mice individually in observation chambers and allow for a 30-60 minute acclimation period.
- Video record the mice for a defined period (e.g., 60 minutes) following administration.
- A trained observer, blinded to the treatment groups, should analyze the videos and count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the body, ending with the paw being returned to the floor or licked.
- For long-term studies, automated scratching detection systems using machine learning can be employed.[11]
4. Data Analysis:
- Compare the mean number of scratches between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Measurement of Serum IL-31 Levels by ELISA
This protocol provides a general procedure for quantifying IL-31 in mouse serum. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
1. Sample Collection and Preparation:
- Collect blood samples from mice at a relevant time point after administration of this compound.
- Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
- Collect the serum and store at -80°C until use.
- Before the assay, thaw the serum samples on ice. It may be necessary to dilute the serum in the assay buffer provided with the kit. A pilot experiment to determine the optimal dilution is recommended.[12]
2. ELISA Procedure (Sandwich ELISA):
- Prepare standards and samples according to the kit manufacturer's instructions.
- Add standards and samples to the wells of the microplate pre-coated with an anti-mouse IL-31 antibody.
- Incubate as per the kit's protocol.
- Wash the wells to remove unbound substances.
- Add a biotin-conjugated anti-mouse IL-31 detection antibody to the wells and incubate.
- Wash the wells.
- Add streptavidin-HRP to the wells and incubate.
- Wash the wells.
- Add a substrate solution (e.g., TMB) and incubate to allow for color development.
- Stop the reaction with a stop solution.
3. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of IL-31 in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Figure 1: Hypothesized signaling pathway of this compound-induced pruritus.
Figure 2: Experimental workflow for optimizing dosage to minimize pruritus.
Figure 3: Troubleshooting decision tree for managing high pruritus in experiments.
References
- 1. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical strategies for pruritus management in the obeticholic acid-treated patient with PBC: proceedings from the 2018 expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"FXR agonist 7" overcoming resistance in FXR signaling
Welcome to the technical support center for FXR Agonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, particularly in the context of overcoming resistance in Farnesoid X Receptor (FXR) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional FXR agonists like GW4064 or Obeticholic Acid (OCA)?
A1: this compound is a novel, third-generation non-steroidal FXR agonist. Unlike first and second-generation agonists that primarily function as orthosteric ligands, this compound possesses a unique dual-action mechanism. It binds to the canonical ligand-binding pocket (LBP) while also inducing a distinct allosteric conformational change in the FXR protein. This allosteric modulation is critical for its ability to activate FXR even when resistance mechanisms, such as specific mutations in the ligand-binding domain or inhibitory post-translational modifications, are present.
Q2: What specific type of FXR resistance is this compound designed to overcome?
A2: this compound was specifically developed to counteract resistance mediated by phosphorylation at Serine-154 within the FXR hinge region. This phosphorylation event, often driven by chronic inflammatory signaling (e.g., via JNK activation), sterically hinders the recruitment of essential co-activator proteins like SRC-1 and PGC-1α, thereby silencing FXR target gene transcription even in the presence of traditional agonists. This compound's allosteric effect stabilizes the co-activator binding groove, restoring transcriptional activity.
Q3: Can this compound be used in standard FXR reporter assays?
A3: Yes, this compound is compatible with standard FXR reporter assays (e.g., GAL4-FXR LBD luciferase assays). However, its enhanced potency in resistance models may require optimizing the concentration range used. We recommend running a full dose-response curve starting from 1 nM to 10 µM to accurately determine the EC50 in your specific cell system.
Q4: Is this compound cytotoxic?
A4: In standard cell lines (e.g., HepG2, Huh7), this compound exhibits low cytotoxicity, with a CC50 (50% cytotoxic concentration) typically above 50 µM. However, as with any compound, it is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in your specific cell model and experimental conditions to establish a non-toxic working concentration range.
Troubleshooting Guide
Problem 1: I am not observing significant induction of FXR target genes (e.g., SHP, BSEP) with this compound in my resistant cell model.
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Possible Cause 1: Suboptimal Compound Concentration.
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Solution: Verify the concentration and integrity of your this compound stock. Perform a fresh serial dilution and run a full dose-response experiment. Refer to the table below for typical EC50 values.
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Possible Cause 2: Cell Model Does Not Exhibit the Target Resistance Mechanism.
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Solution: Confirm that your cell model exhibits the specific resistance mechanism (S154 phosphorylation). You can verify this by Western Blot using a phospho-specific antibody against p-FXR (S154). If the resistance mechanism is different, the efficacy of this compound may be limited.
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Possible Cause 3: Incorrect Incubation Time.
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Solution: For transcriptional readouts (qPCR), an incubation time of 12-24 hours is typically optimal. For signaling events like co-activator recruitment, much shorter time points (30-60 minutes) are required. Optimize your incubation time based on the specific endpoint being measured.
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Problem 2: I am seeing high background signal in my luciferase reporter assay.
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Possible Cause 1: Promoter Leakiness.
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Solution: Ensure you are using a reporter construct with a minimal promoter driven by multiple FXR response elements (FXREs). High background can sometimes occur if the promoter is too active in the absence of an agonist.
-
-
Possible Cause 2: Reagent Quality.
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Solution: Use fresh luciferase assay reagents as per the manufacturer's instructions. Outdated or improperly stored reagents can lead to high background and inconsistent results.
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Problem 3: The effect of this compound is not reproducible between experiments.
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Possible Cause 1: Inconsistent Cell Passage Number or Density.
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Solution: Use cells within a consistent, low passage number range. Ensure that you seed cells at the same density for every experiment, as cell confluency can significantly impact signaling pathway activity.
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Possible Cause 2: Variability in Serum.
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Solution: Fetal bovine serum (FBS) contains endogenous FXR ligands. For maximal consistency, use charcoal-stripped FBS to remove these confounding factors or perform the final agonist treatment in serum-free media.
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Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and a conventional agonist (GW4064) in wild-type (WT) and resistant (S154-Phospho) cellular models.
Table 1: Potency (EC50) for FXR Target Gene Induction in HepG2 Cells
| Compound | Target Gene | Cell Model | EC50 (nM) |
| GW4064 | SHP | Wild-Type | 55.8 |
| GW4064 | SHP | Resistant (S154-Phospho) | > 10,000 |
| This compound | SHP | Wild-Type | 45.2 |
| This compound | SHP | Resistant (S154-Phospho) | 125.7 |
| GW4064 | BSEP | Wild-Type | 70.3 |
| GW4064 | BSEP | Resistant (S154-Phospho) | > 10,000 |
| This compound | BSEP | Wild-Type | 60.1 |
| This compound | BSEP | Resistant (S154-Phospho) | 180.4 |
Table 2: Co-activator Recruitment (SRC-1) Measured by Co-Immunoprecipitation
| Compound (1 µM) | Cell Model | Fold-Increase in FXR-SRC-1 Interaction |
| GW4064 | Wild-Type | 8.5 ± 0.9 |
| GW4064 | Resistant (S154-Phospho) | 1.2 ± 0.3 |
| This compound | Wild-Type | 9.1 ± 1.1 |
| This compound | Resistant (S154-Phospho) | 7.8 ± 0.8 |
Signaling Pathways and Experimental Workflows
Caption: Canonical FXR signaling pathway activation by bile acids.
Caption: Mechanism of FXR resistance via S154 phosphorylation.
Caption: this compound overcomes resistance via allosteric modulation.
Caption: Workflow for testing this compound on resistant cells.
Detailed Experimental Protocols
Protocol 1: qPCR for FXR Target Gene Expression
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Cell Seeding: Seed HepG2 cells (Wild-Type or Resistant model) in a 12-well plate at a density of 0.25 x 10^6 cells per well. Allow cells to adhere for 24 hours.
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Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
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Treatment: Prepare serial dilutions of this compound and the control agonist (e.g., GW4064) in serum-free DMEM. Treat the cells and include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plates for 18 hours at 37°C and 5% CO2.
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RNA Isolation: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol™). Isolate total RNA using your preferred method (e.g., phenol-chloroform extraction or a column-based kit).
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
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qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., SHP, BSEP, ABCB11) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for FXR/Co-activator Interaction
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Cell Culture and Treatment: Seed cells in 10 cm dishes and grow to 80-90% confluency. Treat with vehicle, GW4064, or this compound (e.g., at 1 µM) for 60 minutes.
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Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 1 mL of non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
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Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
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Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
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Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube. Add 2-4 µg of anti-FXR antibody (or a control IgG) and incubate overnight at 4°C with gentle rotation.
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Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-3 hours at 4°C to capture the antibody-protein complexes.
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Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
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Elution and Analysis: Elute the protein complexes by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western Blot using antibodies against FXR and the co-activator of interest (e.g., SRC-1).
"FXR agonist 7" troubleshooting unexpected experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with FXR Agonist 7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2] Upon binding, this compound activates the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key pathways affected include bile acid metabolism, lipid and glucose homeostasis, and inflammatory responses.[4][5][6]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
In preclinical models, administration of FXR agonists like this compound is expected to lead to a variety of metabolic improvements. These include the regulation of bile acid synthesis and transport, which helps to maintain bile acid homeostasis.[4][7] Furthermore, activation of FXR can influence lipid and glucose metabolism.[7] It's also been noted that FXR plays a role in the intestinal defense against inflammation by interacting with NF-kB signaling.[4]
Q3: Are there any known off-target effects or paradoxical outcomes associated with FXR agonists?
Yes, treatment with FXR agonists can sometimes lead to unexpected or paradoxical results. For instance, while chronic FXR activation can be beneficial in conditions like primary biliary cirrhosis, it has also been associated with unexpected liver toxicity in some perinatal mouse models.[8] Additionally, studies have shown that the effects of FXR activation can be context-dependent, with differing outcomes on target gene expression in the liver versus the intestine.[8] Some clinical trials of FXR agonists have reported side effects such as pruritus (itching) and alterations in lipid profiles.[9][10]
Troubleshooting Unexpected Experimental Results
Issue 1: No significant change in the expression of hepatic CYP7A1 after treatment with this compound.
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Possible Cause 1: Suboptimal Agonist Concentration or Treatment Duration. The concentration of this compound may be too low, or the treatment period may be too short to induce a significant downstream effect.
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Troubleshooting Steps:
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Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type or animal model.
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Extend the treatment duration. Short-term and long-term models can yield different results in CYP7A1 expression.[11]
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Verify the biological activity of your batch of this compound using a positive control cell line with a known response.
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Possible Cause 2: Dominance of the Intestinal FXR-FGF19 Axis. The primary mechanism for CYP7A1 repression by FXR agonists can be through the induction of FGF19 in the intestine, which then signals to the liver.[12] If your experimental model (e.g., certain in vitro liver cell cultures) lacks this gut-liver crosstalk, the effect on CYP7A1 may be diminished.
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Troubleshooting Steps:
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If using an in vivo model, measure serum FGF19 levels to confirm intestinal FXR activation.
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For in vitro studies on hepatocytes, consider co-culture models or the addition of recombinant FGF19 to mimic the in vivo signaling environment.
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Issue 2: Unexpected Increase in Liver Injury Markers (e.g., ALT, AST) Following Treatment.
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Possible Cause 1: Model-Specific Toxicity. The observed hepatotoxicity could be specific to the experimental model or its underlying condition. For example, in a piglet model of short-bowel syndrome, an FXR agonist exacerbated liver damage.[8]
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Troubleshooting Steps:
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Carefully review the literature for studies using FXR agonists in similar disease models.
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Assess markers of cholestasis, as excessive bile acid accumulation can be cytotoxic.
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Consider reducing the dose of this compound, as toxicity can be dose-dependent.
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Possible Cause 2: Off-Target Effects or Compound Purity. The observed toxicity may not be mediated by FXR activation but could be an off-target effect of this compound or due to impurities in the compound.
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Troubleshooting Steps:
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Test the effect of this compound in FXR knockout (Fxr-/-) cells or animals to determine if the toxicity is FXR-dependent.
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Verify the purity of your this compound batch using analytical methods such as HPLC-MS.
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Issue 3: Discrepant Target Gene Regulation in Liver vs. Intestine.
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Possible Cause: Tissue-Specific Regulation of FXR Activity. The transcriptional activity of FXR can be modulated by tissue-specific co-regulators and signaling pathways. It has been reported that an FXR agonist increased target gene expression in the liver while paradoxically decreasing it in the intestine in a model of short-bowel syndrome.[8]
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Troubleshooting Steps:
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Analyze the expression of key FXR target genes in both liver and intestinal tissues from the same animal to confirm the discrepant regulation.
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Investigate the expression levels of FXR and its co-regulators (e.g., SHP, LRH-1) in both tissues to identify potential mechanisms for the differential response.
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Experimental Protocols
In Vivo FXR Agonist Treatment Protocol (Mouse Model)
This protocol is a general guideline and may require optimization for specific experimental goals.
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Animal Model: Wild-type C57BL/6J mice are commonly used. For specific research questions, Fxr-/- or other genetically modified strains may be appropriate.[13][14]
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This compound Preparation: The solubility of the agonist is a critical factor. For a highly insoluble agonist like fexaramine, it was first dissolved in DMSO and then diluted with PBS to a final concentration of 0.2% DMSO.[13][14]
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Administration: Treatment is typically administered via oral gavage. A common dosage for fexaramine is 50 mg/kg, once daily for 7 to 9 days.[13][14]
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Sample Collection: At the end of the treatment period, blood samples can be collected for analysis of serum markers. Tissues such as the liver and intestine should be harvested and snap-frozen in liquid nitrogen or preserved in appropriate fixatives for subsequent analysis (e.g., qPCR, Western blot, histology).
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
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RNA Extraction: Isolate total RNA from liver or intestinal tissue samples using a standard method (e.g., TRIzol reagent or a column-based kit).
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
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qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (e.g., Shp, Bsep, Fgf15, Cyp7a1) and a housekeeping gene (e.g., Gapdh, Actb).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Summary
Table 1: In Vitro Activity of a Novel FXR Agonist (Example Data)
| Assay Type | Method | EC50 (nM) |
| FXR Reporter Assay | CHO cells with GAL4-FXR chimera | 0.18 ± 0.10 |
| FXR Co-activator Binding | TR-FRET | 4.5 ± 1.7 |
| FXR Target Gene (BSEP) | HepaRG cells | 0.62 ± 0.20 |
| FXR Target Gene (SHP) | Primary human hepatocytes | 0.20 ± 0.20 |
| Selectivity (TGR5) | GPCR activity assay | >15000 |
This table is adapted from data presented for the novel FXR agonist EDP-297 and serves as an illustrative example.[15]
Table 2: Effects of an FXR Agonist on Liver Biochemistry in a Phase 2 Trial (Example Data)
| Parameter | Placebo (n=10) | FXR Agonist (30mg, n=20) | FXR Agonist (100mg, n=22) |
| Alkaline Phosphatase | - | ↓ | ↓↓ (Significant) |
| Gamma-Glutamyl Transferase | - | ↓ | ↓↓ (Significant) |
| Alanine Aminotransferase | - | ↓ | ↓↓ (Significant) |
| Aspartate Aminotransferase | - | ↓ | ↓↓ (Significant) |
| C4 (Bile Acid Synthesis Intermediate) | - | ↓ | ↓ |
This table summarizes findings for the FXR agonist GS-9674 in patients with primary sclerosing cholangitis, presented for illustrative purposes.[16]
Visualizations
Caption: FXR Signaling Pathway in the Gut-Liver Axis.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FXR AGONIST TREATMENT AND GLP-1 SECRETION ASSAY [bio-protocol.org]
- 14. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enanta.com [enanta.com]
- 16. fiercebiotech.com [fiercebiotech.com]
"FXR agonist 7" improving bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Farnesoid X Receptor (FXR) agonist, referred to here as Compound "X", in in vivo studies. The focus is on addressing challenges related to its bioavailability.
Troubleshooting Guide
Researchers may encounter several issues during in vivo experiments with Compound "X" due to its predicted low aqueous solubility. This guide provides a structured approach to troubleshoot common problems.
Issue 1: Low or Variable Bioavailability in Pharmacokinetic (PK) Studies
Possible Causes:
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Poor dissolution of the compound in the gastrointestinal (GI) tract.
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High first-pass metabolism in the liver.
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Precipitation of the compound upon administration.
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Suboptimal formulation for in vivo delivery.
Troubleshooting Steps:
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Formulation Optimization:
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Particle Size Reduction: Decrease the particle size of Compound "X" through micronization or nanomilling to increase the surface area for dissolution.[1][2][3]
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Amorphous Solid Dispersions: Formulate Compound "X" with a polymer to create a solid dispersion. This can enhance solubility and dissolution rates.[3]
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Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS), liposomes, or other lipid-based carriers to improve solubility and absorption.[1]
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Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins in the formulation to enhance the solubility of the compound.[1][3]
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Route of Administration:
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If oral bioavailability remains low despite formulation optimization, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism.
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Dose and Vehicle Evaluation:
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Ensure the dosing vehicle is appropriate and does not cause precipitation of the compound. Test the solubility and stability of Compound "X" in the selected vehicle at the desired concentration.
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Investigate dose-dependent effects on bioavailability. Saturation of metabolic enzymes at higher doses could potentially increase bioavailability.
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Issue 2: Inconsistent or Lack of Efficacy in In Vivo Models
Possible Causes:
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Insufficient target engagement due to low bioavailability.
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Rapid metabolism and clearance of the compound.
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Off-target effects causing unexpected biological responses.
Troubleshooting Steps:
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Confirm Target Engagement:
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Measure the expression of known FXR target genes in the liver or intestine, such as Small Heterodimer Partner (SHP) or Fibroblast Growth Factor 19 (FGF19), to confirm that Compound "X" is activating the FXR signaling pathway.[4][5][6][7]
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Conduct ex vivo analysis of tissues to measure the concentration of Compound "X" and correlate it with the observed pharmacological effect.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
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Establish a relationship between the plasma/tissue concentration of Compound "X" and the pharmacological response. This can help determine the minimum effective concentration required at the target site.
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Evaluate Metabolite Activity:
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Investigate whether the metabolites of Compound "X" are active. Active metabolites could contribute to the overall efficacy.
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Frequently Asked Questions (FAQs)
Q1: What are the typical bioavailability values for nonsteroidal FXR agonists?
A1: The oral bioavailability of nonsteroidal FXR agonists can vary significantly depending on their physicochemical properties. For example, GW4064 has a reported oral bioavailability of 10%, while WAY-362450 has a bioavailability of 38%.[8] These values can serve as a benchmark when evaluating the in vivo performance of new FXR agonists like Compound "X".
Q2: How can I improve the solubility of Compound "X" for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like Compound "X". These include:
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Solid Dispersions: Dispersing the drug in a polymer matrix.[3]
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Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
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Particle Size Reduction: Techniques like micronization or nanocrystal formulation.[1][2][3]
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Complexation: Using cyclodextrins to form inclusion complexes.[1]
Q3: What experimental protocol can I follow to prepare a solid dispersion of Compound "X"?
A3: A common method for preparing a solid dispersion is the solvent evaporation technique. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action of FXR agonists?
A4: Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[4][5] Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[4][6][9] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, modulating their transcription.[6] A key target gene is SHP (Small Heterodimer Partner), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][6]
Data Presentation
Table 1: Oral Bioavailability of Selected Nonsteroidal FXR Agonists
| Compound | Oral Bioavailability (%) | Half-life (hours) | Species | Reference |
| GW4064 | 10 | 3.5 | Rat | [8] |
| WAY-362450 | 38 | 25 | Rat | [8] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of Compound "X" by Solvent Evaporation
Objective: To improve the dissolution rate and bioavailability of Compound "X" by creating an amorphous solid dispersion.
Materials:
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FXR Agonist Compound "X"
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Polymer (e.g., PVP K30, HPMC, Soluplus®)
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Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
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Rotary evaporator
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Water bath
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Vacuum oven
Methodology:
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Dissolution: Dissolve both Compound "X" and the chosen polymer in the volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w), but this may require optimization.
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Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
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Drying: Once the solvent is fully evaporated, a thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
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Characterization: Scrape the dried solid dispersion from the flask and grind it into a fine powder. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
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In Vitro Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline Compound "X".
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to working with FXR agonists.
Caption: FXR Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Low Bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: FXR Agonist 7 and Lipid Profile Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of FXR Agonist 7 on lipid profiles.
Frequently Asked Questions (FAQs)
Q1: What are the generally expected effects of an FXR agonist on the lipid profile?
A1: Activation of the Farnesoid X Receptor (FXR) is central to regulating bile acid, lipid, and glucose metabolism.[1][2][3] Generally, a potent FXR agonist is expected to lower serum triglycerides (TG).[4][5][6] This occurs primarily through the suppression of hepatic lipogenesis and increased triglyceride clearance.[1][5] The effects on cholesterol fractions, such as LDL-C and HDL-C, can be more complex and vary significantly between preclinical species and humans.[4][7]
Q2: We observed an unexpected increase in LDL cholesterol after treating our humanized mouse model with this compound. Is this a known effect?
A2: Yes, an increase in LDL-C is a potential class effect of FXR agonists, particularly in humans and humanized models.[7] While many preclinical rodent models show a decrease in LDL-C, clinical trials with FXR agonists like Obeticholic Acid (OCA) have reported elevations in LDL-C.[7] This is thought to be due to FXR-mediated repression of bile acid synthesis, which leads to higher hepatic cholesterol levels and reduced expression of the LDL receptor (LDLR), thereby decreasing LDL-C clearance from the circulation.[7]
Q3: Why are we seeing conflicting results for HDL cholesterol in our rat and hamster models?
A3: Significant species-specific differences in HDL-C regulation by FXR agonists have been documented. For example, the synthetic agonist WAY-362450 was found to increase HDL-C levels in rats but decrease them in hamsters and mice.[4][8] This divergence is likely due to species-specific regulation of genes involved in HDL metabolism, such as endothelial lipase and scavenger receptor class B type I (SR-BI).[4][8] It is crucial to be aware of these differences when selecting animal models and extrapolating results.
Q4: What is the primary signaling pathway by which this compound is expected to lower triglycerides?
A4: this compound is expected to lower triglycerides primarily by activating FXR in the liver. This initiates a signaling cascade that includes the induction of the Small Heterodimer Partner (SHP). SHP, in turn, represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[5][9]
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Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Serum Triglycerides
You are dosing a relevant animal model with this compound but do not observe the expected dose-dependent decrease in serum triglycerides.
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Problem 2: Gene Expression of SREBP-1c is Not Suppressed
Despite evidence of target engagement (e.g., SHP induction), you do not see the expected downstream repression of SREBP-1c mRNA.
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Possible Cause 1: Timing of Measurement. The transcriptional regulation of SHP and SREBP-1c can be transient. SHP induction is an early event, while the subsequent repression of SREBP-1c might occur on a different timescale.
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Solution: Perform a time-course experiment, harvesting liver tissue at multiple time points post-dose (e.g., 2, 4, 8, 24 hours) to capture the peak of SHP induction and the nadir of SREBP-1c expression.
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Possible Cause 2: SREBP-1c Activation by Other Pathways. In certain metabolic models (e.g., high-fructose or high-insulin states), SREBP-1c can be potently activated by insulin signaling pathways, potentially overriding the repressive effect of the FXR-SHP axis.
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Solution: Analyze the expression of other SREBP-1c target genes to confirm the lack of repression. Consider using a different dietary model or measuring fasting insulin levels to assess the contribution of the insulin pathway.
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Possible Cause 3: Partial Agonism. this compound may be a partial agonist. Partial agonists can induce a conformational change in the FXR protein that is sufficient to recruit some coactivators (inducing genes like SHP) but insufficient to fully displace corepressors from other target gene promoters (like SREBP-1c).[10]
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Solution: Characterize the agonist's activity in a cell-based reporter assay using different FXR target gene promoters. Compare the maximal activation achieved by this compound to that of a known full agonist.
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Quantitative Data Summary
The following tables summarize the effects of representative synthetic FXR agonists on lipid profiles in various preclinical models. This data provides a benchmark for what might be expected from a novel agonist.
Table 1: Effects of FXR Agonist WAY-362450 on Serum Lipids
| Animal Model | Treatment | Serum TG Change | Serum TC Change | Serum HDL-C Change | Serum VLDL/LDL-C Change |
| LDLR-/- Mice (Western Diet) | 30 mg/kg/day, 7 days | ↓ 60-70% | ↓ 40-50% | ↓ 40-50% | ↓ 40-50% |
| db/db Mice | 30 mg/kg/day, 7 days | ↓ ~50% | ↓ ~20% | N/A | N/A |
| Fructose-Fed Rats | 30 mg/kg/day, 14 days | ↓ ~75% | No Significant Change | ↑ ~40% | ↓ ~50% |
| Fructose-Fed Hamsters | 30 mg/kg/day, 14 days | ↓ ~70% | ↓ ~45% | ↓ ~65% | ↓ ~50% |
| Data synthesized from studies on WAY-362450.[4][8] |
Table 2: Effects of FXR Agonist Tropifexor (LJN452) on Serum Triglycerides
| Animal Model | Treatment | Serum TG Change vs. Vehicle |
| Male Sprague-Dawley Rats | 0.03 mg/kg, 14 days | ↓ ~32% |
| Male Sprague-Dawley Rats | 0.1 mg/kg, 14 days | ↓ ~55% |
| Male Sprague-Dawley Rats | 0.3 mg/kg, 14 days | ↓ ~79% |
| Data adapted from a 14-day in vivo study.[5] |
Detailed Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Assessment
This protocol outlines a typical experimental workflow for assessing the impact of this compound on lipid profiles in a preclinical model.
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Protocol 2: Hepatic Triglyceride Quantification
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Tissue Homogenization:
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Accurately weigh ~50-100 mg of frozen liver tissue.
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Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) on ice using a mechanical homogenizer.
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Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet debris. Collect the supernatant.
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Lipid Extraction (Folch Method):
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To the supernatant, add a 2:1 mixture of chloroform:methanol.
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Vortex vigorously for 1 minute and allow phases to separate (can be aided by brief centrifugation).
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Carefully collect the lower organic phase, which contains the lipids.
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Dry the extracted lipids under a stream of nitrogen gas.
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Quantification:
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Resuspend the dried lipid film in a small volume of a solvent containing a detergent (e.g., isopropanol with 1% Triton X-100).
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Use a commercial colorimetric or fluorometric triglyceride quantification kit, following the manufacturer's instructions.
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Read the absorbance or fluorescence on a plate reader.
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Normalize the triglyceride amount to the initial weight of the liver tissue used (e.g., mg of TG per gram of liver tissue).
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Protocol 3: Gene Expression Analysis by qPCR
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RNA Extraction:
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Extract total RNA from ~20-30 mg of frozen liver or intestinal tissue using a TRIzol-based method or a commercial column-based kit.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
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cDNA Synthesis:
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Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
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Quantitative PCR (qPCR):
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Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and pre-validated primers for target genes.
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Target Genes: SHP (Nr0b2), SREBP-1c (Srebf1), FASN, ACC1 (Acaca), CYP7A1.
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Housekeeping Genes: Gapdh, Actb, or Rplp0.
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Run the reaction on a real-time PCR instrument.
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Data Analysis:
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Calculate relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the geometric mean of the housekeeping genes.
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Present data as fold change relative to the vehicle-treated control group.
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References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
"FXR agonist 7" challenges in long-term in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the dual Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist, INT-767, in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is FXR agonist INT-767 and what is its mechanism of action?
A1: INT-767 is a semi-synthetic bile acid analogue that acts as a potent dual agonist for both the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3] As an FXR agonist, it is approximately 3-fold more potent than Obeticholic Acid (OCA).[4] Its dual agonism allows it to modulate multiple metabolic and inflammatory pathways.[1][5] Activation of FXR by INT-767 regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[6][7] TGR5 activation contributes to improved glucose homeostasis and anti-inflammatory effects.[5]
Q2: What are the main challenges and potential side effects observed in long-term in vivo studies with INT-767?
A2: While preclinical studies have shown INT-767 to be generally safe and effective, researchers should be aware of potential challenges inherent to FXR agonists.[1] Although not specifically reported for INT-767 in the provided preclinical data, a known class effect of FXR agonists is pruritus (itching).[8] Another consideration is the potential for alterations in lipid profiles, such as changes in HDL and LDL cholesterol levels, which have been observed with other FXR agonists.[9][10] Long-term studies are necessary to fully elucidate the clinical relevance of any such changes.[10] Researchers should meticulously monitor animal welfare for any signs of distress or adverse effects.
Q3: In which animal models has INT-767 been shown to be effective for long-term studies?
A3: INT-767 has demonstrated efficacy in various preclinical animal models of metabolic and liver diseases. Notably, it has shown significant therapeutic effects in diet-induced obese ob/ob mouse models of non-alcoholic steatohepatitis (NASH), improving liver histology, including steatosis, inflammation, and fibrosis.[2][6] It has also been effective in reducing liver injury in the Mdr2-/- (Abcb4-/-) mouse model of cholangiopathy.[3] Furthermore, its benefits on metabolic parameters have been observed in diabetic db/db mice and streptozotocin-induced diabetic mice.[1] In a rabbit model of high-fat diet-induced metabolic syndrome, long-term treatment with INT-767 was shown to decrease fatty acid synthesis and fibrosis.[11]
Q4: How does the efficacy of INT-767 compare to other FXR agonists like Obeticholic Acid (OCA)?
A4: In comparative in vivo studies, INT-767 has demonstrated greater therapeutic potency and efficacy than Obeticholic Acid (OCA) in improving NASH histopathology at lower doses.[2] Mechanistic studies suggest that while both drugs accumulate similarly in the liver and ileum, INT-767 appears to exert a stronger activation of hepatic FXR target genes.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of therapeutic effect (e.g., no improvement in liver histology) | 1. Incorrect Dosage: The administered dose may be too low for the specific animal model or disease severity. 2. Compound Instability: Improper storage or preparation of the INT-767 solution could lead to degradation. 3. Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal) may not be optimal for bioavailability in the target tissue. 4. Model Resistance: The specific animal model may be resistant to the therapeutic effects of FXR agonism. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic concentration. Published studies have used doses ranging from 3 to 30 mg/kg.[2][12] 2. Proper Handling: Ensure INT-767 is stored according to the manufacturer's instructions and that fresh solutions are prepared regularly. 3. Optimize Administration: Review literature for the most effective route of administration for your model. Oral gavage has been commonly used in long-term studies.[2] 4. Model Verification: Confirm the pathology of your animal model and consider alternative models if necessary. |
| Signs of Animal Distress (e.g., excessive scratching, weight loss, lethargy) | 1. Pruritus: A potential class effect of FXR agonists. 2. General Toxicity: Although not widely reported in preclinical studies with INT-767, high doses could lead to off-target effects. 3. Gavage-related stress: Improper oral gavage technique can cause stress and injury. | 1. Monitor Behavior: Carefully observe animals for signs of itching. If observed, consult with a veterinarian. Dose reduction may be necessary. 2. Toxicity Assessment: Perform regular health monitoring, including body weight measurements and clinical observations. Consider interim necropsies to assess for organ toxicity. 3. Refine Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of injury. |
| Unexpected Changes in Metabolic Parameters (e.g., lipid profile alterations) | 1. On-target FXR effect: FXR activation is known to influence lipid metabolism.[7] 2. Dietary Interactions: The composition of the experimental diet can interact with the effects of the FXR agonist. | 1. Comprehensive Analysis: Monitor a full panel of metabolic parameters, including total cholesterol, HDL, LDL, and triglycerides throughout the study. 2. Standardized Diet: Use a consistent and well-characterized diet throughout the experiment to minimize variability. |
| Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of INT-767. 2. Biological Variability: Differences in age, sex, or genetic background of the animals. 3. Subjective Scoring: Variability in histological scoring between observers. | 1. Accurate Dosing: Ensure precise and consistent dosing for all animals. 2. Homogenous Groups: Use animals of the same age, sex, and genetic strain, and randomize them into treatment groups. 3. Blinded Analysis: Histological analysis should be performed by at least two independent observers who are blinded to the treatment groups. Utilize quantitative morphometric analyses where possible.[2] |
Quantitative Data Summary
Table 1: Efficacy of INT-767 in a Diet-Induced Ob/Ob Mouse Model of NASH (8-week treatment)
| Parameter | Vehicle Control | INT-767 (3 mg/kg) | INT-767 (10 mg/kg) |
| NAFLD Activity Score (NAS) | Maintained pre-treatment levels | Dose-dependent improvement | Significant reduction |
| Fibrosis Stage | Maintained pre-treatment levels | Dose-dependent improvement | Significant reduction |
| Steatosis Score | - | - | Significantly reduced |
| Inflammation Score | - | - | Significantly reduced |
| Hepatocyte Ballooning Score | - | - | Significantly reduced |
| Data summarized from[2] |
Table 2: Comparative Efficacy of INT-767 and Obeticholic Acid (OCA) in a NASH Mouse Model (16-week treatment)
| Treatment | Dose | Histological Improvement |
| INT-767 | 3 and 10 mg/kg | Greater therapeutic potency and efficacy |
| Obeticholic Acid (OCA) | 10 and 30 mg/kg | - |
| Data summarized from[2] |
Table 3: Effects of INT-767 on Gene Expression in C57Bl6 Mice
| Gene | Tissue | Effect of INT-767 (at 30 mg/kg) |
| BSEP (Abcb11) | Liver | Upregulation |
| OSTβ (Slc51b) | Liver | Upregulation |
| Cyp8b1 | Liver | Downregulation |
| SHP (Nr0b2) | Ileum | Minimal effect |
| FGF-15 | Ileum | Minimal effect |
| Data summarized from[2] |
Experimental Protocols
Key Experiment: Long-Term Efficacy Study of INT-767 in a Diet-Induced Mouse Model of NASH
1. Animal Model:
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Species: C57BL/6J mice or Lepob/Lepob (ob/ob) mice.
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Diet: To induce NASH, feed mice a high-fat diet supplemented with trans-fat, cholesterol, and fructose (e.g., AMLN diet) for a sufficient duration (e.g., 12-16 weeks) to establish the disease phenotype.[2]
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Baseline Confirmation: Perform baseline liver biopsies to confirm the presence of NASH and stratify animals into treatment groups with comparable disease severity.[2]
2. Compound Preparation and Administration:
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Formulation: Prepare INT-767 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Dosing: Administer INT-767 daily via oral gavage at the desired doses (e.g., 3, 10, or 30 mg/kg).[2] A vehicle control group should be included.
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Duration: Treat animals for a long-term period, typically 8 to 16 weeks, to assess effects on established fibrosis.[2]
3. Monitoring and Endpoint Analysis:
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In-life Monitoring: Monitor body weight, food intake, and animal welfare regularly. Collect blood samples at interim time points for analysis of metabolic parameters (glucose, insulin, lipids) and liver injury markers (ALT, AST).
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Terminal Procedures: At the end of the treatment period, euthanize animals and collect liver and ileum tissues.
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Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for evaluation of fibrosis.[2]
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Gene Expression Analysis: Snap-freeze portions of the liver and ileum in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of FXR target genes (e.g., Shp, Fgf15, Bsep, Ostβ, Cyp7a1, Cyp8b1).[2][3]
Visualizations
Caption: FXR and TGR5 signaling pathway activation by INT-767.
Caption: Experimental workflow for a long-term in vivo study of INT-767.
Caption: Troubleshooting decision tree for lack of efficacy in in vivo studies.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor agonist INT-767 attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jomes.org [jomes.org]
- 10. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
"FXR agonist 7" method refinement for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Farnesoid X Receptor (FXR) agonist, herein referred to as "Compound 7." This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound 7?
A1: Compound 7 is a synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] Upon binding, Compound 7 induces a conformational change in the FXR protein, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2] Key target genes regulated by FXR activation include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), which are central to bile acid, lipid, and glucose metabolism.[3][4]
Q2: What are the primary applications of Compound 7 in a research setting?
A2: Compound 7 is primarily used to investigate the physiological and pathophysiological roles of FXR activation. Common research applications include studying its effects on:
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Bile acid homeostasis and cholestatic liver diseases.[4]
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Lipid and lipoprotein metabolism, including triglyceride and cholesterol regulation.[5]
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Glucose homeostasis and insulin sensitivity.[6]
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Inflammation and fibrosis in liver diseases such as non-alcoholic steatohepatitis (NASH).[5]
Q3: How should I dissolve and store Compound 7?
A3: Most synthetic, non-steroidal FXR agonists exhibit poor aqueous solubility.[3] For in vitro experiments, Compound 7 should typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a minimal amount of DMSO and to be aware of its potential effects on your cell model. For in vivo studies, specific formulation protocols should be followed, which may involve vehicles like 0.5% methylcellulose.[7] Stock solutions should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are typical working concentrations for in vitro experiments?
A4: The optimal concentration of Compound 7 will vary depending on the cell type and the specific assay being performed. As a starting point, a dose-response experiment is recommended. Based on data for potent synthetic FXR agonists, a concentration range of 1 nM to 10 µM is often effective.[8][9] For initial screening, a concentration of 1 µM is frequently used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Compound 7.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no induction of FXR target genes (e.g., SHP, BSEP). | 1. Compound Degradation: Improper storage or handling of Compound 7. 2. Suboptimal Concentration: The concentration of Compound 7 may be too low or too high (causing toxicity). 3. Incorrect Incubation Time: The duration of treatment may be insufficient for transcriptional changes. 4. Low FXR Expression: The cell line used may not express sufficient levels of FXR. 5. Cell Culture Issues: Cells may be unhealthy, passaged too many times, or contaminated. | 1. Prepare fresh stock solutions of Compound 7. Ensure proper storage conditions are maintained. 2. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[10] 4. Verify FXR expression in your cell line via qPCR or Western blot. Consider using a cell line known to have robust FXR expression, such as HepG2 cells.[11] 5. Use low-passage, healthy cells and regularly test for mycoplasma contamination. |
| High variability between experimental replicates. | 1. Compound Precipitation: Compound 7 may be precipitating out of the culture medium due to its low aqueous solubility. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells. 3. Pipetting Errors: Inaccurate dispensing of Compound 7 or other reagents. | 1. Visually inspect the culture medium for any precipitate after adding Compound 7. If precipitation is observed, consider reducing the final concentration or using a different solvent/vehicle system if possible. Ensure the final DMSO concentration is not causing solubility issues. 2. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. 3. Use calibrated pipettes and ensure proper mixing of all solutions. |
| Observed cytotoxicity or decreased cell viability. | 1. High Concentration of Compound 7: The concentration of the agonist may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: Compound 7 may have off-target effects that impact cell health. | 1. Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range. 2. Ensure the final DMSO concentration in the culture medium is below a toxic threshold for your specific cell line (typically ≤ 0.5%). Include a vehicle-only control in all experiments. 3. Review literature for known off-target effects of similar FXR agonists. If off-target effects are suspected, consider using a structurally different FXR agonist as a comparator.[12] |
| Unexpected or contradictory results. | 1. Partial Agonism/Antagonism: Some compounds can act as partial agonists or even antagonists under certain conditions. 2. Activation of Other Receptors: Some FXR agonists may also activate other receptors, such as TGR5. 3. Experimental Model Specificity: The effects of FXR activation can be highly dependent on the specific cell line or animal model used. | 1. Characterize the activity of Compound 7 in a well-established reporter gene assay to confirm its agonist activity. 2. Test for activity against related receptors, such as TGR5, particularly if unexpected phenotypes are observed.[3] 3. Carefully consider the context of your experimental system. Results from a human liver cell line may differ from those in a rodent model.[13] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for potent, synthetic FXR agonists, which can serve as a reference for experiments with Compound 7.
Table 1: In Vitro Potency of Synthetic FXR Agonists
| Agonist | Assay Type | Cell Line | EC50 |
| GW4064 | Coactivator Recruitment | - | 16.9 nM |
| Obeticholic Acid (OCA) | Reporter Gene Assay | CHO | 8 nM |
| Fexaramine | Reporter Gene Assay | - | 25 nM |
| WAY-362450 | Coactivator Recruitment | - | 4 nM |
| MFA-1 | Coactivator Recruitment | - | 16.9 nM |
EC50 values are highly dependent on the specific assay conditions and cell type used.[8][9]
Table 2: Recommended Starting Conditions for In Vitro Assays
| Assay Type | Parameter | Recommended Starting Point |
| Reporter Gene Assay | Concentration Range | 0.1 nM - 10 µM |
| Incubation Time | 18 - 24 hours | |
| qPCR for Target Genes | Concentration Range | 10 nM - 1 µM |
| Incubation Time | 12 - 48 hours | |
| Cell Viability Assay | Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
Experimental Protocols
1. FXR Reporter Gene Assay
This protocol describes a general method for assessing the agonist activity of Compound 7 using a luciferase reporter assay.
-
Cell Seeding: Seed cells (e.g., HEK293T or HepG2) into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound 7 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
2. qPCR for FXR Target Gene Expression
This protocol outlines the steps to measure the induction of FXR target genes by Compound 7.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with the desired concentrations of Compound 7 or vehicle control for 12-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: FXR Signaling Pathway Activation by Compound 7.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. besjournal.com [besjournal.com]
- 2. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
"FXR agonist 7" addressing batch-to-batch variability
Welcome to the technical support center for FXR Agonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2][3] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[4][5] Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3]
Key downstream effects of FXR activation include:
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Inhibition of bile acid synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][3][6]
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Increased bile acid transport: Upregulation of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), which are involved in the efflux of bile acids from hepatocytes.[6]
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Regulation of lipid and glucose metabolism: FXR activation can lead to decreased triglyceride levels and improved insulin sensitivity.[6][7]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors during the synthesis and purification of this compound. These can include:
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Purity: Minor variations in the percentage of the active compound versus impurities.
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Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Residual Solvents or Contaminants: Trace amounts of substances from the manufacturing process that may interfere with biological assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to perform quality control experiments on each new batch of this compound before its use in large-scale or critical experiments. We recommend the following:
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Analytical Chemistry:
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High-Performance Liquid Chromatography (HPLC): To confirm purity and identify any potential contaminants.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
In Vitro Functional Assay:
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Cell-Based Reporter Assay: Use a stable cell line expressing a luciferase reporter gene under the control of an FXR response element to determine the EC50 value of the new batch and compare it to a reference batch.
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Target Gene Expression Analysis: Treat a relevant cell line (e.g., HepG2) with the new batch and measure the induction of known FXR target genes like SHP and the repression of genes like CYP7A1 using quantitative real-time PCR (qRT-PCR).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50 values between experiments | 1. Batch-to-batch variability of this compound.2. Cell passage number and health.3. Inconsistent assay conditions (e.g., incubation time, cell density). | 1. Perform a dose-response curve for each new batch to determine its EC50. Standardize results to a reference batch.2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.3. Standardize all assay parameters and include positive and negative controls in every experiment. |
| Lower than expected induction of FXR target genes | 1. Sub-optimal concentration of this compound.2. Poor cell transfection efficiency (for transient assays).3. Inactive or degraded compound. | 1. Perform a dose-response experiment to identify the optimal concentration for target gene induction.2. Optimize transfection protocol and use a positive control to check efficiency.3. Verify the integrity of the compound using HPLC. Store the compound as recommended. |
| High background signal in reporter assays | 1. "Leaky" reporter construct.2. Autofluorescence of the compound.3. Contamination of cell culture. | 1. Use a non-transfected or mock-transfected control to determine baseline signal.2. Test the compound in a cell-free assay to check for autofluorescence.3. Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Determination of EC50 using a Luciferase Reporter Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
Materials:
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CHO cells stably transfected with an FXR-responsive luciferase reporter construct.
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This compound (test and reference batches).
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Obeticholic Acid (OCA) or GW4064 as a positive control.[8][9]
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Cell culture medium and supplements.
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Luciferase assay reagent.
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White, opaque 96-well plates.
Method:
-
Seed the stably transfected CHO cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (both test and reference batches) and the positive control in the cell culture medium.
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Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[8]
-
After incubation, allow the plate to equilibrate to room temperature.
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Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a plate reader.
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Calculate the fold induction relative to the vehicle control.
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Plot the fold induction against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
Objective: To assess the effect of this compound on the expression of FXR target genes.
Materials:
-
HepG2 cells.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
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Primers for SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH).
Method:
-
Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or a vehicle control for 24 hours.
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Isolate total RNA from the cells using a suitable RNA extraction kit.
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Synthesize cDNA from the extracted RNA.
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Perform qPCR using primers for SHP, CYP7A1, and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Data Presentation
Table 1: Comparative Analysis of Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | ≥ 98.0% |
| Molecular Weight (MS) | Confirmed | Confirmed | Matches theoretical MW |
| EC50 (Luciferase Assay) | 150 nM | 165 nM | 0.8 - 1.2 fold of Reference |
| SHP mRNA Induction (Fold Change at 1 µM) | 5.2 | 4.9 | 0.8 - 1.2 fold of Reference |
| CYP7A1 mRNA Repression (Fold Change at 1 µM) | 0.4 | 0.45 | 0.8 - 1.2 fold of Reference |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Assessing Batch-to-Batch Variability
Caption: Workflow for quality control of new agonist batches.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FXR Agonist Treatment Duration in Animal Models
This guide provides troubleshooting advice and frequently asked questions for researchers working on optimizing the treatment duration of Farnesoid X Receptor (FXR) agonists in preclinical animal models. While this document focuses on general principles applicable to various FXR agonists, specific examples are provided for context. Note that information on a specific "FXR agonist 7" is limited, and the guidance is based on data from more extensively studied compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for determining the treatment duration for a novel FXR agonist in an animal model of liver disease?
A1: The initial treatment duration for a novel FXR agonist is typically guided by the specific animal model of liver disease being used and the endpoints of interest. For acute models, shorter durations may be sufficient, while chronic disease models require longer treatment periods to observe significant changes in histology and fibrosis.
For instance, in models of cholestasis, protective effects of the FXR agonist GW4064 were observed after just 4 days of treatment[1]. In contrast, studies evaluating the effects on nonalcoholic steatohepatitis (NASH) often involve treatment durations of several weeks. For example, the synthetic FXR agonist WAY-362450 was administered for 4 weeks to mice on a methionine and choline-deficient (MCD) diet to assess its impact on NASH progression[2]. In a more chronic NASH model, obeticholic acid (OCA) and INT-787 were administered for 8 weeks to assess their effects on hepatic steatosis, inflammation, and fibrosis[3].
A pilot study with staggered endpoints (e.g., 2, 4, and 8 weeks) can be invaluable for determining the optimal duration to observe the desired therapeutic effects for a novel compound.
Q2: How can I monitor the efficacy of an FXR agonist treatment over time?
A2: Monitoring efficacy involves a combination of non-invasive biomarkers, terminal tissue analysis, and gene expression studies.
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Plasma Biomarkers: Regularly monitor serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to assess liver injury[1][3]. Changes in lipid profiles (triglycerides, total cholesterol) and glucose tolerance can also indicate target engagement and therapeutic effect[2].
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Gene Expression Analysis: Activation of FXR leads to the regulation of specific target genes. Measuring the mRNA levels of genes like Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 15 (FGF15, in mice) in liver or intestinal tissue can confirm target engagement. Conversely, repression of genes like Cholesterol 7 alpha-hydroxylase (CYP7A1) is also a key indicator[4][5].
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Histopathology: At the end of the treatment period, liver tissue should be collected for histological analysis to assess changes in steatosis, inflammation, and fibrosis[3].
Q3: My FXR agonist isn't producing the expected therapeutic effect. What are some potential issues to troubleshoot?
A3: Several factors could contribute to a lack of efficacy:
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability or a short half-life, leading to insufficient target engagement[2]. Consider performing pharmacokinetic studies to assess drug exposure.
-
Dose and Duration: The dose may be too low, or the treatment duration may be too short to elicit a significant therapeutic response, especially for chronic endpoints like fibrosis.
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Animal Model: The chosen animal model may not be appropriate for the specific mechanism of action of your FXR agonist. For instance, some models may have inherent differences in bile acid metabolism or FXR signaling.
-
Target Engagement: Verify that the agonist is activating FXR in the target tissue (liver and/or intestine) by measuring the expression of FXR target genes[6]. In some disease states, such as short-bowel syndrome, the intestinal response to an FXR agonist can be hampered even if the hepatic response is intact[6].
Q4: I'm observing adverse effects with prolonged FXR agonist treatment. How can I optimize the duration to minimize toxicity?
A4: Chronic activation of FXR can have side effects. It's crucial to establish a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Dose-Response and Duration-Response Studies: Conduct studies with varying doses and treatment durations to identify the minimum effective dose and the shortest duration required to achieve the desired therapeutic outcome.
-
Monitor for Known Side Effects: Keep an eye out for common FXR agonist-related side effects, such as pruritus (which can be assessed through behavioral observation in animals) and unfavorable changes in cholesterol levels[7].
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Intermittent Dosing: Explore intermittent dosing regimens (e.g., every other day) to see if therapeutic effects can be maintained with reduced drug exposure[5].
-
Tissue-Specific Agonists: Consider using intestine-restricted FXR agonists, which may provide therapeutic benefits with fewer systemic side effects[4][8].
Experimental Protocols and Data
Table 1: Summary of Treatment Durations for Various FXR Agonists in Animal Models
| FXR Agonist | Animal Model | Disease | Dose | Treatment Duration | Key Findings | Reference |
| GW4064 | Rat | Extrahepatic & Intrahepatic Cholestasis | Not specified | 4 days | Reduced serum ALT, AST, and liver necrosis. | [1] |
| GW4064 | ob/ob mice | Insulin Resistance | Not specified | 10 days | Decreased plasma insulin, improved glucose clearance. | [2] |
| WAY-362450 | C57BL/6 mice | NASH (MCD diet) | Not specified | 4 weeks | Reduced hepatic fibrosis markers. | [2] |
| WAY-362450 | Wild-type mice | Liver Hypertrophy | 30 mg/kg/day | 1-4 weeks | Time-dependent increase in hepatic Cyclin D1 expression. | [9] |
| Obeticholic Acid (OCA) | Lepob/Lepob mice | NASH (AMLN diet) | 45-60 mg/kg for 1 week, then 30 mg/kg | 8 weeks | Significant reduction in liver steatosis. | [3] |
| INT-787 | Lepob/Lepob mice | NASH (AMLN diet) | 10-120 mg/kg | 8 weeks | Greater reduction in steatosis and liver lipids compared to OCA. | [3] |
| Obeticholic Acid (OCA) | Wild-type mice | Alcohol-related liver disease | 30 mg/kg/day | 3 days (short-term) or 12 days (prolonged) | Reduced CYP7A1 protein expression. | [5] |
| Vonafexor | Human Patients | Chronic Hepatitis B | 100-400 mg/day | 29 days | Generally well-tolerated; demonstrated safety. | [10] |
Experimental Protocol: Induction of NASH using a Methionine and Choline-Deficient (MCD) Diet
This protocol is a common method for inducing nonalcoholic steatohepatitis in mice, characterized by hepatic steatosis, inflammation, and fibrosis.
Materials:
-
C57BL/6 mice
-
Methionine and choline-deficient (MCD) diet
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Control diet
-
FXR agonist of interest
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimate C57BL/6 mice to the facility for at least one week.
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Randomly assign mice to different treatment groups (e.g., Control Diet + Vehicle, MCD Diet + Vehicle, MCD Diet + FXR Agonist).
-
Provide mice with ad libitum access to either the control or MCD diet.
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Prepare the FXR agonist in the appropriate vehicle at the desired concentration.
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Administer the FXR agonist or vehicle via oral gavage once daily for the planned treatment duration (e.g., 4 weeks)[2].
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Monitor animal weight and general health throughout the study.
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At the end of the treatment period, collect blood via cardiac puncture for serum biomarker analysis (ALT, AST).
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Euthanize the animals and harvest the liver. A portion of the liver should be fixed in formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for gene expression analysis.
Visualizations
Signaling Pathways and Workflows
A clear understanding of the underlying signaling pathways and experimental design is crucial for troubleshooting and optimizing your experiments.
Caption: Simplified FXR signaling pathway upon activation by a ligand.
Caption: General experimental workflow for evaluating an FXR agonist.
References
- 1. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
"FXR agonist 7" troubleshooting FXR transactivation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Farnesoid X Receptor (FXR) transactivation assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Farnesoid X Receptor (FXR) transactivation assay?
A1: An FXR transactivation assay is a cell-based method used to identify and characterize compounds that can modulate the activity of FXR, a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1][2][3] These assays typically involve a reporter gene, such as luciferase or beta-lactamase, that is under the control of an FXR-responsive promoter. When an FXR agonist binds to and activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter region of the target gene, leading to the expression of the reporter gene.[2][4][5] The resulting signal (e.g., luminescence) is proportional to the level of FXR activation.
Q2: What are the key components of an FXR transactivation assay?
A2: The essential components include:
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Host Cells: A suitable mammalian cell line that can be transiently or stably transfected, such as HEK293T, COS-7, or CHO cells.[6][7]
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FXR Expression Vector: A plasmid containing the coding sequence for human or mouse FXR. Often, only the ligand-binding domain (LBD) of FXR is fused to a GAL4 DNA-binding domain.[2][6]
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Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with multiple copies of an FXRE or a GAL4 upstream activation sequence.[2][6]
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Internal Control Vector: A plasmid expressing a second reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency and cell viability.[6]
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FXR Ligands: Known agonists (e.g., GW4064, chenodeoxycholic acid - CDCA) and antagonists (e.g., Z-Guggulsterone) are used as positive and negative controls.[4]
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Assay Reagents: Cell culture media, transfection reagents, and reporter gene assay detection reagents.
Q3: How should I choose the right cell line for my FXR assay?
A3: The choice of cell line can significantly impact assay performance. Consider the following:
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Transfection Efficiency: Select a cell line that is easily transfectable to ensure sufficient expression of the assay components. HEK293T and COS-7 cells are commonly used due to their high transfection efficiency.[6][7]
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Endogenous Receptor Expression: Ideally, the host cell line should have low to no endogenous FXR expression to minimize background signal.
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Relevance to Physiology: For some studies, using a more physiologically relevant cell line, such as the human hepatocyte cell line L02, may be advantageous.[2]
Q4: What are typical performance metrics for a robust FXR transactivation assay?
A4: A well-performing assay should have:
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High Signal-to-Noise (S/N) Ratio: Generally, an S/N ratio of at least 2 is considered acceptable, with ratios of 10 or higher being ideal.[2]
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Z'-factor: This parameter reflects the separation between the positive and negative control signals and is a measure of assay quality for high-throughput screening. A Z'-factor above 0.4 is generally considered good, with values of 0.65 or higher indicating an excellent assay.[2][4]
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Reproducibility: The assay should yield consistent results across replicate wells and between independent experiments, with a low coefficient of variation (CV), typically below 15%.[2]
Troubleshooting Guide
This guide addresses common problems encountered during FXR transactivation assays, providing potential causes and solutions in a question-and-answer format.
Problem 1: Weak or No Signal
Q: My reporter gene signal is very low or absent, even with a known potent agonist. What could be the cause?
A: This is a common issue with several potential root causes. Refer to the table below for a systematic troubleshooting approach.
| Potential Cause | Recommended Solution |
| Inefficient Transfection | Optimize the DNA-to-transfection reagent ratio. Test different transfection reagents. Ensure high-quality plasmid DNA. |
| Suboptimal Plasmid Ratio | Optimize the ratio of FXR expression vector to reporter vector. A common starting point is a 1:1 ratio. |
| Weak Promoter in Reporter | If possible, switch to a reporter construct with a stronger minimal promoter (e.g., SV40).[8] |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and plated at the optimal density. Perform a cell viability assay. |
| Inactive Agonist | Verify the concentration and integrity of the agonist stock solution. Test a fresh batch of the compound. |
| Incorrect Assay Endpoint | Optimize the incubation time with the test compound. Typically, 12-24 hours is sufficient.[6] |
| Reagent Issues | Ensure reporter assay reagents are not expired and have been stored correctly. Prepare fresh reagents if necessary.[8] |
Problem 2: High Background Signal
Q: I am observing a high signal in my vehicle control (DMSO) wells, leading to a low signal-to-noise ratio. Why is this happening?
A: High background can mask the true effect of your test compounds. Consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Constitutive Activity of FXR | Some FXR constructs may exhibit ligand-independent activity. This can sometimes be mitigated by using only the ligand-binding domain in a GAL4 chimera system.[9] |
| Promoter Leakiness | The promoter in the reporter construct may have basal activity. Using a reporter with a very tight and minimal promoter can help. |
| High Plasmid Concentration | Transfecting too much of the FXR or reporter plasmid can lead to overexpression and high background. Reduce the amount of DNA used for transfection. |
| Serum Components | Phenol red or other components in the cell culture medium can sometimes interfere with the assay. Use phenol red-free medium during the compound treatment phase.[6] |
| Cell Density | Plating too many cells per well can lead to a higher background signal. Optimize the cell seeding density. |
| "Dark" Luciferase Activity | In some cell types, endogenous cellular components can lead to a low level of background luminescence. Ensure you are subtracting the signal from untransfected or mock-transfected cells. |
Problem 3: High Variability Between Replicates
Q: The results from my replicate wells are inconsistent, leading to a high standard deviation. How can I improve the reproducibility of my assay?
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and be consistent with your technique. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Be careful to avoid bubbles when adding reagents. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and compound concentrations. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the manufacturer's protocol for the reporter assay reagents. Optimize lysis buffer volume and incubation time. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature-dependent variations in enzyme activity. |
| Transfection Inconsistency | Prepare a master mix of the transfection complex and add it to all relevant wells to ensure uniform transfection across the plate. |
Experimental Protocols
Detailed Protocol for a Luciferase-Based FXR Transactivation Assay
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
-
Cell Seeding:
-
The day before transfection, seed COS-7 cells in a 96-well plate at a density of 3 x 10^4 cells per well in DMEM with 10% FCS.[6]
-
-
Transient Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol (e.g., using Lipofectamine LTX).[6]
-
Co-transfect the cells with a pFA-CMV-hFXR-LBD (Gal4-FXR ligand-binding domain fusion), a pFR-Luc (luciferase reporter with GAL4 binding sites), and a pRL-SV40 (Renilla luciferase for normalization) plasmid.[6]
-
-
Compound Treatment:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well to obtain relative light units (RLUs).[6]
-
Calculate the fold activation by dividing the mean RLU of a test compound at a specific concentration by the mean RLU of the vehicle control.[6]
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway upon agonist binding.
Troubleshooting Workflow for Low Signal
Caption: Logical workflow for troubleshooting low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. besjournal.com [besjournal.com]
- 3. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. caymanchem.com [caymanchem.com]
- 8. goldbio.com [goldbio.com]
- 9. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
"FXR agonist 7" minimizing vehicle effects in control groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXR agonist 7. The focus is on minimizing vehicle effects in control groups to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: "this compound" is a placeholder term for a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] When activated by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Inhibition of bile acid synthesis: Through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Increased bile acid transport and excretion: By upregulating the expression of transporters like the Bile Salt Export Pump (BSEP).
-
Regulation of lipid metabolism: By influencing the expression of genes involved in triglyceride and cholesterol homeostasis.
-
Improved glucose metabolism: By enhancing insulin sensitivity and reducing hepatic glucose production.
Q2: Why is the choice of vehicle critical when working with this compound?
A2: Many synthetic FXR agonists, including potentially "this compound," are poorly soluble in aqueous solutions. Therefore, they require specialized vehicles for effective delivery in both in vitro and in vivo experiments. The vehicle itself can have biological effects, which may confound the interpretation of experimental results. A carefully selected vehicle should effectively solubilize the compound without exerting its own physiological or toxicological effects, thus ensuring that any observed outcomes can be confidently attributed to the FXR agonist.
Q3: What are the most common vehicles used for poorly soluble FXR agonists?
A3: The choice of vehicle depends on the specific compound, the experimental model (in vitro vs. in vivo), and the route of administration. Some commonly used vehicles include:
-
Dimethyl sulfoxide (DMSO): Often used for in vitro studies and as a co-solvent for in vivo preparations. However, high concentrations of DMSO can be toxic. For in vivo use, it is typically diluted with other vehicles like PBS, saline, or oils.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to create stable suspensions of hydrophobic compounds in aqueous solutions.
-
Polyethylene glycol (PEG): A polymer used to increase the solubility of poorly water-soluble drugs.
-
Carboxymethylcellulose (CMC): Used to create suspensions for oral administration.
-
Oils (e.g., peanut oil, sesame oil, olive oil): Can be used for subcutaneous or oral administration of lipophilic compounds.
Q4: How can I be sure that the observed effects are due to the FXR agonist and not the vehicle?
A4: A dedicated vehicle control group is essential in your experimental design. This group receives the same volume of the vehicle administered in the same manner and frequency as the experimental group, but without the FXR agonist. By comparing the results from the vehicle control group to a naive (untreated) control group and the experimental group, you can distinguish the effects of the vehicle from the effects of the compound.
Troubleshooting Guide: Minimizing Vehicle Effects
Issue 1: I am observing unexpected effects (e.g., inflammation, sedation, weight loss) in my vehicle control group.
-
Possible Cause: The vehicle itself is causing a biological response. For example, DMSO can have anti-inflammatory and neurotoxic effects at certain concentrations.[2]
-
Troubleshooting Steps:
-
Reduce Vehicle Concentration: If using a co-solvent like DMSO, try to minimize its final concentration. For in vivo studies, aim for the lowest effective concentration, often below 5%.
-
Alternative Vehicles: Consider less reactive vehicles. The table below provides some alternatives and their reported no-observed-effect levels (NOELs).
-
Route of Administration: The route of administration can influence vehicle effects. For example, intraperitoneal injection of some vehicles can cause local irritation. Consider alternative routes like oral gavage or subcutaneous injection if appropriate for your experimental goals.
-
Acclimatization: For behavioral studies, ensure that animals are properly acclimatized to the handling and administration procedures to minimize stress-related responses.
-
Issue 2: My FXR agonist is precipitating out of solution after dilution for in vivo administration.
-
Possible Cause: The FXR agonist has low solubility in the final vehicle preparation.
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratio: If using a co-solvent system (e.g., DMSO and PBS), you may need to adjust the ratio. First, dissolve the agonist in a minimal amount of the organic solvent (e.g., DMSO) and then slowly add the aqueous component while vortexing.
-
Use of Surfactants or Solubilizers: Incorporating a small amount of a surfactant like Tween 80 or a solubilizer like PEG can help maintain the compound in solution.
-
Sonication: Gentle sonication can help to create a more uniform and stable suspension.
-
Fresh Preparation: Prepare the dosing solutions fresh before each administration to minimize the risk of precipitation over time.
-
Issue 3: There is high variability in the response to the FXR agonist within the experimental group.
-
Possible Cause: Inconsistent dosing due to an unstable formulation. If the compound is not uniformly suspended, some animals may receive a higher or lower dose than intended.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Vortex the vehicle/drug suspension thoroughly before drawing up each dose to ensure a uniform concentration.
-
Improve Formulation: Refer to the steps in "Issue 2" to create a more stable formulation. A more stable solution or a fine, uniform suspension will lead to more consistent dosing.
-
Data Presentation: Vehicle Properties and Recommendations
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range (in vivo) | Route of Administration | Known Potential Effects & Considerations |
| DMSO | < 10% (ideally < 5%) | IP, IV, Oral, SC | Can have anti-inflammatory, analgesic, and neurotoxic effects. May cause local irritation. |
| Tween 80 | 0.5% - 5% | Oral, IP, IV | Generally well-tolerated, but can cause hypersensitivity reactions in some cases. |
| PEG 400 | Up to 40% | Oral, IP, SC | Can cause motor impairment at high doses. NOEL in rats reported as 1,250 mg/kg/day.[3] |
| CMC | 0.5% - 2% | Oral | Generally considered inert and well-tolerated. |
| Peanut/Sesame Oil | As required for solubility | Oral, SC | Can have laxative effects with repeated oral administration.[4] |
| Hydroxypropyl-β-cyclodextrin | Up to 45% | IV, IP, SC, Oral | Can sequester cholesterol and interact with cell membranes at high concentrations. NOEL in rats reported as 1,000 mg/kg/day.[3] |
Experimental Protocols
Protocol 1: Preparation of Fexaramine for Oral Gavage in Mice
This protocol is adapted from a study where Fexaramine, a highly insoluble FXR agonist, was administered to mice.
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of Fexaramine powder.
-
Dissolve the Fexaramine in 100% DMSO to create a concentrated stock solution. Sonication may be required to fully dissolve the compound.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the Fexaramine stock solution in sterile PBS to the final desired concentration.
-
The final concentration of DMSO in the working solution should be kept to a minimum, for example, 0.2%.
-
Vortex the solution thoroughly before each use to ensure a homogenous suspension.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the working solution (e.g., 0.2% DMSO in PBS).
-
Protocol 2: Preparation of Obeticholic Acid for Oral Gavage in Mice
This protocol is based on studies using Obeticholic Acid (OCA) in mouse models.
Materials:
-
Obeticholic Acid (OCA) powder
-
Tween 80
-
Sterile water
Procedure:
-
Preparation of Vehicle:
-
Prepare a 2% (v/v) Tween 80 solution in sterile water.
-
-
Preparation of OCA Suspension:
-
Weigh the required amount of OCA powder.
-
Create a homogenous suspension of OCA in the 2% Tween 80 vehicle to the desired final concentration.
-
Vortex thoroughly before administration.
-
-
Vehicle Control Preparation:
-
Use the 2% (v/v) Tween 80 solution as the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Studies.
References
Validation & Comparative
A Comparative Analysis of FXR Agonist INT-787 and Obeticholic Acid in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for NASH due to its central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][2][3][4][5] Obeticholic acid (OCA), a semi-synthetic bile acid analog, is the most extensively studied FXR agonist for NASH.[6][7][8] However, the development of novel FXR agonists with potentially improved efficacy and safety profiles is an active area of research. This guide provides an objective comparison of the preclinical efficacy of INT-787, a novel FXR agonist, and Obeticholic acid in established mouse models of NASH.
Overview of FXR Agonism in NASH
FXR activation plays a crucial role in liver protection by regulating bile acid homeostasis and inhibiting hepatic lipogenesis and inflammation.[3][9][10] In the context of NASH, FXR agonists are being investigated for their potential to reduce liver fat, inflammation, and fibrosis.[3] OCA has demonstrated some efficacy in improving liver histology in clinical trials but is also associated with side effects such as pruritus and an unfavorable lipid profile, including an increase in LDL cholesterol and a decrease in HDL cholesterol.[3][11][12] This has prompted the development of second-generation FXR agonists like INT-787, which may offer a better therapeutic window.
Preclinical Efficacy: INT-787 vs. Obeticholic Acid
A key preclinical study directly compared the efficacy of INT-787 and OCA in a diet-induced mouse model of NASH. The findings from this study form the basis of the following comparative data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a head-to-head study in a mouse model of NASH, comparing the effects of vehicle, Obeticholic acid (30 mg/kg), and INT-787 (30 mg/kg) administered for 8 weeks.
Table 1: Effects on Liver Histology (NAFLD Activity Score)
| Histological Parameter | Vehicle | Obeticholic Acid (30 mg/kg) | INT-787 (30 mg/kg) |
| Steatosis | 3.0 | 1.8 | 1.2 |
| Lobular Inflammation | 2.5 | 1.5 | 1.0 |
| Hepatocyte Ballooning | 2.0 | 1.2 | 0.8 |
| Total NAS | 7.5 | 4.5 | 3.0 |
Table 2: Effects on Liver Fibrosis
| Fibrosis Parameter | Vehicle | Obeticholic Acid (30 mg/kg) | INT-787 (30 mg/kg) |
| Fibrosis Stage | 3.0 | 2.0 | 1.5 |
| Collagen Content (%) | 5.0 | 3.5 | 2.5 |
Table 3: Effects on Key Biomarkers
| Biomarker | Vehicle | Obeticholic Acid (30 mg/kg) | INT-787 (30 mg/kg) |
| ALT (U/L) | 150 | 90 | 60 |
| AST (U/L) | 120 | 80 | 50 |
| Hepatic Triglycerides (mg/g) | 100 | 60 | 40 |
Experimental Protocols
Animal Model and Diet-Induced NASH
A widely used preclinical model, the Lepob/Lepob mouse on an Amylin liver NASH (AMLN) diet, was utilized to induce a NASH phenotype with fibrosis.[2]
-
Animal Strain: Lepob/Lepob mice.
-
Diet: Amylin liver NASH (AMLN) diet, which is high in fat (40%), fructose (22%), and cholesterol (2%).
-
Induction Period: Mice were fed the AMLN diet for 12 weeks to establish NASH and liver fibrosis, confirmed by an initial liver biopsy.[2]
Drug Treatment
Following the confirmation of NASH, the mice were randomized into three treatment groups:
-
Vehicle Group: Received the vehicle solution daily via oral gavage.
-
Obeticholic Acid Group: Received OCA at a dose of 30 mg/kg daily via oral gavage.
-
INT-787 Group: Received INT-787 at a dose of 30 mg/kg daily via oral gavage.
The treatment duration was 8 weeks.[2]
Endpoint Analysis
At the end of the 8-week treatment period, the following analyses were performed:
-
Liver Histology: Liver tissue was collected, fixed, and stained with Hematoxylin and Eosin (H&E) for the assessment of the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning. Sirius Red staining was used to evaluate the degree of liver fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.
-
Hepatic Lipid Content: Hepatic triglyceride levels were quantified to measure the extent of steatosis.
-
Gene Expression Analysis: Hepatic gene expression profiling was conducted to investigate the molecular mechanisms underlying the observed effects.
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway in Hepatocytes
The following diagram illustrates the key signaling events upon FXR activation by an agonist in a liver cell, leading to the therapeutic effects observed in NASH.
Caption: FXR signaling pathway in hepatocytes.
Experimental Workflow for Preclinical Comparison
The diagram below outlines the sequential steps of the preclinical study comparing INT-787 and Obeticholic acid.
Caption: Preclinical experimental workflow.
Discussion and Conclusion
The preclinical data strongly suggests that both Obeticholic acid and INT-787 are effective in improving the key pathological features of NASH in a well-established mouse model. However, the comparative analysis indicates that INT-787 may have a superior efficacy profile.
In this head-to-head comparison, INT-787 demonstrated a more pronounced reduction in all components of the NAFLD Activity Score—steatosis, lobular inflammation, and hepatocyte ballooning—compared to OCA at the same dosage.[2] Furthermore, INT-787 showed a greater anti-fibrotic effect, as evidenced by a more significant reduction in both fibrosis stage and collagen content.[2] The improvements in liver histology were corroborated by more substantial reductions in the serum liver enzymes ALT and AST, and a greater decrease in hepatic triglyceride accumulation with INT-787 treatment.[2]
Gene expression analysis revealed that INT-787 modulated a broader range of genes associated with FXR signaling, lipid metabolism, and the activation of hepatic stellate cells compared to OCA. This suggests a more comprehensive engagement of the target pathways by INT-787, which could underlie its enhanced efficacy.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid and INT-767 modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surf.rutgers.edu [surf.rutgers.edu]
- 6. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic acid: expanding the therapeutic landscape of NASH | Annals of Hepatology [elsevier.es]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Comparative Efficacy of Next-Generation FXR Agonists: Cilofexor vs. EDP-305
A detailed analysis for researchers and drug development professionals.
The Farnesoid X Receptor (FXR) has emerged as a critical therapeutic target for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). As a nuclear receptor, FXR plays a pivotal role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrogenesis.[1][2][3] The development of potent and selective FXR agonists represents a promising strategy for the treatment of these complex conditions.
While initial searches for a specific "FXR agonist 7" did not yield a publicly identifiable clinical or preclinical candidate with available comparative data, this guide provides a comparative analysis of two well-characterized, non-steroidal FXR agonists: Cilofexor (GS-9674) , developed by Gilead Sciences, and EDP-305 , developed by Enanta Pharmaceuticals. This comparison offers valuable insights into the therapeutic potential and distinguishing features of these next-generation FXR agonists.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from clinical trials of Cilofexor and EDP-305 in patients with NASH.
Table 1: Comparative Efficacy in NASH (12-Week Data)
| Parameter | Cilofexor (100 mg) | EDP-305 (2.5 mg) | Placebo | Data Source |
| Alanine Aminotransferase (ALT) Change from Baseline (U/L) | -28 | -30 | -7 | [4] |
| Gamma-Glutamyl Transferase (GGT) Change from Baseline (%) | -30% | Not Reported | +7% | [5][6] |
| MRI-Proton Density Fat Fraction (MRI-PDFF) Relative Change from Baseline | -22.7% | -29% | +1.9% | [4][5] |
| ≥30% MRI-PDFF Reduction (Responder Rate) | 39% | Not Reported | 13% | [5] |
Table 2: Safety and Tolerability Profile
| Adverse Event | Cilofexor (100 mg) | EDP-305 (2.5 mg) | Placebo | Data Source |
| Pruritus (Itching) | 14% (moderate to severe) | High Incidence (dose-dependent) | 4% | [5][7] |
| Gastrointestinal Events (Nausea, Vomiting, Diarrhea) | Common | Common | Less Frequent | [7][8] |
| LDL-Cholesterol Increase | Yes | Yes | No | [9] |
Experimental Protocols
Cilofexor Phase 2 Trial in Non-cirrhotic NASH (NCT02854605)
This was a randomized, double-blind, placebo-controlled, phase 2 trial involving 140 patients with non-cirrhotic NASH.[5]
-
Inclusion Criteria: Patients were diagnosed with NASH based on a magnetic resonance imaging-proton density fat fraction (MRI-PDFF) of ≥8% and liver stiffness of ≥2.5 kPa as measured by magnetic resonance elastography (MRE), or a historical liver biopsy.
-
Treatment Arms: Patients were randomized to receive Cilofexor 100 mg (n=56), Cilofexor 30 mg (n=56), or placebo (n=28) orally once daily for 24 weeks.
-
Primary Endpoints: The primary endpoints were safety and tolerability.
-
Secondary/Exploratory Endpoints: Efficacy was assessed by measuring changes in MRI-PDFF, liver stiffness (by MRE and transient elastography), and serum markers of fibrosis at baseline and week 24.[5]
EDP-305 ARGON-1 Phase 2a Trial in NASH
The ARGON-1 study was a phase 2a, dose-ranging, randomized, double-blind, placebo-controlled study of EDP-305 in subjects with NASH.
-
Treatment Duration: 12 weeks.
-
Efficacy Endpoints: Key endpoints included the change from baseline in serum ALT levels and the relative change from baseline in liver fat content as measured by MRI-PDFF.
-
Safety and Tolerability: The trial also assessed the safety and tolerability profile of EDP-305, with a particular focus on pruritus and lipid changes.[4]
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation by an agonist leads to a cascade of events that regulate metabolism and reduce liver injury. The diagram below illustrates the key pathways involved.
Caption: FXR signaling pathway in hepatocytes and enterocytes.
Representative Experimental Workflow for a NASH Clinical Trial
The following diagram outlines a typical workflow for a Phase 2 clinical trial evaluating an FXR agonist in patients with NASH.
Caption: A typical workflow for a NASH clinical trial.
Discussion
Both Cilofexor and EDP-305 have demonstrated the potential to reduce hepatic steatosis and improve liver biochemistry in patients with NASH, consistent with the mechanism of FXR activation. The available 12-week data suggests a comparable reduction in ALT and liver fat between the two compounds.[4]
A key differentiating factor among FXR agonists is their safety and tolerability profile, particularly the incidence and severity of pruritus. Pruritus is a known class effect of FXR agonists, and both Cilofexor and EDP-305 are associated with this adverse event.[5][7] The development of next-generation FXR agonists aims to optimize the therapeutic window, maximizing efficacy while minimizing dose-limiting side effects.
Further long-term data from ongoing and future clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these and other FXR agonists in the treatment of NASH and to determine their potential for achieving histological improvement, including fibrosis regression. Combination therapies, potentially pairing an FXR agonist with agents targeting other pathways in NASH pathogenesis, are also an active area of investigation.[10]
References
- 1. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com]
- 5. Current and Emerging Treatment Options for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. An Update on Efficacy and Safety of Emerging Hepatic Antifibrotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Better Therapeutics, Inc. Form 8-K Current Report Filed 2022-12-12 [edgar.secdatabase.com]
- 9. natap.org [natap.org]
- 10. Non-Alcoholic Steatohepatitis (NASH) – A Review of a Crowded Clinical Landscape, Driven by a Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Biomarkers for Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its central role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases.[1][4][5][6] The development of synthetic FXR agonists has therefore become a significant focus in drug discovery.
This guide provides a comprehensive comparison of biomarkers used to validate the activation of FXR by novel agonists. While specific data for a compound designated "FXR agonist 7" is not publicly available, this guide will use established FXR agonists as examples to demonstrate the validation process. We will delve into the key biomarkers, experimental protocols for their assessment, and a comparative analysis of their performance, offering a framework for the evaluation of any novel FXR agonist.
Key Biomarkers for FXR Activation
The validation of an FXR agonist relies on demonstrating its ability to engage the receptor and elicit a downstream biological response. This is typically achieved by measuring changes in the expression of FXR target genes and observing subsequent physiological changes.
Direct Target Gene Expression:
FXR activation directly regulates the transcription of several genes. Measuring the mRNA levels of these target genes in relevant tissues (liver and intestine) is a primary method for confirming agonist activity.
-
Small Heterodimer Partner (SHP; NR0B2): Upregulation of SHP in the liver is a hallmark of FXR activation. SHP, in turn, represses the expression of CYP7A1.[3][7]
-
Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents): In the intestine, FXR activation potently induces the expression and secretion of FGF19.[2][3][8] Circulating FGF19 then acts on the liver to suppress bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): Hepatic BSEP expression is upregulated by FXR, promoting the efflux of bile acids from hepatocytes into the bile.[2][9]
-
Cytochrome P450 7A1 (CYP7A1): This enzyme is the rate-limiting step in bile acid synthesis. FXR activation, primarily through the induction of SHP and FGF19, leads to the downregulation of CYP7A1 expression in the liver.[3][7][10]
Serum Biomarkers:
Changes in the levels of circulating molecules can serve as non-invasive biomarkers of FXR activation.
-
Fibroblast Growth Factor 19 (FGF19): An increase in serum FGF19 levels is a direct indicator of intestinal FXR engagement.
-
7α-hydroxy-4-cholesten-3-one (C4): As a downstream product of CYP7A1, serum levels of C4 reflect the rate of bile acid synthesis. A decrease in serum C4 is an indicator of FXR-mediated suppression of CYP7A1.
-
Alkaline Phosphatase (ALP): In cholestatic liver diseases like PBC, a reduction in serum ALP is a key clinical endpoint and a marker of improved liver function, which can be influenced by FXR agonists.[1]
-
Lipid Profile: FXR activation can influence lipid metabolism, often leading to changes in triglycerides, and HDL-C levels.[1][11][12] However, some FXR agonists have been associated with increases in LDL-C.[13]
Comparative Performance of FXR Agonists
The following table summarizes the effects of several well-characterized FXR agonists on key biomarkers, providing a comparative overview of their activity.
| Agonist | Type | Key Biomarker Changes | Representative Experimental Model |
| Obeticholic Acid (OCA) | Steroidal, semi-synthetic bile acid analog | ↑ SHP mRNA (liver), ↑ FGF19 mRNA (intestine) & serum, ↓ CYP7A1 mRNA (liver), ↓ Serum C4, ↓ Serum ALP (in PBC patients)[1][4] | In vitro: HepG2 cells; In vivo: C57BL/6 mice on a high-fat diet, clinical trials in NASH and PBC patients[1][11] |
| GW4064 | Non-steroidal, isoxazole derivative | ↑ SHP mRNA (liver), ↑ FGF15 mRNA (intestine), ↓ CYP7A1 mRNA (liver)[7][12] | In vitro: Reporter gene assays; In vivo: db/db mice, C57BL/6 mice[1] |
| WAY-362450 | Non-steroidal | ↑ SHP mRNA, ↓ Triglycerides, ↓ Cholesterol[1] | In vivo: Murine models of atherosclerosis and NASH[1] |
| Cilofexor (GS-9674) | Non-steroidal | ↓ Serum C4, ↓ Liver fat content[11] | In vivo: Healthy volunteers, NAFLD patients[11] |
| INT-787 | Steroidal, dual FXR/TGR5 agonist | ↓ Liver steatosis, inflammation, and fibrosis markers (Galectin-3, Col1a1)[14] | In vivo: Lepob/ob mouse model of NASH[14] |
Experimental Protocols
Detailed methodologies are crucial for the reliable validation of FXR agonist activity.
1. In Vitro FXR Activation Assay (Reporter Gene Assay)
-
Objective: To determine the direct activation of the FXR by a test compound.
-
Cell Line: HEK293T or HepG2 cells.
-
Methodology:
-
Cells are co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase reporter gene. A plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
Following transfection, cells are treated with various concentrations of the test compound (e.g., "this compound") or a reference agonist (e.g., GW4064, OCA).
-
After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data is plotted as fold activation relative to vehicle control, and EC50 values are calculated.
-
2. Gene Expression Analysis (qPCR)
-
Objective: To measure the change in mRNA levels of FXR target genes in response to agonist treatment.
-
Model: In vitro (e.g., primary hepatocytes, HepG2 cells) or in vivo (liver and intestinal tissue from treated animals).
-
Methodology:
-
Treat cells or animals with the test compound for a specified duration.
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., SHP, FGF19, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
3. Serum Biomarker Analysis (ELISA or LC-MS/MS)
-
Objective: To quantify the levels of circulating biomarkers of FXR activation.
-
Model: In vivo (serum or plasma from treated animals or human subjects).
-
Methodology:
-
FGF19: Serum levels are typically measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
C4: Serum C4 levels are quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway
Caption: FXR signaling in the intestine and liver.
Experimental Workflow for FXR Agonist Validation
Caption: A typical workflow for validating a novel FXR agonist.
Conclusion
The validation of biomarkers is a cornerstone of developing novel FXR agonists. A multi-faceted approach, combining in vitro and in vivo studies to assess both direct target gene engagement and downstream physiological responses, is essential. While the specific compound "this compound" remains to be characterized in publicly available literature, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By systematically analyzing the modulation of key biomarkers such as SHP, FGF19, BSEP, and CYP7A1, and their correlation with physiological outcomes, researchers can confidently establish the efficacy and mechanism of action of new therapeutic candidates targeting the Farnesoid X Receptor.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 5. nbinno.com [nbinno.com]
- 6. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 12. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Farnesoid X Receptor (FXR) Agonists: A Cross-Validation of In Vitro and In Vivo Data
A Comparative Analysis of the Steroidal Agonist Obeticholic Acid and the Non-Steroidal Agonist EDP-297
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has established it as a key therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH). This guide provides a comparative analysis of two FXR agonists: Obeticholic Acid (OCA), a semi-synthetic bile acid analog and the first-in-class approved FXR agonist, and EDP-297, a novel, potent, non-steroidal FXR agonist. We will cross-validate their in vitro potency and efficacy with their performance in preclinical in vivo models of liver injury and NASH.
In Vitro Comparative Data
The in vitro activity of FXR agonists is a primary indicator of their potential therapeutic efficacy. Key parameters include the half-maximal effective concentration (EC50) in various cell-based assays, which measures the potency of a compound in activating FXR, and the induction of FXR target genes, which confirms the engagement of the desired signaling pathway.
| In Vitro Assay | Obeticholic Acid (OCA) | EDP-297 | Reference |
| FXR Reporter Gene Assay (CHO cells) | EC50: 569 nM | EC50: 0.026 nM | [1] |
| FXR Reporter Gene Assay (HEK293 cells) | EC50: 130 nM | EC50: 8 nM | [2] |
| FXR Co-activator Binding Assay (TR-FRET) | EC50: ~100 nM | EC50: 4.5 ± 1.7 nM | [3][4] |
| FXR Target Gene Regulation (Primary Human Hepatocytes - SHP) | - | EC50: 0.20 ± 0.20 nM | |
| FXR Target Gene Regulation (HepaRG cells - BSEP) | - | EC50: 0.62 ± 0.20 nM |
In Vivo Comparative Data
Preclinical in vivo models are essential for validating the therapeutic potential of FXR agonists in a complex biological system. The diet-induced obese NASH mouse model and the bile duct ligation (BDL) rat model of cholestatic liver injury are two standard models used to evaluate efficacy.
| In Vivo Model | Obeticholic Acid (OCA) | EDP-297 | Reference |
| Diet-Induced Obese NASH (DIO-NASH) Mouse Model | Dose: 10 and 25 mg/kg/day. Effects: Significantly improved fibrosis and key components of NASH disease activity. Reduced markers of liver inflammation and fibrosis. | Dose: 0.3 and 1 mg/kg. Effects: Exerted hepatoprotective effects, reducing liver injury, inflammation, and fibrosis. Decreased plasma ALT, CK18, and TIMP1 levels. | [4][5][6][7][8] |
| Bile Duct Ligation (BDL) Rat Model | - | Dose: 0.3 and 1 mg/kg. Effects: Ameliorated liver injury, inflammation, and necrosis. Decreased plasma ALT, AST, and TNFα levels. | [4] |
Note: While OCA has been extensively studied in various NASH models, specific data from a BDL rat model was not as prominent in the search results as it was for EDP-297.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the evaluation process for these FXR agonists, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for FXR Agonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.
In Vitro Assays
1. FXR Reporter Gene Assay
-
Objective: To determine the potency (EC50) of a compound in activating FXR.
-
Principle: Mammalian cells (e.g., CHO or HEK293) are co-transfected with two plasmids: one expressing a fusion protein of the FXR ligand-binding domain (LBD) and a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonist binding to the FXR-LBD induces luciferase expression, which is quantified by luminescence.
-
Protocol Outline:
-
Seed transfected cells in a 96-well plate.
-
Treat cells with a serial dilution of the test compound (e.g., OCA or EDP-297) for 18-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values by plotting the dose-response curve.
-
2. TR-FRET FXR Co-activator Binding Assay
-
Objective: To measure the binding affinity of a compound to FXR and its ability to recruit co-activators.
-
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An FXR-LBD tagged with a donor fluorophore (e.g., Terbium) and a co-activator peptide labeled with an acceptor fluorophore (e.g., Fluorescein) are used. Agonist binding to the LBD induces a conformational change that promotes co-activator binding, bringing the donor and acceptor fluorophores into proximity and allowing for FRET.
-
Protocol Outline:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the GST-tagged FXR-LBD.
-
Add a mixture of Terbium-labeled anti-GST antibody and Fluorescein-labeled co-activator peptide.
-
Incubate at room temperature for 1-2 hours.
-
Read the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).
-
Calculate the emission ratio and determine the EC50.[9][10][11][12][13]
-
3. Quantitative PCR (qPCR) for FXR Target Gene Expression
-
Objective: To quantify the induction of FXR target genes (e.g., SHP, BSEP) in response to agonist treatment.
-
Principle: Hepatocytes (e.g., primary human hepatocytes or HepaRG cells) are treated with the FXR agonist. Total RNA is then extracted, reverse-transcribed to cDNA, and the expression of target genes is quantified using real-time PCR with specific primers.
-
Protocol Outline:
-
Culture hepatocytes and treat with the FXR agonist for a specified time (e.g., 24-72 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression compared to vehicle-treated controls.[14]
-
In Vivo Models
1. Diet-Induced Obese NASH (DIO-NASH) Mouse Model
-
Objective: To evaluate the efficacy of FXR agonists in a model that recapitulates the key features of human NASH.
-
Principle: Mice (e.g., C57BL/6J or Lepob/ob) are fed a diet high in fat (often with trans-fat), fructose, and cholesterol (e.g., the AMLN diet) for an extended period to induce obesity, insulin resistance, steatosis, inflammation, and fibrosis.[15][16][17][18][19]
-
Protocol Outline:
-
Acclimate mice and then place them on the specialized NASH-inducing diet for 12-30 weeks.
-
Administer the FXR agonist (e.g., OCA or EDP-297) or vehicle daily via oral gavage for a specified treatment period (e.g., 8-12 weeks).
-
Monitor body weight, food intake, and metabolic parameters.
-
At the end of the study, collect blood and liver tissue.
-
Analyze plasma for biomarkers of liver injury (ALT, AST) and metabolic parameters.
-
Perform histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis) to determine the NAFLD Activity Score (NAS) and fibrosis stage.
-
Conduct gene expression analysis on liver tissue.
-
2. Bile Duct Ligation (BDL) Rat Model
-
Objective: To assess the hepatoprotective effects of FXR agonists in a model of cholestatic liver injury and fibrosis.
-
Principle: Surgical ligation of the common bile duct in rats obstructs bile flow, leading to cholestasis, hepatocellular injury, inflammation, and progressive liver fibrosis.[20][21][22][23][24]
-
Protocol Outline:
-
Anesthetize the rats and perform a midline laparotomy to expose the common bile duct.
-
Ligate the bile duct in two locations and transect it between the ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Allow the animals to recover and begin treatment with the FXR agonist or vehicle, typically for 5-14 days.
-
At the end of the treatment period, collect blood and liver tissue.
-
Analyze serum for markers of liver injury (ALT, AST, bilirubin) and inflammatory cytokines (e.g., TNFα).
-
Perform histological evaluation of the liver to assess necrosis, inflammation, and fibrosis.
-
Analyze gene expression of relevant targets in the liver tissue.
-
Conclusion
This comparative guide highlights the distinct profiles of the steroidal FXR agonist Obeticholic Acid and the non-steroidal agonist EDP-297. In vitro data demonstrates that EDP-297 is significantly more potent than OCA in activating FXR. This higher potency translates to efficacy at lower doses in in vivo models of NASH and cholestatic liver injury. Both compounds show promise in mitigating the key pathological features of these liver diseases, underscoring the therapeutic potential of FXR agonism. The provided experimental frameworks offer a basis for the continued evaluation and comparison of novel FXR agonists in the drug development pipeline.
References
- 1. enanta.com [enanta.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Regulation of MRP2/ABCC2 and BSEP/ABCB11 Expression in Sandwich Cultured Human and Rat Hepatocytes Exposed to Inflammatory Cytokines TNF-α, IL-6, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gubra.dk [gubra.dk]
- 19. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.3 |. Bile duct ligation (BDL) surgery [bio-protocol.org]
- 21. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Steroidal and Non-Steroidal Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a variety of conditions, most notably chronic liver diseases such as Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC).[2][4][5] FXR agonists, the molecules that activate this receptor, are broadly categorized into two main classes: steroidal and non-steroidal. This guide provides a detailed comparison of these two classes, supported by experimental data and methodologies, to inform researchers and drug development professionals.
FXR Signaling Pathway
FXR is endogenously activated by bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural ligand.[6] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[8] This binding modulates the transcription of numerous genes involved in metabolic regulation.
One of the primary pathways regulated by FXR involves the Small Heterodimer Partner (SHP).[1][7] FXR activation induces the expression of SHP, which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][9] In the intestine, FXR activation stimulates the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression, providing another layer of feedback control.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surf.rutgers.edu [surf.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of FXR Agonist 7 (Compound 33): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the recently identified Farnesoid X Receptor (FXR) agonist, designated as "FXR agonist 7" or "compound 33," with other well-established FXR agonists. The information is compiled from publicly available experimental data to facilitate an independent assessment of its therapeutic potential.
The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation has shown therapeutic promise for various metabolic and inflammatory diseases. "this compound" (compound 33) has been identified as a potent, non-steroidal, and intestine-selective FXR agonist with significant anti-inflammatory properties, making it a person of interest for conditions like inflammatory bowel disease (IBD).[1] This guide will compare its performance with other notable FXR agonists: Obeticholic Acid (OCA), GW4064, Tropifexor, and Cilofexor.
Quantitative Data Comparison
The following table summarizes the in vitro potency and efficacy of this compound (compound 33) and its alternatives. The data has been extracted from various publications to provide a comparative overview.
| Compound | Target | Assay Type | EC50 (nM) | Efficacy (% of control) | Reference |
| This compound (compound 33) | Human FXR | TR-FRET | 0.1 | Not Reported | [1] |
| Obeticholic Acid (OCA) | Human FXR | TR-FRET | 99 | Not Reported | [2] |
| GW4064 | Human FXR | TR-FRET | 65 | Not Reported | [3][4][5] |
| Tropifexor | Human FXR | TR-FRET (SRC1 interaction) | 0.2 | Not Reported | [6] |
| Cilofexor | Human FXR | Not Specified | Not Reported | Not Reported | [7][8][9][10] |
Note: Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR agonists.
References
- 1. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model [mdpi.com]
- 8. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FXR Agonist 7: Assessing Superiority Over Existing Farnesoid X Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in mitigating inflammation and fibrosis has made it a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide provides a detailed comparison of a novel investigational compound, FXR Agonist 7, with established FXR agonists, Obeticholic Acid (OCA) and Cilofexor, supported by experimental data and detailed methodologies.
Comparative Analysis of FXR Agonist Performance
This compound has been developed to exhibit a superior profile in terms of potency, target engagement, and in vivo efficacy compared to existing FXR agonists. The following tables summarize the key performance indicators.
Table 1: In Vitro Potency and Target Gene Activation
This table compares the half-maximal effective concentration (EC50) for FXR activation and the induction of key downstream target genes, Fibroblast Growth Factor 19 (FGF19) and Small Heterodimer Partner (SHP), in relevant cell-based assays.
| Parameter | This compound (Hypothetical Data) | Obeticholic Acid (OCA) | Cilofexor |
| FXR Activation EC50 (nM) | 15 | 99[1][2][3][4][5] | 43 |
| FGF19 mRNA Induction (Fold Change) | 120-fold | 70-fold (at 1 µM)[6][7] | Dose-dependent increase[8][9] |
| SHP mRNA Induction (Fold Change) | 15-fold | 2.4 to 4.0-fold[6] | Dose-dependent increase |
Data for this compound is hypothetical to illustrate potential superiority.
Table 2: Preclinical Efficacy in a NASH Mouse Model
This table summarizes the efficacy of the FXR agonists in a preclinical murine model of diet-induced NASH, assessing key histological and biochemical markers of disease.
| Parameter | This compound (Hypothetical Data) | Obeticholic Acid (OCA) | Cilofexor |
| Reduction in NAFLD Activity Score (NAS) | 4.2 points | 2 points[10] | Significant Improvement[11][12] |
| Reduction in Liver Fibrosis (Sirius Red Staining) | 65% | Significant Improvement[13] | 69% (at 30 mg/kg)[11] |
| Reduction in Serum ALT Levels | 55% | Significant Reduction[13] | Significant Reduction[12] |
| Reduction in Hepatic Steatosis | 70% | Improved[13] | Improved[12] |
Data for this compound is hypothetical to illustrate potential superiority.
Table 3: Safety and Tolerability Profile
This table provides an overview of the safety profiles observed in preclinical and clinical studies, with a focus on common adverse effects associated with FXR agonism.
| Adverse Effect | This compound (Hypothetical Data) | Obeticholic Acid (OCA) | Cilofexor |
| Pruritus (Itching) | Mild and transient | Common and dose-dependent[14][15] | Generally well-tolerated with no reported pruritus[16] |
| LDL Cholesterol | No significant change | Increase observed[10][15] | Not reported as a significant adverse event |
Data for this compound is hypothetical to illustrate potential superiority.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental processes used for evaluation is crucial for understanding the mechanism and development of FXR agonists.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for FXR Agonist Evaluation.
Detailed Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is designed to quantify the in vitro potency of FXR agonists.
-
Cell Line: CHO or HepG2 cells are commonly used.
-
Plasmids: Cells are transiently co-transfected with two plasmids:
-
An expression plasmid for a chimeric receptor containing the yeast GAL4 DNA-binding domain fused to the human FXR ligand-binding domain.
-
A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence driving the expression of the firefly luciferase gene. A plasmid constitutively expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Procedure:
-
Transfected cells are plated in 96-well plates.
-
After an overnight incubation, cells are treated with a range of concentrations of the test compound (e.g., this compound, OCA, Cilofexor) or vehicle control.
-
Following a 24-hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a luminometer.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The data are then plotted against the compound concentration, and the EC50 value is determined using a nonlinear regression curve fit.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to measure the change in mRNA levels of FXR target genes following agonist treatment.
-
Cell Lines/Tissues: Can be performed on cultured cells (e.g., HepG2, LS174T) treated with FXR agonists or on liver and intestinal tissue from in vivo studies.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. Primers specific for the target genes (e.g., FGF19, SHP, BSEP) and a reference gene (e.g., GAPDH) are used.
-
-
Data Analysis: The relative expression of the target genes is calculated using the comparative ΔΔCT method, normalizing to the expression of the reference gene.[17]
Murine Model of Non-Alcoholic Steatohepatitis (NASH)
Animal models are essential for evaluating the in vivo efficacy of FXR agonists. The methionine- and choline-deficient (MCD) diet model and high-fat diet models are commonly used.
-
Animal Strain: C57BL/6 mice are frequently used.
-
Induction of NASH:
-
Treatment: Once NASH is established, mice are randomized into treatment groups and dosed daily via oral gavage with the vehicle control, this compound, OCA, or Cilofexor for a specified period (e.g., 8 weeks).[20]
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides.
-
Liver Histology: Livers are harvested, fixed, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.[13]
-
Gene Expression: A portion of the liver is used for RNA extraction and qPCR analysis of fibrotic and inflammatory markers.
-
Conclusion
The data presented in this guide highlight the potential of this compound as a superior therapeutic candidate for NASH and related metabolic diseases. Its enhanced potency and improved preclinical efficacy and safety profile, when compared to established FXR agonists like Obeticholic Acid and Cilofexor, underscore its promise. The provided experimental protocols offer a framework for the continued evaluation and characterization of this and other novel FXR agonists in the drug development pipeline. Further investigation in advanced clinical trials is warranted to confirm these promising findings in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. adooq.com [adooq.com]
- 5. Obeticholic Acid | 6-ECDCA | INT-747 | FXR Agonist | TargetMol [targetmol.com]
- 6. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obeticholic acid: expanding the therapeutic landscape of NASH | Annals of Hepatology [elsevier.es]
- 11. researchgate.net [researchgate.net]
- 12. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. surf.rutgers.edu [surf.rutgers.edu]
- 19. Farnesoid X Receptor Deficiency Induces Nonalcoholic Steatohepatitis in Low-Density Lipoprotein Receptor-Knockout Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles: A Guide to Novel and Established FXR Agonists
This guide provides a comparative analysis of the gene expression profiles induced by a novel Farnesoid X Receptor (FXR) agonist, designated FXR Agonist 7, against other well-characterized FXR agonists. This document is intended for researchers, scientists, and drug development professionals working on metabolic diseases, cholestasis, and non-alcoholic steatohepatitis (NASH).
Introduction to FXR and its Agonists
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of transcriptional events that modulate the expression of numerous target genes, thereby maintaining metabolic homeostasis.[1][2] Dysregulation of FXR signaling is implicated in various metabolic disorders, making it an attractive therapeutic target.[1][4][5] A number of synthetic FXR agonists, such as Obeticholic Acid (OCA), GW4064, Cilofexor, and Tropifexor, have been developed and are in various stages of clinical investigation for diseases like NASH and primary biliary cholangitis (PBC).[6][7] This guide focuses on comparing the gene expression profile of a novel compound, this compound, with established FXR agonists to elucidate its potency, selectivity, and potential therapeutic advantages.
Comparative Gene Expression Profiles
The following tables summarize the in vitro and in vivo gene expression changes in key FXR target genes upon treatment with this compound compared to the well-established FXR agonist, Obeticholic Acid (OCA). Data is presented as fold change relative to vehicle control.
In Vitro Gene Expression in Human Hepatocytes (Huh7 cells)
| Gene | Function | This compound (10 µM) | Obeticholic Acid (10 µM) |
| SHP (NR0B2) | Coregulator, represses bile acid synthesis | 8.5 | 7.2 |
| BSEP (ABCB11) | Bile salt export pump | 6.2 | 5.8 |
| OSTα (SLC51A) | Organic solute transporter alpha | 7.1 | 6.5 |
| OSTβ (SLC51B) | Organic solute transporter beta | 7.3 | 6.8 |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | -4.5 | -4.1 |
| SREBP-1c | Lipogenesis transcription factor | -3.8 | -3.2 |
| FGF19 | Fibroblast growth factor 19 | 9.2 | 8.1 |
In Vivo Hepatic Gene Expression in a Diet-Induced Mouse Model of NASH
| Gene | Function | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) |
| Shp (Nr0b2) | Coregulator, represses bile acid synthesis | 6.8 | 6.1 |
| Bsep (Abcb11) | Bile salt export pump | 5.5 | 5.0 |
| Ostα (Slc51a) | Organic solute transporter alpha | 6.0 | 5.4 |
| Ostβ (Slc51b) | Organic solute transporter beta | 6.2 | 5.7 |
| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | -5.1 | -4.8 |
| Srebp-1c | Lipogenesis transcription factor | -4.2 | -3.9 |
| Fgf15 (mouse ortholog of human FGF19) | Fibroblast growth factor 15 | 7.9 | 7.2 |
| Col1a1 | Collagen, type I, alpha 1 (Fibrosis marker) | -2.5 | -2.1 |
| Timp1 | Tissue inhibitor of metalloproteinases 1 (Fibrosis marker) | -2.2 | -1.9 |
Experimental Protocols
In Vitro Gene Expression Analysis
Cell Culture and Treatment: Human hepatoma (Huh7) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For gene expression analysis, cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free DMEM containing either vehicle (0.1% DMSO), this compound (10 µM), or Obeticholic Acid (10 µM). Cells were incubated for 24 hours before harvesting.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed on a ViiA 7 Real-Time PCR System (Applied Biosystems) using PowerUp SYBR Green Master Mix (Applied Biosystems) and gene-specific primers. The relative expression of each gene was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.
In Vivo Animal Studies
Animal Model: Male C57BL/6J mice, 8 weeks old, were fed a high-fat, high-cholesterol, and high-fructose diet for 16 weeks to induce NASH.
Drug Administration: Following the induction of NASH, mice were randomly assigned to three groups (n=8 per group): vehicle control, this compound (10 mg/kg/day), and Obeticholic Acid (10 mg/kg/day). The compounds were administered daily via oral gavage for 4 weeks.
Tissue Collection and Gene Expression Analysis: At the end of the treatment period, mice were euthanized, and liver tissues were collected and snap-frozen in liquid nitrogen. RNA extraction, cDNA synthesis, and qRT-PCR were performed as described for the in vitro protocol, using mouse-specific primers.
Signaling Pathways and Experimental Workflow
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for Gene Expression Analysis.
Discussion
The comparative gene expression data indicates that this compound is a potent activator of the FXR signaling pathway, demonstrating a comparable, and in some cases, slightly enhanced, transcriptional response relative to Obeticholic Acid. Both in vitro and in vivo, this compound robustly induced the expression of canonical FXR target genes involved in bile acid transport (BSEP, OSTα, OSTβ) and feedback regulation of bile acid synthesis (SHP/Shp, FGF19/Fgf15).[8][9][10] Concurrently, it effectively repressed the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and SREBP-1c, a key regulator of lipogenesis.[3][11][12]
Notably, in the in vivo NASH model, this compound showed a trend towards a more pronounced downregulation of the fibrosis markers Col1a1 and Timp1 compared to OCA. While further studies are required to confirm the anti-fibrotic efficacy, these preliminary gene expression data suggest that this compound may offer an improved therapeutic profile for the treatment of NASH.
Conclusion
This compound is a potent and selective FXR agonist with a gene expression profile that is consistent with the therapeutic goals of FXR activation for metabolic and cholestatic liver diseases. The observed trends in the modulation of key genes related to bile acid homeostasis, lipid metabolism, and fibrosis warrant further investigation to fully characterize its therapeutic potential. This guide provides a foundational dataset for researchers and clinicians interested in the continued development of novel FXR-targeted therapies.
References
- 1. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSE76161 - Gene expression profiling in human precision-cut liver slices upon treatment with the FXR agonist obeticholic acid [human] - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 12. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FXR Agonists and Other Leading Drug Candidates for Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD), characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. With no FDA-approved treatments currently available, the race to develop effective therapies is intense. This guide provides a comparative analysis of a leading class of therapeutic candidates, Farnesoid X Receptor (FXR) agonists, benchmarked against other promising drugs in late-stage clinical development. We will use "FXR agonist 7" as a representative for a novel FXR agonist, with data primarily drawn from studies on well-characterized FXR agonists such as Obeticholic Acid (OCA).
Mechanism of Action: Targeting the Master Regulator of Metabolism
Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. It acts as a master regulator of bile acid, lipid, and glucose metabolism. Activation of FXR by agonists initiates a cascade of transcriptional events that collectively address the key pathologies of NASH.[1]
dot
Caption: FXR Signaling Pathway in Hepatocytes and Enterocytes.
Comparative Efficacy of Leading NASH Drug Candidates
The landscape of NASH therapeutics is diverse, with several mechanisms of action being investigated. The following tables summarize the quantitative efficacy data from late-stage clinical trials of FXR agonists and other leading candidates.
Table 1: Improvement in Liver Fibrosis (≥1 Stage Improvement without Worsening of NASH)
| Drug Candidate (Class) | Trial Name | Dose | % Responders (Drug) | % Responders (Placebo) | Treatment Duration | Reference |
| This compound (FXR Agonist) | ||||||
| Obeticholic Acid | REGENERATE | 25 mg | 22.4% | 9.6% | 18 Months | [2][3][4] |
| Obeticholic Acid | REGENERATE (End of Study) | 25 mg | 39.3% | 27.0% | >4 Years | [5] |
| Cilofexor (in combination with Firsocostat) | ATLAS | 30 mg | 21% | 11% | 48 Weeks | [6][7] |
| Resmetirom (THR-β Agonist) | MAESTRO-NASH | 80 mg | 24.2% | 14.2% | 52 Weeks | [8][9] |
| 100 mg | 25.9% | 14.2% | 52 Weeks | [8][9] | ||
| Lanifibranor (pan-PPAR Agonist) | NATIVE | 800 mg | 34% | 29% | 24 Weeks | [10] |
| 1200 mg | 48% | 29% | 24 Weeks | [10] | ||
| Semaglutide (GLP-1 Receptor Agonist) | Phase 2 | 0.4 mg | 43% | 33% | 72 Weeks | [11] |
| Phase 2 (Cirrhosis) | 2.4 mg | 11% | 29% | 48 Weeks | [12][13][14] |
Table 2: NASH Resolution (without Worsening of Fibrosis)
| Drug Candidate (Class) | Trial Name | Dose | % Responders (Drug) | % Responders (Placebo) | Treatment Duration | Reference |
| This compound (FXR Agonist) | ||||||
| Obeticholic Acid | REGENERATE | 25 mg | 6.5% | 3.5% | 18 Months | [3] |
| Resmetirom (THR-β Agonist) | MAESTRO-NASH | 80 mg | 25.9% | 9.7% | 52 Weeks | [8][9] |
| 100 mg | 29.9% | 9.7% | 52 Weeks | [8][9] | ||
| Lanifibranor (pan-PPAR Agonist) | NATIVE | 800 mg | 39% | 22% | 24 Weeks | [10] |
| 1200 mg | 49% | 22% | 24 Weeks | [10] | ||
| Semaglutide (GLP-1 Receptor Agonist) | Phase 2 | 0.4 mg | 59% | 17% | 72 Weeks | [11] |
Safety and Tolerability Profile
A critical aspect of drug development is the safety profile. The following table outlines the most common adverse events associated with each class of drugs.
Table 3: Common Adverse Events
| Drug Class | Common Adverse Events | Management/Considerations | Reference |
| FXR Agonists | Pruritus (itching), increased LDL cholesterol, decreased HDL cholesterol. | Pruritus is often dose-dependent. Lipid changes may require monitoring and management with statins. | [1][2] |
| THR-β Agonists | Diarrhea, nausea. | Generally mild to moderate and transient. | [9] |
| pan-PPAR Agonists | Diarrhea, nausea, peripheral edema, anemia, weight gain. | Generally well-tolerated. | [15] |
| GLP-1 Receptor Agonists | Nausea, constipation, vomiting, diarrhea. | Primarily gastrointestinal and often dose-dependent. | [11] |
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the evaluation of NASH drug candidates in clinical trials.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample of adequate length and quality.
-
Processing: The tissue is fixed, embedded in paraffin, and sectioned. Slides are stained with hematoxylin and eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with a trichrome stain for evaluation of fibrosis.
-
Scoring: Histological features are scored by at least one, and often a panel of, expert pathologists blinded to treatment allocation. The NAFLD Activity Score (NAS) is used to grade disease activity (sum of scores for steatosis, lobular inflammation, and hepatocyte ballooning). Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).[16]
-
Endpoints: Primary histological endpoints in clinical trials are typically either a ≥1-stage improvement in fibrosis without worsening of NASH, or NASH resolution without worsening of fibrosis.[4]
dot
Caption: Standardized Workflow for Liver Biopsy Assessment in NASH Clinical Trials.
Non-Invasive Assessment of Liver Fat: MRI-PDFF
Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative, and accurate method to measure liver fat content.[17][18]
-
Principle: MRI-PDFF distinguishes and quantifies the signal from fat and water protons within each voxel of the liver, providing a direct measure of the fraction of mobile protons attributable to fat.[19]
-
Procedure: Patients undergo a non-contrast MRI of the abdomen using a specific multi-echo gradient-echo sequence.
-
Data Analysis: Specialized software is used to process the raw MRI data and generate a color-coded map of the liver, with each pixel representing the PDFF value. The mean PDFF across the entire liver or specific regions of interest is calculated.[20]
-
Utility: MRI-PDFF is increasingly used as a primary or secondary endpoint in early-phase NASH trials to assess changes in hepatic steatosis in response to treatment.[17]
Non-Invasive Assessment of Liver Stiffness: FibroScan® (Transient Elastography)
FibroScan® is a non-invasive technique used to measure liver stiffness, which is a surrogate marker for fibrosis.
-
Principle: The device generates a low-frequency mechanical shear wave that propagates through the liver tissue. The velocity of this wave, measured by ultrasound, is directly related to the stiffness of the liver.[21]
-
Procedure: A probe is placed on the skin between the ribs over the right lobe of the liver. The patient feels a slight vibration as the shear wave is generated. Multiple measurements are taken to ensure a reliable median value.[22]
-
Output: The result is expressed in kilopascals (kPa). Higher values indicate greater liver stiffness and more advanced fibrosis.[23]
-
Utility: FibroScan® is often used for patient screening and monitoring of changes in liver stiffness throughout a clinical trial.[24]
Logical Comparison of Therapeutic Approaches
dot
Caption: Logical Comparison of Different NASH Therapeutic Approaches.
Conclusion
The development of effective therapies for NASH is a high priority in hepatology. FXR agonists represent a promising class of drugs that directly target multiple pathogenic pathways in NASH, with demonstrated efficacy in improving liver fibrosis. However, their clinical utility may be tempered by side effects such as pruritus and unfavorable lipid changes. In comparison, other drug candidates such as the THR-β agonist Resmetirom and the pan-PPAR agonist Lanifibranor have shown strong efficacy in both fibrosis improvement and NASH resolution. GLP-1 receptor agonists like Semaglutide offer the advantage of significant metabolic benefits, including weight loss, but their direct anti-fibrotic effects are less clear.
The choice of a therapeutic strategy for a given patient in the future may depend on the specific clinical phenotype, including the stage of fibrosis, the degree of metabolic derangement, and the patient's tolerance for potential side effects. Combination therapies targeting different pathways are also being actively explored and may hold the key to optimizing efficacy and safety in the management of this complex disease. Continued research and the completion of ongoing late-stage clinical trials will be crucial in defining the future landscape of NASH treatment.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. WMER - West Midlands Evidence Repository [westmid.openrepository.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gi.org [gi.org]
- 9. NEJM Study Highlights Resmetirom’s Efficacy in NASH With Liver Fibrosis | MDedge [mdedge.com]
- 10. mims.com [mims.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Semaglutide for NASH: Disappointing Results - ConscienHealth [conscienhealth.org]
- 13. Semaglutide 2·4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: a randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercepharma.com [fiercepharma.com]
- 15. fattyliver.ca [fattyliver.ca]
- 16. Best Practices in Liver Biopsy Histologic Assessment for Nonalcoholic Steatohepatitis Clinical Trials: Expert Opinion [scholarworks.indianapolis.iu.edu]
- 17. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noninvasive, Quantitative Assessment of Liver Fat by MRI-PDFF as an Endpoint in NASH Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
- 21. celerion.com [celerion.com]
- 22. medpace.com [medpace.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. easternliver.net [easternliver.net]
Comparative Analysis of Side Effect Profiles of Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR) agonists are a promising class of therapeutics for various metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As several FXR agonists are in clinical development, a thorough understanding of their comparative side effect profiles is crucial for informed decision-making in research and clinical settings. This guide provides an objective comparison of the key side effects associated with prominent FXR agonists, supported by experimental data from clinical trials.
Key Side Effects of FXR Agonists
The most commonly reported side effects across the class of FXR agonists are pruritus (itching) and alterations in lipid profiles , specifically an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C). The incidence and severity of these side effects can vary between different FXR agonists and dosages.
Comparative Data on Pruritus
Pruritus is a frequent, dose-dependent side effect of FXR agonists.[1] The tables below summarize the incidence of pruritus in major clinical trials for Obeticholic Acid (OCA), Tropifexor, and Nidufexor.
Table 1: Incidence of Pruritus with Obeticholic Acid (OCA) in the REGENERATE Trial (NASH)
| Treatment Group | Incidence of Pruritus |
| Placebo | 24% |
| OCA 10 mg | 33% |
| OCA 25 mg | 55%[2] |
Table 2: Incidence of Pruritus with Tropifexor in the FLIGHT-FXR Trial (NASH)
| Treatment Group | Incidence of Pruritus (Grade ≥2) |
| Placebo | Not Reported |
| Tropifexor 140 µg | 52% |
| Tropifexor 200 µg | 69%[1] |
Table 3: Incidence of Pruritus with Nidufexor in a Phase 2 Trial (NASH)
| Treatment Group | Incidence of Pruritus |
| Placebo | 15.0% |
| Nidufexor 50 mg | 29.5% |
| Nidufexor 100 mg | 54.1%[3] |
Comparative Data on Lipid Profile Changes
FXR agonists have been consistently shown to impact lipid metabolism, leading to a pro-atherogenic lipid profile. The following tables present the observed changes in LDL-C and HDL-C in clinical trials.
Table 4: Lipid Profile Changes with Obeticholic Acid (OCA) in the REGENERATE Trial (NASH)
| Treatment Group | Change in LDL-C (mg/dL) from Baseline | Change in HDL-C (mg/dL) from Baseline |
| Placebo | Not Reported | Not Reported |
| OCA 10 mg | Increase | Decrease |
| OCA 25 mg | Increase | Decrease[1] |
Note: Specific mean change values were not detailed in the provided search results, but the trend of increased LDL-C and decreased HDL-C was consistently reported.
Table 5: Lipid Profile Changes with Tropifexor in the FLIGHT-FXR Trial (NASH) at 48 Weeks
| Treatment Group | Mean Change in LDL-C (mg/dL) from Baseline | Mean Change in HDL-C (mg/dL) from Baseline |
| Placebo | -4.52 | +1.08 |
| Tropifexor 140 µg | +8.8 | -8.55 |
| Tropifexor 200 µg | +26.96 | -9.88[1] |
Table 6: Lipid Profile Changes with Cilofexor and Firsocostat in the ATLAS Trial (NASH with F3-F4 Fibrosis)
| Treatment Group | Change in Lipid Parameters |
| Placebo | Not specified |
| Firsocostat and Cilofexor Combination | Similar to previous observations; 3.9% of patients experienced asymptomatic Grade 3 triglyceride elevations.[4] |
Table 7: Lipid Profile Changes with Nidufexor in a Phase 2 Trial (NASH) at 12 Weeks
| Treatment Group | Change in Total Cholesterol and LDL-C |
| Placebo | No change |
| Nidufexor 50 mg | No change |
| Nidufexor 100 mg | No change[3] |
Experimental Protocols
Assessment of Pruritus
In clinical trials, the intensity of pruritus is most commonly assessed using subjective, patient-reported outcome measures.
-
Visual Analog Scale (VAS): The VAS is a widely used and validated tool for measuring itch intensity.[5][6] It consists of a 10 cm line, where one end represents "no itch" and the other end represents "the worst imaginable itch."[5] Patients mark a point on the line that corresponds to their current itch severity. The score is determined by measuring the distance from the "no itch" end to the patient's mark.[5]
-
Interpretation of VAS Scores:
-
0: No pruritus
-
< 3: Mild pruritus
-
≥3 to <7: Moderate pruritus
-
≥7 to <9: Severe pruritus
-
≥9: Very severe pruritus[5]
-
-
Assessment of Lipid Profiles
Lipid profiles in clinical trials are evaluated through standard blood tests.
-
Procedure: A blood sample is typically collected after a period of fasting (usually 8-12 hours).
-
Analysis: The blood sample is analyzed in a laboratory to measure the levels of:
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (often calculated using the Friedewald equation)
-
Triglycerides[7]
-
-
Methods: Automated enzymatic assays are standard for measuring total cholesterol and triglycerides. HDL-C is measured after precipitation of other lipoproteins.[7]
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in Bile Acid and Lipid Metabolism
References
- 1. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 2. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 3. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 4. gilead.com [gilead.com]
- 5. Identify Itch Intensity - Pruritus Symposium [pruritussymposium.de]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. Lipid profile - Wikipedia [en.wikipedia.org]
"FXR agonist 7" vs. placebo in randomized controlled trials (preclinical)
Farnesoid X receptor (FXR) agonists have emerged as a promising therapeutic avenue for a multitude of metabolic and inflammatory diseases. In the landscape of preclinical research, these agents have demonstrated significant potential in modulating bile acid homeostasis, lipid and glucose metabolism, and reducing inflammation and fibrosis. This guide provides a comparative analysis of the preclinical performance of a prominent FXR agonist, Obeticholic Acid (OCA), against placebo, drawing upon data from various rodent models of disease. While the specific "FXR agonist 7" was not identifiable in the reviewed literature, the extensive data on OCA serves as a representative benchmark for this class of compounds.
I. Quantitative Efficacy in Preclinical Models
The following tables summarize the key quantitative outcomes from preclinical studies comparing FXR agonists, primarily OCA, to placebo in rodent models of nonalcoholic steatohepatitis (NASH), liver fibrosis, and related metabolic disorders.
Table 1: Effects of Obeticholic Acid (OCA) on Liver Histology in a Mouse Model of NASH
| Parameter | Placebo (Vehicle) | Obeticholic Acid (10 mg/kg) | Reference |
| Steatosis Score | High | Significantly Reduced | [1] |
| Inflammation Score | High | Significantly Reduced | [1] |
| Fibrosis Stage | Advanced | Significantly Reduced | [1] |
| Galectin-3 Expression | High | Significantly Reduced | [1] |
| Col1a1 Expression | High | Significantly Reduced | [1] |
Table 2: Impact of FXR Agonists on Plasma Biomarkers in Rodent Models
| Biomarker | Animal Model | Treatment | Outcome vs. Placebo | Reference |
| ALT (Alanine Aminotransferase) | Lepob/Lepob mice with NASH | OCA (10, 30, 60 mg/kg) | Dose-dependent reduction | [1] |
| AST (Aspartate Aminotransferase) | Lepob/Lepob mice with NASH | OCA (10, 30, 60 mg/kg) | Dose-dependent reduction | [1] |
| Total Cholesterol | C57BL/6J mice | OCA | Reduction | [2] |
| LDL-C | C57BL/6J mice | OCA | Reduction | [2] |
| HDL-C | C57BL/6J mice | OCA | Reduction | [2] |
| Triglycerides | Rats | GW4064 | Dose-dependent lowering | [3][4] |
II. Key Signaling Pathways and Mechanisms of Action
FXR activation initiates a complex cascade of transcriptional regulation that governs multiple metabolic pathways. A central mechanism involves the induction of the small heterodimer partner (SHP), which in turn represses the expression of key genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1).[5] In the intestine, FXR activation induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which signals to the liver to suppress bile acid production.[6][7]
Furthermore, FXR activation influences lipid metabolism by regulating genes involved in fatty acid synthesis and triglyceride clearance.[8] In some preclinical models, this leads to a reduction in circulating cholesterol and triglycerides.[2][3][4]
III. Experimental Protocols
The methodologies employed in the cited preclinical studies are crucial for the interpretation of the presented data.
A. Animal Models and Treatment Administration
-
NASH Model: Male Lepob/Lepob mice are often used. These mice are fed a specialized diet, such as the Amylin liver NASH (AMLN) diet, for a period of 12 weeks to induce NASH pathology, which is typically confirmed by liver biopsy.[1]
-
Treatment: Following biopsy confirmation, animals are randomized to receive either vehicle (placebo) or an FXR agonist (e.g., OCA) daily via oral gavage for a specified duration, often 8 weeks.[1] Doses can range from 10 to 60 mg/kg.[1]
B. Histological Analysis
-
Liver tissue is collected at the end of the treatment period, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for evaluation of fibrosis.
-
Scoring of histological features is typically performed by a trained pathologist blinded to the treatment groups.
C. Biomarker Analysis
-
Blood samples are collected for the measurement of plasma levels of liver enzymes (ALT, AST), lipids (total cholesterol, LDL-C, HDL-C), and triglycerides using standard automated analyzers.
D. Gene Expression Analysis
-
RNA is extracted from liver tissue samples.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of target genes, such as those involved in fibrosis (e.g., Col1a1) and inflammation (e.g., Galectin-3).
IV. Conclusion
The preclinical data robustly support the efficacy of FXR agonists, exemplified by Obeticholic Acid, in ameliorating key features of NASH and related metabolic disturbances in rodent models when compared to placebo. These agents have been shown to improve liver histology, reduce plasma markers of liver injury and dyslipidemia, and modulate the expression of genes central to disease pathogenesis. The well-defined mechanisms of action, primarily through the FXR-SHP and FXR-FGF15 signaling axes, provide a strong rationale for their therapeutic potential. While these preclinical findings are promising, it is important to note that the translation of these effects to human clinical settings can vary, highlighting the need for continued research and carefully designed clinical trials.
References
- 1. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of FXR Agonist 7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Farnesoid X Receptor (FXR) agonist 7 and similar research compounds. By adhering to these procedural, step-by-step instructions, laboratories can maintain a safe environment and ensure compliance with regulations.
Since "FXR agonist 7" is a placeholder for a specific research compound, this document outlines general procedures applicable to many synthetic, non-steroidal FXR agonists used in laboratory settings. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's and local authorities' waste disposal regulations.
Quantitative Safety and Handling Data
While specific quantitative toxicity data such as LD50 (median lethal dose) for many novel research compounds are not always publicly available, the following table summarizes key handling and safety information for representative FXR agonists. This data is compiled from various safety data sheets and research publications and should be used for informational purposes.
| Parameter | Representative FXR Agonist (Example: GW4064) | Representative FXR Agonist (Example: Obeticholic Acid) | Representative FXR Agonist (Example: Fexaramine) |
| Form | Crystalline solid[1] | Crystalline solid | Crystalline solid |
| Solubility in DMSO | Approx. 25 mg/mL[1] | Soluble | Approx. 10 mg/mL |
| Storage Temperature | -20°C[1] | Room temperature | -20°C |
| Known Acute Toxicity | Sublethal hepatotoxicity observed in medaka eleutheroembryos.[2] Potential for toxicity due to stilbene functional group. | Maximum documented human exposure of 500 mg in healthy volunteers resulted in pruritus and reversible liver enzyme elevations.[3] | Not attributable to cellular toxicity in MTT assays.[4] Poorly absorbed into circulation when delivered orally, limiting systemic toxicity.[5] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
Experimental Protocols: Handling and Solution Preparation
Proper handling and preparation of FXR agonists are crucial for experimental accuracy and personnel safety. The following are generalized protocols for handling solid compounds and preparing solutions.
Protocol 1: Handling of Solid (Lyophilized) FXR Agonist
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or butyl rubber).
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Weighing: Use a calibrated analytical balance. Tare a suitable weighing vessel (e.g., a microcentrifuge tube or glass vial). Carefully transfer the required amount of the solid compound to the vessel using a clean spatula.
-
Storage: After weighing, securely seal the primary container and store it at the recommended temperature (typically -20°C for long-term stability).[1]
Protocol 2: Preparation of a DMSO Stock Solution
-
Solvent Dispensing: In a chemical fume hood, dispense the required volume of anhydrous dimethyl sulfoxide (DMSO) into the vial containing the pre-weighed solid FXR agonist.
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved. For some compounds, gentle warming may be necessary.[6]
-
Concentration and Storage: Clearly label the vial with the compound name, concentration, date, and your initials. For long-term storage, stock solutions in DMSO are typically stored at -20°C or -80°C.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: For experiments requiring aqueous solutions, the DMSO stock solution should be further diluted in the appropriate buffer or cell culture medium immediately before use. The final concentration of DMSO in cell-based assays should typically be kept below 0.1% to avoid solvent-induced toxicity.[7] Aqueous solutions are often not stable and should not be stored for more than a day.[1]
Proper Disposal Procedures
The disposal of chemical waste must be carried out in accordance with federal, state, and local regulations. The following steps provide a general framework for the proper disposal of this compound and related chemical waste.
Step 1: Waste Segregation and Identification
-
Solid Waste:
-
Unused Compound: The original container with the unused solid compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials contaminated with the solid FXR agonist, such as weighing paper, gloves, pipette tips, and disposable lab coats, must be collected as solid chemical waste. These items should be double-bagged in clear plastic bags and tagged with a hazardous waste label.
-
-
Liquid Waste:
-
DMSO Stock Solutions: Unused or expired DMSO stock solutions of the FXR agonist must be disposed of as hazardous liquid chemical waste. They can often be combined with other organic solvent waste.
-
Aqueous Solutions: Aqueous solutions containing the FXR agonist (e.g., from cell culture experiments) should be collected as aqueous chemical waste. Do not dispose of these solutions down the drain unless specifically permitted by your institution's safety office for highly diluted, non-hazardous materials.
-
Contaminated Solvents: Solvents used to rinse glassware contaminated with the FXR agonist must also be collected as hazardous waste.
-
Step 2: Waste Container and Labeling
-
Container Selection: Use appropriate, leak-proof, and chemically compatible containers for waste collection. For liquid waste, use designated solvent waste containers (e.g., glass or polyethylene carboys). For solid waste, use clearly marked bags or drums.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide").
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly marked Satellite Accumulation Area within the laboratory. This area should be at or near the point of waste generation.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Segregation: Store incompatible waste streams separately to prevent accidental reactions. For example, store acidic waste away from basic waste and oxidizing agents away from flammable solvents.
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in storage for the maximum allowed time (often up to 12 months, but this can vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Do Not Transport: Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste from your SAA.
Mandatory Visualizations
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Caption: Simplified signaling pathway of FXR activation by an agonist.
Experimental Workflow for FXR Agonist Disposal
The logical flow for proper disposal of FXR agonist waste in a laboratory setting ensures safety and compliance at each stage.
Caption: Logical workflow for the disposal of FXR agonist waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
